molecular formula C9H12N2O4 B1301093 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid CAS No. 386715-41-9

3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid

Cat. No.: B1301093
CAS No.: 386715-41-9
M. Wt: 212.2 g/mol
InChI Key: SDYFADHIGDAJDG-UHFFFAOYSA-N
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Description

3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C9H12N2O4 and its molecular weight is 212.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N2O4/c1-14-7-5-8(15-2)11-6(10-7)3-4-9(12)13/h5H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYFADHIGDAJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371210
Record name 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid
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Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386715-41-9
Record name 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to their diverse biological activities.[1][2][3][4][5][6] This guide provides a comprehensive technical overview of a specific pyrimidine derivative, 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid. Given the limited availability of direct experimental data for this compound, this document synthesizes known information with well-established principles of organic chemistry to offer valuable insights for researchers. We will explore its fundamental chemical properties, propose a viable synthetic route, predict its spectral characteristics, and discuss its potential applications in the field of drug discovery and development.

Core Chemical Properties

PropertyValue / PredictionSource/Justification
CAS Number 386715-41-9[7]
Molecular Formula C₉H₁₂N₂O₄[7]
Molecular Weight 212.20 g/mol [7]
Melting Point Not available. Predicted to be a solid at room temperature.Based on the carboxylic acid and heterocyclic functionalities, which typically lead to crystalline solids.
Boiling Point Not available. Likely to decompose upon heating.Carboxylic acids with similar molecular weights often have high boiling points and may decompose before boiling.
Solubility Not available. Predicted to be soluble in polar organic solvents like DMSO, DMF, and methanol, and sparingly soluble in water.The presence of polar functional groups (carboxylic acid, methoxy groups, pyrimidine nitrogens) suggests solubility in polar solvents.[8][9][10]
pKa Not available. Estimated to be in the range of 4.5 - 5.0.The pKa of propanoic acid is approximately 4.87.[11] The electron-withdrawing nature of the dimethoxypyrimidine ring is expected to have a minor acidifying effect.[12][13]

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound can be conceptualized starting from the readily available 4,6-dimethoxy-2-methylsulfonylpyrimidine. This precursor is known to undergo nucleophilic aromatic substitution, with the methylsulfonyl group acting as an excellent leaving group.[14] The proposed three-step synthesis is outlined below.

Experimental Protocol

Step 1: Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine

This starting material can be synthesized from 2-chloro-4,6-dimethoxypyrimidine through nucleophilic substitution with sodium methyl mercaptide, followed by oxidation with hydrogen peroxide in the presence of a catalyst like sodium tungstate.

Step 2: Synthesis of Ethyl 3-(4,6-dimethoxypyrimidin-2-yl)propanoate

  • Reaction Setup: To a solution of diethyl malonate (1.1 eq) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.

  • Nucleophile Formation: Allow the reaction mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodiomalonate nucleophile.

  • Nucleophilic Substitution: Add a solution of 4,6-dimethoxy-2-methylsulfonylpyrimidine (1.0 eq) in anhydrous THF to the reaction mixture.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is anticipated to proceed via nucleophilic aromatic substitution, where the malonate anion displaces the methylsulfonyl group.[14]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the diethyl 2-(4,6-dimethoxypyrimidin-2-yl)malonate.

Step 3: Hydrolysis and Decarboxylation to this compound

  • Saponification: Dissolve the purified diethyl 2-(4,6-dimethoxypyrimidin-2-yl)malonate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.5 eq).

  • Reaction Progression: Heat the mixture to reflux and stir until the hydrolysis of the ester groups is complete (monitored by TLC). This step results in the formation of the corresponding dicarboxylate salt.[15][16][17][18][19]

  • Acidification and Decarboxylation: Cool the reaction mixture to 0 °C and carefully acidify with concentrated hydrochloric acid until the pH is acidic. The resulting malonic acid derivative is unstable and will undergo decarboxylation upon heating.

  • Isolation: Gently heat the acidified solution to facilitate decarboxylation, which is typically observed by the evolution of carbon dioxide gas.

  • Purification: After cooling, the product, this compound, may precipitate. If so, it can be collected by filtration. If it remains in solution, extract the product with a suitable organic solvent like ethyl acetate. The organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product. Further purification can be achieved by recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 4_6_dimethoxy_2_methylsulfonylpyrimidine 4,6-dimethoxy-2- methylsulfonylpyrimidine Intermediate_Ester Diethyl 2-(4,6-dimethoxy- pyrimidin-2-yl)malonate 4_6_dimethoxy_2_methylsulfonylpyrimidine->Intermediate_Ester NaH, THF, Reflux Diethyl_malonate Diethyl malonate Diethyl_malonate->Intermediate_Ester Final_Product 3-(4,6-dimethoxy- pyrimidin-2-yl)propanoic acid Intermediate_Ester->Final_Product 1. NaOH, EtOH/H2O, Reflux 2. HCl, Heat

Caption: Proposed synthesis of this compound.

Predicted Spectroscopic and Analytical Data

In the absence of experimental spectra, the following predictions are based on the analysis of the compound's structure and comparison with known spectral data of similar functional groups and molecular scaffolds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, in CDCl₃, 400 MHz):

    • δ ~ 6.0-6.2 ppm (s, 1H): This singlet would correspond to the proton at the C5 position of the pyrimidine ring. The chemical shift is influenced by the two flanking methoxy groups.[20]

    • δ ~ 4.0 ppm (s, 6H): A sharp singlet integrating to six protons is expected for the two equivalent methoxy groups at the C4 and C6 positions of the pyrimidine ring.[20]

    • δ ~ 3.0-3.2 ppm (t, 2H): A triplet corresponding to the two protons of the methylene group adjacent to the pyrimidine ring (-CH₂-pyrimidine).

    • δ ~ 2.8-3.0 ppm (t, 2H): A triplet for the two protons of the methylene group adjacent to the carboxylic acid group (-CH₂-COOH).

    • δ ~ 10-12 ppm (br s, 1H): A broad singlet in the downfield region, characteristic of the carboxylic acid proton. The broadness is due to hydrogen bonding and exchange.

  • ¹³C NMR (Predicted, in CDCl₃, 100 MHz):

    • δ ~ 175-180 ppm: The carbonyl carbon of the carboxylic acid.[2]

    • δ ~ 170-172 ppm: The C4 and C6 carbons of the pyrimidine ring, which are attached to the methoxy groups.[21]

    • δ ~ 165-168 ppm: The C2 carbon of the pyrimidine ring.

    • δ ~ 85-90 ppm: The C5 carbon of the pyrimidine ring.[21]

    • δ ~ 54-56 ppm: The carbons of the two methoxy groups.[21]

    • δ ~ 35-40 ppm: The methylene carbon adjacent to the pyrimidine ring.

    • δ ~ 30-35 ppm: The methylene carbon adjacent to the carboxylic acid group.

Infrared (IR) Spectroscopy
  • Predicted Characteristic Absorption Bands (cm⁻¹):

    • ~2500-3300 (broad): O-H stretching of the carboxylic acid, which will be a very broad band due to hydrogen bonding.[22][23][24]

    • ~2850-3000: C-H stretching of the alkyl chain and methoxy groups.[22][23][24]

    • ~1700-1725 (strong): C=O stretching of the carboxylic acid carbonyl group.[22][23][24]

    • ~1550-1600: C=N and C=C stretching vibrations within the pyrimidine ring.

    • ~1000-1300: C-O stretching of the methoxy groups and the carboxylic acid.[22][23][24]

Mass Spectrometry (MS)
  • Predicted Fragmentation Pattern (Electron Ionization - EI):

    • m/z = 212: Molecular ion peak [M]⁺.

    • m/z = 167: Loss of the carboxyl group (-COOH).

    • m/z = 139: Loss of the propanoic acid side chain.

    • Further fragmentation of the pyrimidine ring would be expected, leading to smaller characteristic fragments. The fragmentation patterns of pyrimidine derivatives can be complex.[7][25][26][27][28]

Potential Applications in Drug Discovery and Research

The structural motifs present in this compound suggest several potential avenues for its application in research and drug development.

  • Scaffold for Medicinal Chemistry: The pyrimidine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4][5][6][29][30][31] This compound can serve as a starting point for the synthesis of a library of novel compounds for biological screening.

  • Fragment-Based Drug Design: The molecule itself could be used in fragment-based screening campaigns to identify interactions with biological targets. The carboxylic acid group can act as a key hydrogen bond donor and acceptor, while the dimethoxypyrimidine moiety provides a specific pharmacophore.

  • Chemical Probe Development: The carboxylic acid functionality allows for straightforward chemical modification. It can be coupled to fluorescent dyes, biotin tags, or other reporter molecules to create chemical probes for studying biological systems.

Safety and Handling

Based on the available safety data sheet, this compound is classified with the following hazards:

  • Skin irritation (Category 2) [7]

  • Eye irritation (Category 2) [7]

  • Specific target organ toxicity – single exposure (Category 3) [7]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • In case of contact, flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

While direct experimental data on this compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Its pyrimidine core and functional handles make it a compound of interest for further investigation in medicinal chemistry and drug discovery. Researchers are encouraged to use the information presented here as a foundation for their own experimental work, which will be crucial in fully elucidating the properties and potential of this molecule.

References

physicochemical characteristics of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of the essential , a molecule of interest in medicinal chemistry and drug development. Recognizing the current scarcity of publicly available experimental data for this specific compound, this document shifts focus from a simple data repository to a practical guide for its empirical determination. As such, it is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to thoroughly characterize this molecule. The guide emphasizes the causality behind methodological choices, ensuring that the described protocols are not merely instructional but also serve as self-validating systems for generating reliable and reproducible data.

Introduction and Molecular Profile

This compound belongs to a class of compounds containing the pyrimidine scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules. The propanoic acid moiety introduces a carboxylic acid group, suggesting potential for pH-dependent solubility and interactions with biological targets. A thorough understanding of its physicochemical properties is a critical first step in any drug discovery and development cascade, influencing everything from initial screening and formulation to absorption, distribution, metabolism, and excretion (ADME) profiling.

While specific biological applications for this exact molecule are not widely documented, its structural motifs are present in compounds investigated for various therapeutic areas. This guide provides the necessary framework to generate the core physicochemical data package required for its further evaluation.

Table 1: Molecular and Structural Identifiers

IdentifierValueSource
IUPAC Name This compound-
CAS Number 386715-41-9[1][2][3]
Molecular Formula C₉H₁₂N₂O₄[1]
Molecular Weight 212.2 g/mol [1]

A Safety Data Sheet (SDS) for this compound indicates that specific experimental data on its physicochemical properties are largely unavailable.[1] Therefore, the following sections are dedicated to the principles and methodologies for determining these crucial parameters.

G start Start: Excess solid compound + Aqueous Buffer agitate Agitate at constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72h) to reach equilibrium start->agitate separate Phase Separation (Centrifugation or Filtration) agitate->separate analyze Quantify compound concentration in the supernatant (e.g., using HPLC-UV) separate->analyze end Result: Thermodynamic Solubility (mg/mL or µM) analyze->end G start Start: Dissolve compound in a suitable solvent (e.g., water or co-solvent) prepare Place solution in a vessel with a calibrated pH electrode and magnetic stirrer start->prepare titrate Titrate with a standardized strong base (e.g., 0.1 M NaOH), recording pH after each incremental addition prepare->titrate plot Plot pH versus the volume of titrant added to generate a titration curve titrate->plot analyze Determine the inflection point of the curve. The pH at the half-equivalence point corresponds to the pKa. plot->analyze end Result: pKa value analyze->end

References

A Comprehensive Technical Guide to the Structure Elucidation of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically focused walkthrough for the complete structure elucidation of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each experimental choice. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development.[1] For novel compounds like this compound, a multi-faceted analytical approach is not just recommended, but essential for unambiguous characterization. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in nucleic acids and their diverse biological activities.[2][3] This guide will systematically detail the integrated use of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments to confirm the molecular structure of the target compound.

I. Foundational Analysis: Molecular Formula Determination

The initial and most critical step in structure elucidation is determining the molecular formula.[4] High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement from which the elemental composition can be deduced.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 10-50 µg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Analysis Mode: Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. The carboxylic acid moiety makes negative ion mode particularly effective.

  • Data Analysis: The measured m/z value is compared against a database of theoretical exact masses for all plausible elemental compositions. High mass accuracy (typically < 5 ppm) combined with isotopic abundance patterns will yield a single, unambiguous molecular formula.[4]

Expected Outcome: For this compound (C₉H₁₂N₂O₄), the expected exact mass for the [M-H]⁻ ion is 211.0724 Da.

II. Functional Group Identification: Infrared Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy provides crucial information about the functional groups present in a molecule by probing its vibrational modes.[3] This technique is particularly adept at identifying key features like carbonyl groups and aromatic systems.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Analyze the spectrum for characteristic absorption bands.

Expected Vibrational Mode Approximate Wavenumber (cm⁻¹) Significance
O-H Stretch (Carboxylic Acid)3300-2500 (broad)Indicates the presence of the carboxylic acid hydroxyl group.
C-H Stretch (Aliphatic)3000-2850Corresponds to the C-H bonds of the propanoic acid chain.
C=O Stretch (Carboxylic Acid)1725-1700A strong, sharp peak characteristic of a carboxylic acid carbonyl.[5]
C=N and C=C Stretch (Pyrimidine Ring)1620-1450A series of bands indicating the aromatic pyrimidine core.[3]
C-O Stretch (Methoxy Groups)1250-1000Strong absorptions corresponding to the C-O bonds of the two methoxy groups.

This initial FTIR analysis provides a rapid confirmation of the key functional groups predicted by the molecular formula.

III. The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed connectivity and chemical environment of atoms within a molecule.[1][6] A combination of 1D and 2D NMR experiments is necessary for a complete and confident structural assignment.[7][8]

Logical Workflow for NMR Analysis

The following diagram illustrates a logical workflow for acquiring and interpreting the necessary NMR data for this compound.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_interpretation Data Integration & Structure Confirmation H1_NMR ¹H NMR COSY ¹H-¹H COSY H1_NMR->COSY Proton-Proton Coupling HSQC ¹H-¹³C HSQC H1_NMR->HSQC Direct C-H Correlation C13_NMR ¹³C NMR C13_NMR->HSQC DEPT135 DEPT-135 DEPT135->HSQC Fragments Identify Spin Systems & Fragments COSY->Fragments HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Correlation Connect Connect Fragments via HMBC HMBC->Connect Fragments->Connect Final_Structure Final Structure Assignment Connect->Final_Structure

Caption: A logical workflow for NMR-based structure elucidation.

A. 1D NMR: The Initial Blueprint
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and appropriate spectral width.

  • ¹³C NMR and DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum. Following this, run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.[9][10] Quaternary carbons are absent in DEPT spectra.[11]

¹H NMR (Predicted):

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
COOH~12.0Singlet (broad)1HAcidic proton, often broad and downfield.
H-5 (Pyrimidine)~6.2Singlet1HAromatic proton on the electron-rich pyrimidine ring.
OCH₃~3.9Singlet6HTwo equivalent methoxy groups.
α-CH₂~2.9Triplet2HMethylene group adjacent to the electron-withdrawing pyrimidine ring.
β-CH₂~2.7Triplet2HMethylene group adjacent to the carboxylic acid.

¹³C NMR & DEPT-135 (Predicted):

Assignment Predicted δ (ppm) DEPT-135 Phase Rationale
C=O~173AbsentCarboxylic acid carbonyl carbon.
C-2 (Pyrimidine)~170AbsentQuaternary carbon attached to the propanoic acid side chain.
C-4, C-6 (Pyrimidine)~168AbsentEquivalent quaternary carbons attached to methoxy groups.
C-5 (Pyrimidine)~88Positive (CH)Aromatic methine carbon.
OCH₃~54Positive (CH₃)Two equivalent methoxy carbons.
α-CH₂~35Negative (CH₂)Aliphatic methylene carbon adjacent to the pyrimidine ring.
β-CH₂~30Negative (CH₂)Aliphatic methylene carbon adjacent to the carbonyl.
B. 2D NMR: Connecting the Pieces

While 1D NMR provides a list of parts, 2D NMR reveals how they are connected.[7][12]

Using the same sample, acquire the following 2D spectra:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically through 2-3 bonds.[6]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).[6]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH), which is crucial for connecting molecular fragments.[13]

The following diagram illustrates the key expected correlations that will definitively confirm the structure.

Structure_Correlations cluster_structure This compound N1 N C6 C6 N1->C6 C2 C2 C2->N1 C_alpha α-CH₂ C2->C_alpha N3 N N3->C2 C4 C4 C4->N3 OMe1 OCH₃ C4->OMe1 C5 C5 C5->C4 H5 H5 C5->H5 C6->C5 OMe2 OCH₃ C6->OMe2 C_beta β-CH₂ C_alpha->C_beta H_alpha C_alpha->H_alpha C_O COOH C_beta->C_O H_beta C_beta->H_beta H_acid H-acid C_O->H_acid H_OMe H-OMe OMe1->H_OMe H5->C4 HMBC H5->C6 HMBC H_alpha->C2 HMBC H_alpha->C_beta HMBC H_alpha->H_beta COSY H_beta->C_alpha HMBC H_beta->C_O HMBC H_OMe->C4 HMBC H_OMe->C6 HMBC

Caption: Key COSY and HMBC correlations for structure confirmation.

  • COSY Analysis: A cross-peak between the signals at ~2.9 ppm (α-CH₂) and ~2.7 ppm (β-CH₂) will confirm the propanoic acid spin system.[6]

  • HSQC Analysis: This spectrum will unambiguously link each proton signal to its directly attached carbon, confirming the assignments made in the 1D tables. For example, the proton at ~6.2 ppm will correlate to the carbon at ~88 ppm, confirming the C5-H5 assignment.

  • HMBC Analysis - The Final Proof: This is the most critical experiment for piecing together the entire molecule.[13]

    • Connecting the side chain: The α-CH₂ protons (~2.9 ppm) will show a correlation to the quaternary pyrimidine carbon C2 (~170 ppm), definitively linking the propanoic acid chain to the pyrimidine ring. They will also show a correlation to the carbonyl carbon C=O (~173 ppm).

    • Confirming substitution pattern: The pyrimidine H-5 proton (~6.2 ppm) will show correlations to the two equivalent methoxy-bearing carbons, C4 and C6 (~168 ppm).

    • Assigning methoxy groups: The methoxy protons (~3.9 ppm) will show a strong correlation to the carbons they are attached to, C4 and C6 (~168 ppm), confirming their position on the ring.

IV. Conclusion: A Self-Validating Structural Assignment

By systematically applying this suite of analytical techniques, a robust and self-validating structural elucidation of this compound is achieved. The HRMS provides the molecular formula, the FTIR confirms the presence of key functional groups, and the comprehensive NMR analysis (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC) pieces together the molecular puzzle with atomic-level precision. Each piece of data corroborates the others, leading to an unambiguous and trustworthy structural assignment, which is a prerequisite for any further research or development activities.[14]

References

Spectroscopic Data Analysis of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid (CAS No. 386715-41-9): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the meticulous characterization of small molecules is a cornerstone of success.[1][2] Spectroscopic techniques provide a powerful and indispensable toolkit for elucidating the structure, purity, and stability of novel chemical entities.[3][4] This guide offers an in-depth technical overview of the expected spectroscopic data for the compound 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid (CAS No. 386715-41-9), a molecule with potential applications in pharmaceutical research. While specific experimental data for this compound is not publicly available, this document will serve as a comprehensive, predictive guide for researchers, scientists, and drug development professionals. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the known chemical structure, providing insights into the experimental rationale and data interpretation critical for advancing a compound from discovery to a potential therapeutic candidate.

Compound at a Glance:

ParameterValueSource
CAS Number 386715-41-9[5][6]
Chemical Name This compound[5][6][7]
Molecular Formula C9H12N2O4[5][6][7]
Molecular Weight 212.21 g/mol [7]
Melting Point 120-121 °C[7]
Chemical Structure
Chemical structure of this compoundN/A

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is a paramount technique for the structural characterization of organic molecules, providing detailed information about the chemical environment of individual atoms.[3] For a novel compound like this compound, both ¹H and ¹³C NMR would be essential for confirming its identity and assessing its purity.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum will reveal the number of different types of protons, their connectivity, and their chemical environment. Based on the structure, we can predict the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 10.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, its chemical shift being concentration and solvent dependent.
~5.8Singlet1HAr-HThe lone proton on the pyrimidine ring is in an electron-deficient aromatic system, leading to a downfield shift.
~3.9Singlet6H-OCH₃The two methoxy groups are chemically equivalent, and their protons will appear as a sharp singlet. The electronegative oxygen atom causes a downfield shift.
~2.9Triplet2H-CH₂-COOHThese protons are adjacent to the electron-withdrawing carboxylic acid group, resulting in a downfield shift. The signal will be split into a triplet by the neighboring methylene group.
~2.7Triplet2HAr-CH₂-These protons are adjacent to the pyrimidine ring and will be shifted downfield. The signal will be split into a triplet by the neighboring methylene group.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts of exchangeable protons like the carboxylic acid proton.[8]

  • Instrument Setup: Utilize a 300-500 MHz NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is typically sufficient.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~175-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
~170C4 & C6 (pyrimidine ring)The carbon atoms in the pyrimidine ring attached to the methoxy groups are deshielded due to the electronegativity of the oxygen and nitrogen atoms.
~165C2 (pyrimidine ring)The carbon atom at position 2 of the pyrimidine ring, attached to the propanoic acid side chain, will also be significantly downfield.
~90C5 (pyrimidine ring)The carbon atom at position 5 of the pyrimidine ring, bonded to a hydrogen, will be the most upfield of the aromatic carbons.
~55-OCH₃The carbon atoms of the methoxy groups are shielded compared to the aromatic carbons.
~35-CH₂-COOHThe methylene carbon adjacent to the carboxylic acid.
~30Ar-CH₂-The methylene carbon adjacent to the pyrimidine ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][9] The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensity
3300-2500O-H stretchCarboxylic acidBroad
3100-3000C-H stretchAromaticMedium
2950-2850C-H stretchAliphaticMedium
~1710C=O stretchCarboxylic acidStrong, sharp
1600-1450C=C and C=N stretchAromatic ringMedium to strong
~1250C-O stretchAryl etherStrong
~1150C-O stretchAryl etherStrong

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[10] For a small molecule in drug development, MS is crucial for confirming the molecular formula and for identifying impurities and metabolites.[10]

Expected Mass Spectrum Data

Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to observe the following ions:

m/z (mass-to-charge ratio)IonRationale
213.08[M+H]⁺In positive ion mode, the molecule is expected to be protonated, giving a pseudomolecular ion at a mass corresponding to the molecular weight plus the mass of a proton.
235.06[M+Na]⁺Adducts with sodium are commonly observed in ESI-MS.
211.06[M-H]⁻In negative ion mode, the carboxylic acid will readily deprotonate, yielding a pseudomolecular ion at a mass corresponding to the molecular weight minus the mass of a proton.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:

Further fragmentation of the parent ion ([M+H]⁺) in an MS/MS experiment would provide additional structural information. Expected fragmentation pathways could include the loss of water (-18 Da) or carbon dioxide (-44 Da) from the carboxylic acid group, or cleavage of the propanoic acid side chain.

Experimental Protocol for LC-MS:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a Mass Spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.

  • LC Method: Develop a suitable chromatographic method to separate the analyte from any impurities.

  • MS Data Acquisition: Acquire data in both positive and negative ion modes over an appropriate mass range.

Visualizing the Workflow: A Comprehensive Approach

The characterization of a novel compound is a multi-faceted process. The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LC-MS, HRMS) Purification->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Reporting Comprehensive Report Generation Purity_Assessment->Reporting

References

An In-depth Technical Guide to the Molecular Weight of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular weight of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document delineates the theoretical calculation of its molecular weight based on its chemical formula, and details the experimental methodologies for its empirical determination, with a focus on mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, a plausible synthetic route for the compound is outlined, providing context for its formation and potential impurities. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrimidine derivatives.

Introduction: The Significance of this compound

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The dimethoxypyrimidine moiety is a common feature in a range of pharmaceuticals, valued for its ability to engage in hydrogen bonding and other molecular interactions within biological systems. The propanoic acid side chain introduces a carboxylic acid functional group, which can significantly influence the compound's physicochemical properties, such as solubility, acidity, and its potential to interact with biological targets.

Accurate determination of the molecular weight of this compound is a critical first step in its characterization. It serves as a fundamental parameter for confirming its identity and purity, and is essential for stoichiometric calculations in chemical reactions and biological assays. This guide will provide both the theoretical basis and the practical approaches for establishing the precise molecular weight of this molecule.

Core Properties of this compound

The fundamental properties of this compound are summarized in the table below. These values are foundational for both theoretical and experimental considerations.

PropertyValueSource
Chemical Name This compound-
CAS Number 386715-41-9[1]
Molecular Formula C₉H₁₂N₂O₄[2]
Molecular Weight 212.20 g/mol [2][3]

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₉H₁₂N₂O₄. The theoretical molecular weight is calculated as follows:

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)912.011108.099
Hydrogen (H)121.00812.096
Nitrogen (N)214.00728.014
Oxygen (O)415.99963.996
Total Molecular Weight 212.205

This calculated value is the average molecular weight based on the natural isotopic abundance of the elements.

Plausible Synthetic Pathway

A proposed two-step synthesis is outlined below:

Step 1: Alkylation of 2-chloro-4,6-dimethoxypyrimidine with diethyl malonate.

In this step, the commercially available 2-chloro-4,6-dimethoxypyrimidine would be reacted with diethyl malonate in the presence of a base, such as sodium ethoxide, in an appropriate solvent like ethanol. This would result in the formation of diethyl 2-(4,6-dimethoxypyrimidin-2-yl)malonate.

Step 2: Hydrolysis and Decarboxylation.

The resulting diester would then be subjected to acidic or basic hydrolysis to cleave the ester groups, followed by gentle heating to promote decarboxylation, yielding the final product, this compound.

Synthesis_Workflow reagent1 2-chloro-4,6-dimethoxypyrimidine intermediate Diethyl 2-(4,6-dimethoxypyrimidin-2-yl)malonate reagent1->intermediate NaOEt, EtOH reagent2 Diethyl malonate reagent2->intermediate product This compound intermediate->product 1. H₃O⁺, Δ 2. -CO₂

Caption: Plausible two-step synthesis of the target compound.

Experimental Determination of Molecular Weight

The empirical determination of the molecular weight of a novel or synthesized compound is a crucial step for its structural confirmation. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For small organic molecules, it provides a highly accurate determination of the molecular weight.

5.1.1. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurement.

  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of the purified this compound in a suitable solvent, such as methanol or acetonitrile (1 mL).

    • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.

    • The solvent should be of high purity (LC-MS grade) to minimize background interference.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode. The expected m/z for the protonated molecule [C₉H₁₂N₂O₄ + H]⁺ is approximately 213.08.

    • The high-resolution instrument will provide a mass measurement with high accuracy (typically to four or five decimal places).

5.1.2. Data Interpretation and Causality

The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion. The experimentally determined exact mass can then be compared to the theoretical exact mass calculated for the molecular formula C₉H₁₂N₂O₄. A close match (typically within 5 ppm) provides strong evidence for the correct elemental composition and, by extension, the molecular weight. The choice of ESI as the ionization method is crucial as it minimizes fragmentation, ensuring the molecular ion is the most abundant species observed.

MS_Workflow sample Sample in Solution ionization Electrospray Ionization (ESI) sample->ionization mass_analyzer High-Resolution Mass Analyzer (TOF or Orbitrap) ionization->mass_analyzer [M+H]⁺ ions detector Detector mass_analyzer->detector data Mass Spectrum (m/z vs. Intensity) detector->data analysis Data Analysis (Compare Experimental vs. Theoretical Mass) data->analysis

Caption: Workflow for molecular weight determination by HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is primarily used for structural elucidation, the detailed analysis of ¹H and ¹³C NMR spectra can provide strong corroborating evidence for the molecular structure and, therefore, its molecular weight.

5.2.1. Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a suitable pH adjustment). The choice of solvent is critical to ensure complete dissolution and to avoid exchange of the carboxylic acid proton with the solvent, if its observation is desired.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Additional 2D NMR experiments, such as COSY and HSQC, can be performed to confirm the connectivity of protons and carbons.

5.2.2. Predicted Spectral Features and Structural Confirmation

The analysis of the chemical shifts, integration of the proton signals, and the number of signals in the ¹³C NMR spectrum can be used to confirm the presence of all the structural components of this compound.

  • ¹H NMR:

    • A singlet for the pyrimidine proton.

    • Two singlets for the two non-equivalent methoxy groups.

    • Two triplet signals for the two methylene groups of the propanoic acid side chain.

    • The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), though its observation can be solvent-dependent. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR:

    • The spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule, confirming the carbon backbone. The chemical shifts of the carbonyl carbon and the aromatic carbons of the pyrimidine ring will be particularly informative.

By confirming the complete and correct structure through NMR, the molecular formula and thus the molecular weight are indirectly but robustly verified.

Conclusion

The molecular weight of this compound is a fundamental characteristic that underpins its scientific exploration. A theoretical molecular weight of 212.20 g/mol is calculated from its molecular formula, C₉H₁₂N₂O₄. This value can be confidently confirmed experimentally through high-resolution mass spectrometry, which provides a direct and accurate measurement of the molecule's mass. Complementary structural elucidation by NMR spectroscopy further validates the molecular formula and, by extension, the molecular weight. The protocols and rationale presented in this guide offer a comprehensive framework for the robust characterization of this and similar pyrimidine derivatives, ensuring a solid foundation for further research and development.

References

3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid

Authored by: A Senior Application Scientist

Abstract

The physicochemical properties of a drug candidate, particularly its aqueous solubility, are foundational to its pharmacokinetic profile and ultimate clinical success. Poor solubility is a primary contributor to low bioavailability, hindering the development of otherwise promising therapeutic agents.[1][2] This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound, a novel chemical entity incorporating a key pyrimidine scaffold. Pyrimidine derivatives are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] While specific experimental data for this exact molecule is not extensively published, this document outlines the authoritative methodologies, theoretical underpinnings, and data interpretation required to establish a complete and actionable solubility profile. We will detail the experimental determination of critical parameters, including thermodynamic solubility, pKa, and the influence of pH, providing researchers and drug development professionals with the necessary protocols to de-risk and advance similar candidates.

Foundational Physicochemical Assessment

Before embarking on experimental solubility studies, a thorough understanding of the molecule's structure is essential for predicting its behavior. This compound is a weak organic acid. Its structure consists of a polar dimethoxypyrimidine ring system and a propanoic acid side chain, which is the primary ionizable group.

  • Molecular Structure: C₉H₁₂N₂O₄

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This group is expected to be the primary determinant of the compound's pH-dependent solubility. At pH values below its pKa, the neutral, protonated form will dominate, which is typically less soluble in water.[5][6] As the pH rises above the pKa, the molecule deprotonates to form a carboxylate anion (-COO⁻), a more polar and thus more water-soluble species.[7]

    • Dimethoxypyrimidine Ring: The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the methoxy groups contribute to the molecule's overall polarity and interactions with solvents.[8][9]

The central hypothesis is that the solubility of this compound will be low at acidic pH and will increase significantly as the pH becomes neutral to alkaline.[10] Therefore, determining two key parameters is critical: the intrinsic solubility (S₀) of the unionized form and the acid dissociation constant (pKa).

Experimental Design: Selecting the Appropriate Solubility Assay

The choice of solubility assay depends on the stage of drug development.[3][11] For early-stage discovery and high-throughput screening, kinetic solubility is often sufficient. However, for lead optimization and pre-formulation, a precise understanding of thermodynamic (equilibrium) solubility is non-negotiable.[12][13]

G cluster_0 Project Stage cluster_1 Recommended Assay cluster_2 Primary Output start Start: New Compound discovery Early Discovery / HTS start->discovery Screening large compound library? optimization Lead Optimization / Pre-formulation start->optimization Characterizing a specific candidate? kinetic Kinetic Solubility Assay (High-Throughput, Fast) discovery->kinetic thermodynamic Thermodynamic Solubility Assay (Equilibrium, Gold Standard) optimization->thermodynamic kinetic_out Identifies compounds with obvious solubility liabilities kinetic->kinetic_out thermo_out Provides precise S₀ and pH-solubility curve for formulation & modeling thermodynamic->thermo_out G cluster_0 pH vs. Ionization State low_ph low_ph at_pka pH = pKa 50% Unionized (R-COOH) 50% Ionized (R-COO⁻) - low_ph->at_pka pH increases high_ph high_ph at_pka->high_ph pH increases

References

The Unseen Scaffold: A Technical Guide to 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for a Chemical Lineage

In the vast landscape of chemical synthesis, some molecules achieve prominence as blockbuster drugs or revolutionary agrochemicals, their discovery and development meticulously documented. Others, however, play a crucial, albeit quieter, role as versatile intermediates—the unsung heroes of multi-step syntheses. 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid (CAS No. 386715-41-9) falls into the latter category. While a dedicated history of its discovery remains elusive in the public domain, its structural motifs are deeply embedded in the history of modern herbicide development. This guide, therefore, takes a unique approach. Instead of a linear historical narrative of the compound itself, we will dissect its constituent parts—the 4,6-dimethoxypyrimidine core and the propanoic acid side chain—to understand its probable synthetic origins and its significance as a building block in the creation of biologically active molecules. We will explore the broader context of pyrimidine chemistry, particularly in the agrochemical sector, to illuminate the path that likely led to the synthesis and utility of this specific propanoic acid derivative.

I. The Pyrimidine Core: A Legacy of Bioactivity

The pyrimidine ring is a cornerstone of heterocyclic chemistry, renowned for its presence in the nucleobases of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of new pharmaceuticals and agrochemicals.[2] The systematic study of pyrimidines dates back to the late 19th century, with the parent compound first prepared in 1900.[3]

The Rise of Pyrimidine-Based Herbicides

In the realm of agrochemicals, pyrimidine derivatives have emerged as a powerhouse, particularly in the development of herbicides.[2] Many commercially successful herbicides are built upon a pyrimidine scaffold. These compounds often act by inhibiting essential plant enzymes, leading to selective weed control.[4] A key structural feature in many of these herbicides is the 4,6-dimethoxypyrimidine unit. This specific substitution pattern is found in several classes of herbicides, including the widely used sulfonylureas.[5]

The 4,6-dimethoxy substitution plays a crucial role in the biological activity and selectivity of these herbicides. The methoxy groups can influence the molecule's solubility, binding affinity to the target enzyme, and metabolic stability in both the target weed and the crop, thereby contributing to its efficacy and safety.[2]

II. Deconstructing the Molecule: A Probable Synthetic Lineage

While a definitive "discovery" paper for this compound is not apparent, we can infer its synthesis based on established principles of pyrimidine chemistry and the synthesis of related, well-documented intermediates. The synthesis would logically start with the construction of the core 4,6-dimethoxypyrimidine ring system, followed by the introduction of the propanoic acid side chain at the 2-position.

Building the Core: Synthesis of 4,6-dimethoxypyrimidine Derivatives

The synthesis of the 4,6-dimethoxypyrimidine core is a well-trodden path in organic chemistry, often starting from simple precursors. A common strategy involves the condensation of a three-carbon unit with a reagent containing the N-C-N fragment of the pyrimidine ring.

One of the most crucial starting materials for many 4,6-dimethoxypyrimidine-containing herbicides is 2-amino-4,6-dimethoxypyrimidine .[5][6] Its synthesis is a foundational process in the production of numerous agrochemicals. A typical synthetic route is outlined below:

Diagram: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

cluster_reactants Reactants cluster_products Products malononitrile Malononitrile dimethoxypropyldiamidine Dimethoxypropyldiamidine hydrochloride malononitrile->dimethoxypropyldiamidine Imidization methanol_hcl Methanol, HCl intermediate Cyanopropdimethyl diimide dimethoxypropyldiamidine->intermediate Cyanamide substitution cyanamide Cyanamide admp 2-Amino-4,6-dimethoxy- pyrimidine intermediate->admp Heat cyclization Aromatization Cyclization

A representative synthetic pathway to 2-amino-4,6-dimethoxypyrimidine.

Another pivotal intermediate is 2-methanesulfonyl-4,6-dimethoxypyrimidine . This compound serves as a key building block for herbicides like bispyribac-sodium.[7][8] Its synthesis often starts from 2-methylthiobarbituric acid, which undergoes chlorination followed by methoxylation and oxidation.

Attaching the Side Chain: Postulated Synthesis of this compound

With a suitable 2-substituted-4,6-dimethoxypyrimidine in hand, the propanoic acid side chain can be introduced. A plausible synthetic strategy would involve a nucleophilic substitution reaction. For instance, a starting material like 2-chloro-4,6-dimethoxypyrimidine could be reacted with a malonic ester, followed by hydrolysis and decarboxylation to yield the desired propanoic acid derivative.

Diagram: Postulated Synthesis of this compound

cluster_reactants Reactants cluster_products Final Product start 2-Chloro-4,6-dimethoxy- pyrimidine intermediate1 Diethyl (4,6-dimethoxy- pyrimidin-2-yl)malonate start->intermediate1 Nucleophilic Substitution malonic_ester Diethyl malonate + NaOEt intermediate2 Malonic acid derivative intermediate1->intermediate2 Saponification hydrolysis Acid or Base Hydrolysis final_product 3-(4,6-Dimethoxy- pyrimidin-2-yl)propanoic acid intermediate2->final_product Decarboxylation decarboxylation Heat

A plausible synthetic route to the target compound.

This proposed synthesis is a standard textbook approach for the formation of such substituted propanoic acids and highlights the likely origin of the target molecule as a custom-synthesized intermediate for a specific research and development program.

III. The Role in Agrochemical and Pharmaceutical Development: An Intermediate of Significance

Given its structure, this compound is an ideal candidate for use as an intermediate in the synthesis of more complex, biologically active molecules. The propanoic acid functionality provides a reactive handle for a variety of chemical transformations, such as amidation to form peptide bonds or esterification.

Potential as a Precursor for Novel Herbicides

The 4,6-dimethoxypyrimidine core is a well-established pharmacophore in herbicides that target the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[4][9] This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants, and its inhibition leads to plant death. It is plausible that this compound could be a precursor for a novel class of ALS-inhibiting herbicides. The propanoic acid group could be coupled with various amines or alcohols to generate a library of candidate compounds for screening.

Table 1: Key Characteristics of this compound

PropertyValueSource
CAS Number 386715-41-9[10]
Molecular Formula C₉H₁₂N₂O₄[10]
Molecular Weight 212.20 g/mol [10]
Physical State Solid (likely)Inferred
Primary Hazard Class Skin and eye irritant[11]
Exploration in Drug Discovery

The pyrimidine scaffold is also prevalent in medicinal chemistry, with applications as anticancer, antiviral, and antibacterial agents.[2] The propanoic acid side chain could be used to link the pyrimidine core to other pharmacophores or to improve the pharmacokinetic properties of a drug candidate. While there is no direct evidence of this compound being used in a drug development program, its potential as a versatile building block in this field cannot be discounted.

IV. Experimental Protocols and Characterization

While a specific, published, step-by-step synthesis for this compound is not available, a general protocol based on the postulated synthetic route is provided below for research purposes.

General Synthetic Protocol (Postulated)
  • Preparation of Diethyl (4,6-dimethoxypyrimidin-2-yl)malonate:

    • To a solution of sodium ethoxide (1.1 eq.) in dry ethanol, add diethyl malonate (1.2 eq.) dropwise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add a solution of 2-chloro-4,6-dimethoxypyrimidine (1.0 eq.) in dry ethanol.

    • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Extract the residue with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product, which can be purified by column chromatography.

  • Hydrolysis and Decarboxylation:

    • To the purified diethyl (4,6-dimethoxypyrimidin-2-yl)malonate, add an excess of aqueous hydrochloric acid (e.g., 6M).

    • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield this compound.

Characterization Techniques

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the dimethoxypyrimidine and propanoic acid moieties and their connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

  • Melting Point: To assess the purity of the synthesized compound.

V. Conclusion and Future Perspectives

This compound stands as a testament to the myriad of molecules that form the backbone of modern chemical synthesis. While its own history is not one of grand discovery, its structural components are deeply rooted in the development of life-altering and crop-protecting chemicals. The 4,6-dimethoxypyrimidine core is a privileged scaffold in herbicide design, and the propanoic acid handle offers a gateway to further chemical exploration.

For researchers in agrochemical and pharmaceutical development, this molecule represents an intriguing starting point. Its potential as a precursor to novel herbicides, particularly those targeting well-validated enzymes like ALS, warrants further investigation. The exploration of its utility in medicinal chemistry, while speculative, remains a viable avenue for the creative synthetic chemist.

The story of this compound is not one that is found in the headlines of scientific journals, but rather in the quiet, methodical work of process chemistry and discovery research. It is a reminder that for every celebrated final product, there is a chain of carefully designed and synthesized intermediates that made it possible. This guide has aimed to shed light on the likely origins and potential of one such molecule, providing a framework for its synthesis and a springboard for future innovation.

References

A-86, an In-depth Technical Guide to 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid: Synthesis, Properties, and Application in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid, a key building block in contemporary medicinal chemistry. The document details its synthesis, purification, and physicochemical properties, with a particular focus on its critical role as a precursor in the manufacture of advanced targeted therapeutics. A case study on the synthesis of Rociletinib, a third-generation EGFR inhibitor, is presented to illustrate the compound's strategic importance.[1][2] Furthermore, the guide explores the theoretical and computational aspects of the molecule, offering insights into its electronic structure and reactivity. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of a Key Intermediate

In the landscape of modern drug discovery, the efficient synthesis of complex molecular architectures is paramount. Intermediate compounds, while not pharmacologically active themselves, serve as crucial foundations upon which active pharmaceutical ingredients (APIs) are built. This compound is a prime example of such a pivotal intermediate. Its structure, featuring a highly functionalized pyrimidine ring, makes it an invaluable precursor in the synthesis of a range of targeted therapies. The dimethoxypyrimidine moiety is a common feature in molecules designed to interact with specific biological targets, such as protein kinases.[3][4] The propanoic acid side chain provides a versatile handle for further chemical modifications, allowing for the construction of more elaborate molecular frameworks. This guide will delve into the technical details of this compound, from its synthesis to its application, providing a comprehensive resource for scientists in the field.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following sections outline a typical synthetic route and purification protocol.

Retrosynthetic Analysis

A common retrosynthetic approach for this molecule involves the disconnection of the propanoic acid side chain from the pyrimidine core. This leads to a key intermediate, 2-chloro-4,6-dimethoxypyrimidine, which can be coupled with a suitable three-carbon synthon to introduce the propanoic acid moiety. This strategy is advantageous as it allows for the late-stage introduction of the carboxylic acid functionality, which can be sensitive to certain reaction conditions.

Step-by-Step Synthesis Protocol

A representative laboratory-scale synthesis is detailed below. This protocol is based on established methods in the literature and is intended for informational purposes. Appropriate safety precautions should be taken when performing these reactions.

Step 1: Synthesis of 2-chloro-4,6-dimethoxypyrimidine

  • To a solution of 2,4-dichloro-6-methoxypyrimidine in methanol, sodium methoxide is added portion-wise at room temperature.

  • The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford 2-chloro-4,6-dimethoxypyrimidine.

Step 2: Coupling with the propanoic acid side chain

  • To a solution of 2-chloro-4,6-dimethoxypyrimidine in a suitable solvent such as tetrahydrofuran (THF), a solution of a propanoic acid-derived nucleophile is added. This can be generated in situ from a precursor like diethyl malonate.

  • The reaction is typically carried out in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution.

  • The reaction mixture is stirred at an elevated temperature until completion.

Step 3: Hydrolysis and Decarboxylation

  • The product from the previous step is then subjected to hydrolysis and decarboxylation to yield the final product.

  • This is typically achieved by heating the compound in the presence of a strong acid or base.

  • After neutralization, the product is extracted into an organic solvent.

Purification and Characterization

The crude this compound is purified by recrystallization or column chromatography on silica gel. The purity of the final product is assessed by High-Performance Liquid Chromatography (HPLC) and its structure is confirmed by spectroscopic methods.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Data Summary Table
PropertyValue
Molecular Formula C9H12N2O4
Molecular Weight 212.20 g/mol
CAS Number 386715-41-9[5]
Appearance White to off-white solid
Melting Point Not available[5]
Solubility Soluble in methanol, chloroform, and other organic solvents[5]
Spectroscopic Profile
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy groups on the pyrimidine ring, the methylene protons of the propanoic acid side chain, and the aromatic proton on the pyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the carboxylic acid, the carbons of the pyrimidine ring, the methoxy carbons, and the methylene carbons of the side chain.[6]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Application in Drug Development: The Rociletinib Case Study

The utility of this compound as a synthetic intermediate is exemplified in the synthesis of Rociletinib (CO-1686).[1][2] Rociletinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been investigated for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[2][7][8]

The Role in Rociletinib Synthesis

In the synthesis of Rociletinib, this compound serves as a key building block for the construction of the central 2,4-diaminopyrimidine core of the drug.[1][9] The propanoic acid is first converted to a more reactive derivative, such as an acid chloride or an activated ester. This allows for efficient coupling with other synthetic intermediates to assemble the final drug molecule. The dimethoxy-pyrimidine moiety is a critical pharmacophoric element that contributes to the binding of Rociletinib to the EGFR kinase domain.

Synthetic Workflow Diagram

G cluster_synthesis Rociletinib Synthesis from Intermediate A-86 Intermediate_A86 This compound Activation Activation of Carboxylic Acid (e.g., to Acid Chloride) Intermediate_A86->Activation SOCl₂ or Oxalyl Chloride Coupling_Reaction Amide Bond Formation with Amino-aryl Intermediate Activation->Coupling_Reaction Amine Component Further_Functionalization Subsequent Synthetic Steps (e.g., Suzuki Coupling) Coupling_Reaction->Further_Functionalization Rociletinib Rociletinib (Final API) Further_Functionalization->Rociletinib

Caption: Synthetic workflow for Rociletinib from the key intermediate.

Theoretical Studies and Molecular Attributes

Computational chemistry provides valuable insights into the electronic and structural properties of molecules, which can aid in understanding their reactivity and designing new synthetic routes.[4][10]

Electronic Properties of the Dimethoxypyrimidine Core

The two methoxy groups on the pyrimidine ring are strong electron-donating groups. This has a significant impact on the electronic properties of the ring, making it more electron-rich. This increased electron density can influence the regioselectivity of subsequent reactions and the overall reactivity of the molecule.

Conformational Analysis of the Propanoic Acid Side Chain

The propanoic acid side chain has several rotatable bonds, leading to a range of possible conformations. Computational modeling, such as Density Functional Theory (DFT) calculations, can be used to determine the lowest energy conformations. Understanding the preferred conformation is important as it can affect the accessibility of the carboxylic acid group for subsequent reactions.

Computational Workflow Diagram

G cluster_computational Theoretical Study Workflow Geometry_Optimization Geometry Optimization (e.g., DFT B3LYP/6-31G*) Frequency_Analysis Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Verify Minimum Energy Electronic_Properties Calculation of Electronic Properties (HOMO, LUMO, ESP) Geometry_Optimization->Electronic_Properties Reactivity_Prediction Prediction of Reactivity (Fukui Functions) Electronic_Properties->Reactivity_Prediction Insights Insights into Reactivity & Spectra Reactivity_Prediction->Insights

Caption: A typical workflow for a computational study of the molecule.

Conclusion

This compound is a synthetically valuable intermediate with significant applications in the development of targeted therapeutics. Its well-defined synthesis, coupled with its versatile chemical handles, makes it an attractive building block for medicinal chemists. The case study of Rociletinib highlights its importance in the construction of complex and potent drug molecules. Further theoretical and experimental studies on this and related compounds will undoubtedly continue to contribute to the advancement of drug discovery.

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, research-grade protocol for the synthesis of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid, a key intermediate in the development of various pharmacologically active compounds. The narrative structure of this guide is designed to offer not just a series of steps, but a deeper understanding of the chemical logic and experimental considerations that ensure a successful and reproducible outcome.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their prevalence in DNA and RNA underscores their biological significance, inspiring the synthesis of a vast array of substituted analogs for applications ranging from anticancer to antimicrobial agents.[1][2] The title compound, this compound, is a valuable building block, featuring a versatile carboxylic acid handle for further chemical modifications and a dimethoxy-substituted pyrimidine ring, a common motif in bioactive molecules. This protocol outlines a robust and scalable two-step synthesis route starting from commercially available precursors.

Overall Synthetic Strategy: A Two-Step Approach

The synthesis is logically divided into two primary stages:

  • Nucleophilic Aromatic Substitution: Formation of the carbon-carbon bond between the pyrimidine ring and the propanoate precursor via a malonic ester synthesis approach.

  • Hydrolysis and Decarboxylation: Conversion of the intermediate ester to the final carboxylic acid product.

This strategy is predicated on well-established reaction mechanisms and offers a reliable pathway to the target molecule with good overall yield.

Visualizing the Workflow

Synthesis_Workflow Start Starting Materials: 2-chloro-4,6-dimethoxypyrimidine Diethyl malonate Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 NaH, THF Intermediate Intermediate: Diethyl 2-(4,6-dimethoxypyrimidin-2-yl)malonate Step1->Intermediate Reaction & Workup Step2 Step 2: Hydrolysis & Decarboxylation Intermediate->Step2 1. NaOH (aq) 2. HCl (aq), Heat Product Final Product: This compound Step2->Product Isolation & Purification

Part 1: Synthesis of Diethyl 2-(4,6-dimethoxypyrimidin-2-yl)malonate

Principle and Rationale

This initial step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the 2-position, making the chlorine atom a suitable leaving group. Diethyl malonate is deprotonated by a strong base, sodium hydride, to form a soft, carbon-based nucleophile which then displaces the chloride. Tetrahydrofuran (THF) is an excellent aprotic solvent for this type of reaction, effectively solvating the sodium cation without interfering with the nucleophile.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
2-chloro-4,6-dimethoxypyrimidine174.59101.01.75 g
Diethyl malonate160.17121.21.92 g (1.82 mL)
Sodium hydride (60% dispersion in oil)40.00151.50.60 g
Anhydrous Tetrahydrofuran (THF)---50 mL
Saturated aq. Ammonium Chloride (NH₄Cl)---50 mL
Ethyl Acetate---100 mL
Brine---50 mL
Anhydrous Magnesium Sulfate (MgSO₄)---As needed
Step-by-Step Protocol
  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add sodium hydride (0.60 g, 15 mmol).

  • Solvent Addition: Carefully add anhydrous THF (30 mL) to the flask.

  • Formation of the Nucleophile: Cool the suspension to 0 °C using an ice bath. Slowly add diethyl malonate (1.92 g, 12 mmol) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Addition of the Electrophile: In a separate flask, dissolve 2-chloro-4,6-dimethoxypyrimidine (1.75 g, 10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

  • Washing: Wash the combined organic layers with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 2-(4,6-dimethoxypyrimidin-2-yl)malonate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part 2: Synthesis of this compound

Principle and Rationale

This step involves the saponification (hydrolysis) of the two ester groups of the malonate intermediate to carboxylates using a strong base, followed by acidification. The resulting geminal diacid is unstable and readily undergoes decarboxylation upon heating to afford the final propanoic acid derivative. This classic transformation is a reliable method for converting malonic esters to carboxylic acids.[3][4]

Materials and Reagents
Reagent/MaterialMolarity/ConcentrationMoles (mmol)Amount
Crude Diethyl 2-(4,6-dimethoxypyrimidin-2-yl)malonate-~10From previous step
Sodium Hydroxide (NaOH)-502.0 g
Water--50 mL
Concentrated Hydrochloric Acid (HCl)~12 MAs neededAs needed
Ethyl Acetate--100 mL
Brine--50 mL
Anhydrous Magnesium Sulfate (MgSO₄)--As needed
Step-by-Step Protocol
  • Hydrolysis: Dissolve the crude intermediate from the previous step in a solution of sodium hydroxide (2.0 g, 50 mmol) in water (50 mL) in a round-bottom flask.

  • Heating: Heat the mixture to reflux for 3-4 hours to ensure complete hydrolysis of the esters.

  • Acidification and Decarboxylation: Cool the reaction mixture to room temperature and then further to 0 °C in an ice bath. Slowly and carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A precipitate may form.

  • Heating for Decarboxylation: Gently heat the acidified mixture to 80-90 °C for 1-2 hours to effect decarboxylation. Carbon dioxide evolution should be observed.

  • Extraction: Cool the mixture to room temperature and extract the product with ethyl acetate (2 x 50 mL).

  • Washing: Wash the combined organic layers with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

Safety Precautions

  • Sodium Hydride: A highly flammable and water-reactive solid. Handle only under an inert atmosphere and away from any sources of ignition or water.

  • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Solvents: THF and ethyl acetate are flammable. Use in a well-ventilated area or fume hood.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or degradation of starting material.Ensure all reagents and solvents are anhydrous. Monitor the reaction closely by TLC and adjust reflux time as needed.
Incomplete hydrolysis in Step 2Insufficient reaction time or base.Increase the reflux time or the amount of sodium hydroxide.
Difficulty with product isolationProduct is partially soluble in the aqueous layer.Perform additional extractions with ethyl acetate.

Conclusion

This protocol provides a comprehensive and scientifically grounded method for the synthesis of this compound. By understanding the rationale behind each step, researchers can confidently execute this synthesis and adapt it as needed for their specific research and development goals.

References

Application Notes & Protocols: 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The dimethoxypyrimidine core is a prevalent scaffold in numerous biologically active molecules, while the propanoic acid side chain offers a versatile handle for synthetic elaboration. This document details its physicochemical properties, core synthetic applications, and provides field-proven, step-by-step protocols for its use in key organic transformations, primarily focusing on amide bond formation and esterification. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps, reaction monitoring, and troubleshooting to ensure reliable and reproducible outcomes.

Introduction and Core Concepts

This compound is a specialized chemical building block characterized by a bifunctional nature. The electron-rich dimethoxypyrimidine ring serves as a stable pharmacophore, while the terminal carboxylic acid group provides a reactive site for conjugation and derivatization. This unique combination allows for its seamless integration into complex molecular architectures, making it a valuable starting material for generating libraries of compounds in drug discovery campaigns. Its derivatives have been explored in various therapeutic areas, leveraging the pyrimidine core's ability to mimic biological nucleobases and interact with enzymatic targets.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 386715-41-9[1]
Molecular Formula C₉H₁₂N₂O₄[1]
Molecular Weight 212.20 g/mol [1]
Appearance White to off-white solid (typical)Sourced from supplier data
Purity ≥97% (typical)[1]
Key Hazards Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), May cause respiratory irritation (STOT SE 3)[2]
Strategic Importance in Synthesis

The primary utility of this molecule stems from the reactivity of its carboxylic acid moiety. Direct condensation of a carboxylic acid with an amine or alcohol is generally inefficient due to the formation of a non-reactive ammonium-carboxylate salt.[3][4] Therefore, the acid must first be "activated" to an electrophilic species that can readily react with a nucleophile (e.g., an amine or alcohol). The following sections provide detailed protocols for achieving this activation and subsequent coupling.

G main_compound This compound activation Carboxylic Acid Activation main_compound->activation Coupling Reagent (e.g., HATU, EDC) amine Primary or Secondary Amine activation->amine Nucleophilic Acyl Substitution alcohol Primary or Secondary Alcohol activation->alcohol Nucleophilic Acyl Substitution amide Amide Product ester Ester Product amine->amide alcohol->ester

Figure 1: General synthetic workflow for derivatization.

Protocols for Amide Bond Formation

Amide bonds are among the most frequently synthesized functional groups in medicinal chemistry.[5] The following protocols describe robust methods for coupling this compound with a variety of amines.

Protocol: High-Efficiency Amide Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for challenging reactions involving sterically hindered substrates or electron-poor amines where other reagents may fail.[3][6]

Principle of the Method: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the carboxylic acid and the ammonium salt of the incoming amine.

Materials:

Reagent/SolventPurpose
This compoundStarting Material
Amine (Primary or Secondary)Coupling Partner
HATUCoupling Reagent
DIPEA or Triethylamine (TEA)Non-nucleophilic Base
Anhydrous DMF or NMPReaction Solvent
Ethyl Acetate, DCMExtraction Solvents
5% aq. LiCl, 1M HCl, sat. aq. NaHCO₃, BrineWork-up Solutions
Anhydrous Na₂SO₄ or MgSO₄Drying Agent

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DMF (or NMP) to a concentration of approximately 0.1-0.5 M.

  • Activation: Add HATU (1.1 eq.) to the solution, followed by the dropwise addition of DIPEA (2.5 eq.).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the active ester.

  • Amine Addition: Add the desired amine (1.2 eq.) to the pre-activated mixture, either neat (if liquid) or as a solution in a minimal amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature for 2-12 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1M aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and finally with brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or DCM/methanol gradient.

Figure 2: Workflow for HATU-mediated amide coupling.

Protocol: Carbodiimide-Mediated Amide Coupling (EDC/NHS)

This method utilizes a water-soluble carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with NHS (N-hydroxysuccinimide), to form an active ester that readily couples with amines.[6] This protocol is advantageous because the urea byproduct is water-soluble, simplifying purification.[6]

Principle of the Method: EDC activates the carboxylic acid to form an O-acylisourea intermediate. In the presence of NHS, this unstable intermediate is rapidly converted to a more stable NHS-ester. The NHS-ester is then reacted with the amine to yield the final amide product.

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (1.0 eq.) in an anhydrous solvent like DCM or DMF.

  • Reagent Addition: Add NHS (1.2 eq.) followed by EDC (1.2 eq.) to the solution.[6]

  • Activation: Stir the mixture at room temperature for 30-60 minutes.

  • Amine Addition: Add the amine (1.2 eq.) and a base such as DIPEA or TEA (1.5 eq.) to the reaction.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Dilute the mixture with DCM or ethyl acetate.

    • Wash sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the residue via flash column chromatography.

Protocols for Esterification

Esterification is another fundamental transformation for derivatizing the propanoic acid building block, providing access to compounds with altered polarity, solubility, and metabolic stability.

Protocol: Steglich Esterification

The Steglich esterification is a mild and highly efficient method that uses a carbodiimide (like DCC or EDC) and a nucleophilic catalyst, typically 4-DMAP (4-Dimethylaminopyridine).[7][8] It is particularly useful for reactions with secondary or sterically hindered alcohols.

Principle of the Method: The carbodiimide activates the carboxylic acid. 4-DMAP then acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate, which is readily attacked by the alcohol to form the ester.[5][8]

Materials:

Reagent/SolventPurpose
This compoundStarting Material
Alcohol (Primary or Secondary)Coupling Partner
DCC or EDCCoupling Reagent
4-DMAPAcyl-Transfer Catalyst
Anhydrous Dichloromethane (DCM)Reaction Solvent

Step-by-Step Procedure:

  • Preparation: In a flask, dissolve this compound (1.0 eq.), the desired alcohol (1.2-1.5 eq.), and a catalytic amount of 4-DMAP (0.1 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the cooled mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up:

    • Filter off the precipitated DCU byproduct through a pad of Celite.

    • Transfer the filtrate to a separatory funnel and wash with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester by flash column chromatography.

G start Combine Acid, Alcohol, & 4-DMAP in DCM cool Cool to 0 °C start->cool add_dcc Add DCC Solution cool->add_dcc react Stir at RT (4-12h) add_dcc->react filter_dcu Filter DCU Precipitate react->filter_dcu wash Aqueous Work-up (Acid/Base Washes) filter_dcu->wash purify Dry, Concentrate, & Purify wash->purify end Final Ester Product purify->end

Figure 3: Workflow for Steglich esterification.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: Classified as a skin and eye irritant. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[2] In case of contact, rinse immediately with plenty of water.

  • Coupling Reagents (HATU, EDC, DCC): These are potent sensitizers and can cause allergic reactions. Handle with extreme care and avoid any skin contact or inhalation.

  • Solvents (DMF, DCM): Anhydrous solvents are required. DMF is a reproductive toxin, and DCM is a suspected carcinogen. Handle with appropriate engineering controls.

  • Bases (DIPEA, TEA): These are corrosive and volatile. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[9]

References

Application Notes and Protocols for 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 4,6-Dimethoxypyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, and inflammation. Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, and the versatility of its substitution patterns which allows for the fine-tuning of physicochemical and pharmacological properties. Within this class, the 4,6-dimethoxypyrimidine moiety is considered a privileged pharmacophore, a molecular framework that is capable of binding to multiple biological targets.[1][2] The methoxy groups at the 4 and 6 positions are electron-donating, influencing the electronic character of the ring and potentially enhancing interactions with target proteins.

3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid represents a highly valuable, yet underexplored, building block for the synthesis of novel bioactive compounds. The propanoic acid side chain at the 2-position provides a convenient synthetic handle for derivatization, most commonly through amide bond formation, enabling the generation of diverse chemical libraries for screening against various therapeutic targets. This document provides a comprehensive guide to the potential applications of this scaffold, with a focus on the development of kinase inhibitors, and includes detailed protocols for the synthesis and biological evaluation of its derivatives.

Hypothetical Application: Development of Novel Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[3] The pyrimidine scaffold is a well-established core for many kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bonds with the hinge region of the kinase active site.

We hypothesize that this compound can serve as a foundational scaffold for the development of novel kinase inhibitors. The 4,6-dimethoxypyrimidine core can act as the hinge-binding element, while the propanoic acid linker allows for the introduction of various substituents that can occupy the hydrophobic pocket of the kinase active site, thereby conferring potency and selectivity.

Proposed Mechanism of Action

The proposed binding mode of kinase inhibitors derived from this compound involves the pyrimidine ring forming one or more hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms of the kinase hinge region. The amide linkage formed from the propanoic acid serves as a rigidifying element, orienting the appended substituent towards the solvent-exposed region or a nearby hydrophobic pocket. The 4,6-dimethoxy groups can contribute to binding through favorable interactions with the ribose-binding pocket or by modulating the electronics of the pyrimidine ring to enhance hinge binding.

Experimental Protocols

PART 1: Synthesis of a Library of Amide Derivatives

The following protocol describes a general method for the synthesis of a library of amide derivatives from this compound using a standard amide coupling reaction.

Objective: To synthesize a diverse set of N-substituted amides of this compound for biological screening.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

  • Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) as an additive

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add the coupling agent (e.g., HATU, 1.1 eq) and the additive (e.g., HOAt, 1.1 eq).

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amide Bond Formation:

    • To the activated acid solution, add the desired amine (1.0-1.2 eq) followed by a tertiary base such as TEA or DIPEA (2.0-3.0 eq) to neutralize any hydrochloride salts and facilitate the reaction.

    • Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the desired amide derivative.

  • Characterization:

    • Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PART 2: In Vitro Kinase Inhibition Assay

The following protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a panel of protein kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against selected protein kinases.

Materials:

  • Synthesized amide derivatives of this compound

  • Recombinant protein kinases of interest

  • Specific peptide substrates for each kinase

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Staurosporine or a known inhibitor for the target kinase as a positive control

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 384-well microplates

Procedure:

  • Compound Preparation:

    • Prepare stock solutions of the test compounds and the positive control in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the stock solutions in kinase assay buffer to achieve the desired final concentrations for the assay.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, peptide substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near the Km value for the specific kinase.

    • Incubate the reaction mixture at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. This typically involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP into ATP, which is then used to generate a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

PART 3: Cell-Based Antiproliferative Assay

This protocol describes a method to assess the effect of the synthesized compounds on the proliferation of cancer cell lines.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the synthesized compounds in cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Synthesized amide derivatives

  • Cisplatin or another standard chemotherapeutic agent as a positive control

  • Resazurin-based cell viability reagent (e.g., alamarBlue™) or MTT reagent

  • 96-well cell culture plates

  • Humidified incubator (37 °C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells per well) and allow them to adhere overnight in a humidified incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in a complete cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells).

    • Incubate the plates for 72 hours.

  • Cell Viability Assessment:

    • After the incubation period, add the resazurin-based reagent to each well and incubate for another 2-4 hours.

    • Measure the fluorescence or absorbance using a microplate reader. The signal is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI50 value using non-linear regression analysis.

Data Presentation

Table 1: Hypothetical IC50 and GI50 Data for a Library of 3-(4,6-dimethoxypyrimidin-2-yl)propanamide Derivatives

Compound IDR-group (Amine)Kinase X IC50 (µM)Kinase Y IC50 (µM)A549 GI50 (µM)
Lead-01 Cyclopropylamine0.528.31.2
Lead-02 4-Fluoroaniline0.182.50.45
Lead-03 Morpholine> 50> 50> 50
Lead-04 (S)-1-Phenylethylamine0.091.10.21
Positive Control Staurosporine0.010.0080.015

Visualizations

Synthetic Workflow

G A This compound C Amide Coupling (HATU, DIPEA, DMF) A->C B Amine Library (R-NH2) B->C D Crude Product Mixture C->D E Purification (Silica Gel Chromatography) D->E F Characterized Amide Library E->F G Biological Screening F->G

Caption: General workflow for the synthesis of an amide library.

Kinase Inhibition Assay Workflow

G A Prepare Compound Dilutions B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate (e.g., 60 min at 30°C) C->D E Stop Reaction & Detect ADP (e.g., ADP-Glo™) D->E F Measure Luminescence E->F G Data Analysis (IC50 determination) F->G

Caption: Workflow for the in vitro kinase inhibition assay.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely used methodologies in medicinal chemistry and drug discovery. To ensure the validity of the experimental results, the following points should be considered:

  • Synthesis: The identity and purity of all synthesized compounds must be rigorously confirmed by appropriate analytical techniques (NMR, MS). Purity of >95% is recommended for biological testing.

  • Biological Assays:

    • Positive and Negative Controls: The inclusion of a potent, known inhibitor (positive control) and a vehicle control (negative control) in every assay is crucial for validating the assay performance.

    • Reproducibility: All experiments should be performed in at least triplicate to ensure the reproducibility of the results.

    • Orthogonal Assays: Promising hits from the primary screen should be confirmed in a secondary, orthogonal assay to rule out artifacts. For example, a different detection method or a cell-based target engagement assay could be used.

Conclusion

This compound is a promising and versatile building block for the development of novel therapeutic agents. While its direct applications may not be extensively documented, its structural features make it an ideal starting point for the synthesis of libraries of compounds targeting a range of biological targets, with a particularly strong rationale for its use in the discovery of novel kinase inhibitors. The protocols provided in this document offer a robust framework for researchers to explore the potential of this valuable scaffold in their drug discovery programs.

References

Application Note: Structural Elucidation of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid is a substituted pyrimidine derivative. Compounds containing the pyrimidine scaffold are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules, including established pharmaceuticals. Accurate and unambiguous structural characterization is a critical step in the synthesis and quality control of such compounds. This application note provides a detailed guide for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for the structural elucidation of organic molecules.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Principles of Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled information about the carbon-hydrogen framework of a molecule. By placing a sample in a strong magnetic field and irradiating it with radio waves, the nuclei of certain atoms, such as ¹H and ¹³C, absorb energy at specific frequencies. These frequencies, or chemical shifts (δ), are highly dependent on the local electronic environment of each nucleus, allowing for the determination of different functional groups and their connectivity.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules.[1][3] This information allows for the determination of the molecular weight of a compound with high accuracy.[4] Furthermore, the fragmentation patterns observed in the mass spectrum can provide valuable structural information.[3][4] For a molecule like this compound, which contains a carboxylic acid group, electrospray ionization (ESI) is a particularly suitable "soft" ionization technique that typically allows for the observation of the intact molecular ion.[5][6]

Predicted Spectral Data

Based on the structure of this compound and data from analogous compounds, the following spectral data are predicted.[7][8][9][10][11][12]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~6.0-6.2Singlet1HPyrimidine C5-H
~3.9-4.1Singlet6H2 x -OCH₃
~2.9-3.1Triplet2H-CH₂- (adjacent to pyrimidine)
~2.7-2.9Triplet2H-CH₂- (adjacent to COOH)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~175-180-COOH
~170-172Pyrimidine C4, C6
~165-168Pyrimidine C2
~85-90Pyrimidine C5
~53-55-OCH₃
~30-35-CH₂- (adjacent to pyrimidine)
~28-33-CH₂- (adjacent to COOH)

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

Ionization ModePredicted m/zAssignment
Positive213.08[M+H]⁺
Negative211.07[M-H]⁻

Experimental Protocols

I. NMR Spectroscopy

A well-defined protocol is essential for acquiring high-quality NMR data. The following steps outline the procedure for sample preparation and data acquisition.

Protocol 1: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[13][14]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is often a good starting point for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be considered. The choice of solvent can slightly alter chemical shifts.[15]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[16][17]

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any solid particles, as these can negatively impact the magnetic field homogeneity and the quality of the resulting spectrum.[16][17]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern NMR spectrometers can often reference the spectrum to the residual solvent peak.[13]

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: NMR Data Acquisition

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or directly into the magnet.

  • Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. A process called shimming is then performed to optimize the homogeneity of the magnetic field across the sample volume, which is crucial for obtaining sharp spectral lines.[15]

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Choose a suitable pulse sequence (e.g., zg30).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8 to 16 scans for a sample of this concentration).

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width (e.g., -10 to 220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (typically several hundred to thousands of scans).

  • Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are then applied to obtain a clean, interpretable spectrum.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve Add ~0.7 mL transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process interpret Spectral Interpretation & Structure Confirmation process->interpret

Caption: Workflow for NMR characterization.

II. Mass Spectrometry

Electrospray ionization (ESI) is the preferred method for this compound due to its polarity and the presence of the carboxylic acid group.

Protocol 3: Mass Spectrometry Sample Preparation

  • Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of water and an organic solvent (e.g., 50:50 water:acetonitrile) that is compatible with the mobile phase of the mass spectrometer. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to the working solution to promote ionization.[18]

Protocol 4: Mass Spectrometry Data Acquisition (Direct Infusion)

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure mass accuracy.

  • Infusion: Introduce the working solution into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Ionization Parameters: Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas flow and temperature, to maximize the signal intensity of the ion of interest.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

Experimental Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solution (1-10 µg/mL) stock->working Dilute infuse Infuse Sample into ESI Source working->infuse optimize Optimize Source Parameters infuse->optimize acquire Acquire Mass Spectrum optimize->acquire analyze Analyze Mass Spectrum acquire->analyze confirm Confirm Molecular Weight analyze->confirm

Caption: Workflow for Mass Spectrometry characterization.

Data Interpretation and Structural Confirmation

The combination of NMR and mass spectrometry data provides a robust confirmation of the structure of this compound.

  • Mass Spectrometry: The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound. For C₉H₁₂N₂O₄, the expected monoisotopic mass is 212.0800. The observation of ions at m/z values corresponding to [M+H]⁺ and/or [M-H]⁻ will confirm the molecular weight.

  • ¹H NMR: The proton NMR spectrum will confirm the number and types of protons present. The singlet for the pyrimidine C5-H, the singlet for the two equivalent methoxy groups, and the two triplets for the propanoic acid chain are key diagnostic signals. The broad singlet for the carboxylic acid proton is also expected.

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments. The signals for the carbonyl carbon, the aromatic carbons of the pyrimidine ring, the methoxy carbons, and the two methylene carbons of the propanoic acid chain should all be present in their expected chemical shift regions.

By integrating the information from these techniques, a comprehensive and unambiguous structural assignment of this compound can be achieved, ensuring the identity and purity of the compound for its intended application in research and development.

References

experimental protocol for biological screening of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Biological Screening of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid

Authored by: Senior Application Scientist

Date: January 4, 2026

Introduction: The Rationale for a Targeted Screening Strategy

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2][3][4] The compound of interest, this compound, combines this potent heterocyclic core with a propanoic acid side chain, a feature often involved in binding to the active sites of enzymes. Given the established therapeutic importance of pyrimidine derivatives, a structured and logical biological screening cascade is essential to elucidate the pharmacological potential of this novel molecule.

This guide presents a comprehensive, multi-tiered experimental protocol for the initial biological evaluation of this compound. The strategy begins with broad, high-throughput screening to identify general cytotoxic or antiproliferative effects and progresses to more specific, target-oriented assays based on the known activities of the pyrimidine class. Each protocol is designed with internal controls to ensure data integrity and reproducibility, reflecting best practices in modern drug discovery.[5][6][7]

Tier 1: Primary Screening - Antiproliferative and Cytotoxicity Assessment

The foundational step in screening a novel compound, particularly one with a scaffold prevalent in oncology drugs, is to assess its effect on cell growth and viability.[8][9][10] This initial screen provides a broad view of the compound's biological activity and helps determine the concentration range for subsequent, more specific assays. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines.

Causality and Experimental Choices:

  • Cell Line Panel: A panel of cell lines from diverse cancer types (e.g., lung, colon, breast) is used to identify potential tissue-specific activity. A non-cancerous cell line (e.g., HEK293) is included to assess general cytotoxicity and selectivity.

  • Positive Control: Doxorubicin, a well-characterized chemotherapeutic agent, is used as a positive control to validate assay performance.

  • Vehicle Control: A DMSO control is critical as it is the solvent for the test compound. This ensures that any observed effects are due to the compound itself and not the solvent.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast)

  • Human embryonic kidney cells (HEK293)

  • Appropriate cell culture media (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Doxorubicin

  • 96-well plates, multichannel pipettes, CO2 incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound, positive control (Doxorubicin), or vehicle control (DMSO).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Antiproliferative Activity

Cell LineCancer TypeIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin
A549Lung[Experimental Value][Control Value]
HCT116Colon[Experimental Value][Control Value]
MCF-7Breast[Experimental Value][Control Value]
HEK293Non-Cancerous[Experimental Value][Control Value]

Tier 2: Secondary Screening - Target-Oriented Assays

If the primary screen reveals significant antiproliferative activity, the next logical step is to investigate potential molecular targets. The pyrimidine core is a well-known "hinge-binding" motif for protein kinases, a class of enzymes frequently dysregulated in cancer.[3][11] Therefore, screening against a panel of relevant kinases is a high-priority secondary assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC50 of the test compound against specific protein kinases.

Causality and Experimental Choices:

  • Assay Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-catalyzed reaction, generating a luminescent signal. A decrease in signal indicates kinase inhibition.[12]

  • Kinase Panel: Select kinases known to be relevant in the cancer types where antiproliferative activity was observed (e.g., EGFR for lung cancer, CDK4/6 for breast cancer).

  • Positive Control: Staurosporine, a potent but non-selective kinase inhibitor, serves as a robust positive control to validate the assay.[12]

Materials:

  • Recombinant protein kinases (e.g., EGFR, CDK4/6, SRC)

  • Specific peptide substrates for each kinase

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Staurosporine

  • White, opaque 384-well plates

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a serial dilution of the test compound and Staurosporine in DMSO.

    • Using an acoustic dispenser or multichannel pipette, add 50 nL of each compound concentration to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls.

  • Kinase/Substrate Addition:

    • Prepare a kinase/substrate master mix in kinase assay buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range for the kinase.

    • Add 5 µL of the master mix to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer. The concentration should be at or near the Km of the kinase for ATP.

    • Add 5 µL of the ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile

Kinase TargetIC50 (nM) of Test CompoundIC50 (nM) of Staurosporine
EGFR[Experimental Value][Control Value]
CDK4/6[Experimental Value][Control Value]
SRC[Experimental Value][Control Value]

Visualizations: Workflows and Pathways

A clear visualization of the experimental strategy is crucial for understanding the decision-making process in a screening campaign.

G cluster_0 Tier 1: Primary Screening cluster_1 Decision Point cluster_2 Tier 2: Secondary Screening cluster_3 Outcome Compound Test Compound: This compound PrimaryScreen Antiproliferative Screen (MTT Assay vs. Cancer Cell Panel) Compound->PrimaryScreen Decision1 Active? (IC50 < 10 µM) PrimaryScreen->Decision1 SecondaryScreen Target-Based Assays (e.g., Kinase Inhibition Panel) Decision1->SecondaryScreen Yes Inactive Inactive Compound Decision1->Inactive No Counterscreen Counterscreening (Promiscuity Assays) SecondaryScreen->Counterscreen Hit Validated Hit Compound Counterscreen->Hit

Caption: High-level workflow for the biological screening cascade.

G cluster_0 Plate Preparation cluster_1 Reaction Assembly cluster_2 Signal Detection cluster_3 Data Analysis PlateCompound 1. Plate Compound (Serial Dilution in 384-well plate) AddKinase 2. Add Kinase & Substrate Mix PlateCompound->AddKinase Incubate1 3. Pre-incubate (15 min) AddKinase->Incubate1 AddATP 4. Add ATP (Initiate Reaction) Incubate1->AddATP Incubate2 5. Incubate (60 min, 30°C) AddATP->Incubate2 AddADPReagent 6. Add ADP-Glo™ Reagent (Stop) Incubate2->AddADPReagent Incubate3 7. Incubate (40 min) AddADPReagent->Incubate3 AddDetection 8. Add Detection Reagent Incubate3->AddDetection Incubate4 9. Incubate (30 min) AddDetection->Incubate4 ReadLuminescence 10. Read Luminescence Incubate4->ReadLuminescence CalculateIC50 11. Calculate IC50 ReadLuminescence->CalculateIC50

Caption: Detailed workflow for the in vitro kinase inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid. It is designed to assist researchers in optimizing their synthetic protocols, troubleshooting common issues, and understanding the underlying chemical principles. As Senior Application Scientists, we have compiled this information based on established synthetic methodologies and practical laboratory experience.

I. Synthetic Overview & Core Principles

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and logical synthetic route involves a three-step sequence:

  • Nucleophilic Aromatic Substitution (SNA r): Reaction of an activated 4,6-dimethoxypyrimidine with a malonic ester derivative.

  • Saponification (Ester Hydrolysis): Conversion of the resulting diester to a dicarboxylic acid salt.

  • Acidification and Decarboxylation: Protonation of the dicarboxylate followed by thermal decarboxylation to yield the final propanoic acid derivative.

Each of these steps presents unique challenges and opportunities for optimization. Understanding the mechanism and critical parameters of each step is key to a successful synthesis.

Diagram of the General Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Saponification cluster_2 Step 3: Decarboxylation A 2-Chloro-4,6-dimethoxypyrimidine D Diethyl (4,6-dimethoxypyrimidin-2-yl)malonate A->D Nucleophilic Attack B Diethyl Malonate B->D Nucleophilic Attack C Base (e.g., NaH, NaOEt) C->D Nucleophilic Attack F Disodium (4,6-dimethoxypyrimidin-2-yl)malonate D->F Hydrolysis E Base (e.g., NaOH, KOH) E->F H This compound F->H Acidification & Heat G Acid (e.g., HCl, H2SO4) G->H

Caption: General three-step synthesis of the target compound.

II. Detailed Experimental Protocol (Optimized)

This protocol is a recommended starting point and may require further optimization based on laboratory conditions and reagent purity.

Step 1: Synthesis of Diethyl (4,6-dimethoxypyrimidin-2-yl)malonate

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add diethyl malonate (1.1 eq.) dropwise via a syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the sodium salt of diethyl malonate should be observed as a white precipitate.

  • SNAr Reaction: Dissolve 2-chloro-4,6-dimethoxypyrimidine (1.0 eq.) in anhydrous THF and add it dropwise to the enolate suspension.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting pyrimidine is consumed.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2 & 3: Saponification and Decarboxylation

  • Saponification: Dissolve the purified diethyl (4,6-dimethoxypyrimidin-2-yl)malonate in a mixture of ethanol and water. Add an excess of sodium hydroxide (2.5-3.0 eq.) and heat the mixture to reflux. Monitor the reaction by TLC or HPLC until the starting material is no longer visible.

  • Solvent Removal: Remove the ethanol under reduced pressure.

  • Acidification and Decarboxylation: Cool the remaining aqueous solution in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of 1-2. Heat the acidic mixture to reflux to induce decarboxylation. The evolution of carbon dioxide should be observed. Continue heating until gas evolution ceases.

  • Isolation: Cool the mixture to room temperature, which should cause the product to precipitate. If no precipitate forms, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]

III. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion in Step 1 (SNAr) 1. Incomplete enolate formation due to inactive base or wet solvent. 2. Low reactivity of 2-chloro-4,6-dimethoxypyrimidine.1. Use fresh, high-quality NaH. Ensure all solvents and reagents are anhydrous. 2. Increase the reaction temperature or use a more polar aprotic solvent like dimethylformamide (DMF). Consider using a stronger base like sodium ethoxide in ethanol.
Formation of multiple products in Step 1 1. Dialkylation of diethyl malonate. 2. Side reactions of the pyrimidine ring.1. Use a slight excess of diethyl malonate. Add the pyrimidine substrate slowly to the pre-formed enolate. 2. Ensure the reaction is carried out under an inert atmosphere to prevent degradation.
Incomplete saponification in Step 2 1. Insufficient base or reaction time. 2. Steric hindrance around the ester groups.1. Increase the amount of NaOH/KOH and prolong the reflux time. 2. Consider using a stronger base or a co-solvent to improve solubility.
Low yield after decarboxylation (Step 3) 1. Incomplete decarboxylation. 2. Degradation of the product under harsh acidic conditions.1. Ensure the pH is strongly acidic (pH 1-2) and maintain reflux until all CO2 has evolved. 2. Avoid prolonged heating after decarboxylation is complete. Consider a milder decarboxylation method if degradation is suspected.[2][3][4][5]
Difficulty in purifying the final product 1. Presence of unreacted starting materials or byproducts. 2. The product is an oil or difficult to crystallize.1. Optimize the reaction conditions to drive the reaction to completion. Use column chromatography if necessary. 2. Attempt different recrystallization solvents or solvent mixtures. If the product remains an oil, purification by chromatography may be required. General purification procedures for carboxylic acids can be consulted.[1]

IV. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the key C-C bond-forming reaction in this synthesis?

A1: The reaction between 2-chloro-4,6-dimethoxypyrimidine and the enolate of diethyl malonate proceeds via a nucleophilic aromatic substitution (SNA r) mechanism.[6][7][8][9][10] The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C2 position towards nucleophilic attack. The enolate acts as the nucleophile, displacing the chloride leaving group.

Diagram of the SNAr Mechanism

SNAr_Mechanism pyrimidine 2-Chloro-4,6-dimethoxypyrimidine intermediate Meisenheimer-like Intermediate (Resonance Stabilized) pyrimidine->intermediate enolate Diethyl Malonate Enolate enolate->pyrimidine Nucleophilic Attack product Diethyl (4,6-dimethoxypyrimidin-2-yl)malonate intermediate->product Loss of Leaving Group chloride Cl- intermediate->chloride

Caption: The SNAr mechanism for the formation of the key intermediate.

Q2: Can I use a different malonic ester, such as dimethyl malonate?

A2: Yes, dimethyl malonate can be used.[11][12] The reaction principles remain the same. However, the conditions for the subsequent saponification and decarboxylation might need slight adjustments.

Q3: Why is decarboxylation necessary?

A3: The initial product of the SNAr reaction is a malonic ester derivative with two ester groups attached to the same carbon. After hydrolysis, this becomes a malonic acid derivative. Malonic acids readily undergo decarboxylation (loss of CO2) upon heating in an acidic solution to form a more stable propanoic acid derivative.[2][3][4][5]

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4:

  • Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are ideal for tracking the consumption of starting materials and the formation of products.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the carboxylic acid functional group.

Q5: Are there any safety precautions I should be aware of?

A5: Yes.

  • Sodium Hydride (NaH): is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from any moisture.

  • Anhydrous Solvents: THF can form explosive peroxides upon standing. Always use freshly distilled or inhibitor-free anhydrous solvents.

  • Concentrated Acids and Bases: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

V. References

  • Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. (n.d.). Retrieved from --INVALID-LINK--

  • Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. (2023). PubMed Central. Retrieved from --INVALID-LINK--

  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from --INVALID-LINK--

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones. (2017). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1 H)-ones. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Method for synthesizing 4,6-dihydroxy pyrimidine. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones. (n.d.). Beilstein Journals. Retrieved from --INVALID-LINK--

  • Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Production of malonic acid. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Preparation method of 2-amino-4, 6-dimethoxypyrimidine. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (n.d.). Semantic Scholar. Retrieved from --INVALID-LINK--

  • Process of preparation of 4,6-Dihydroxypyrimidine. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Malonic Synthesis. (n.d.). NROChemistry. Retrieved from --INVALID-LINK--

  • Preparation method of diethyl malonate. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. (n.d.). Barabanov. Retrieved from --INVALID-LINK--

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from --INVALID-LINK--

  • The Natural Products Magnetic Resonance Database NP-MRD for 2025. (n.d.). OSTI.GOV. Retrieved from --INVALID-LINK--

  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (2008). TSI Journals. Retrieved from --INVALID-LINK--

  • Nucleophilic Aromatic Substitution (NAS). (2021). YouTube. Retrieved from --INVALID-LINK--

  • malonic ester synthesis. (2020). Semantic Scholar. Retrieved from --INVALID-LINK--

  • Pyrimidine-4-carboxylic acid. (n.d.). MedchemExpress.com. Retrieved from --INVALID-LINK--

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). PubMed. Retrieved from --INVALID-LINK--

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Malonates in Cyclocondensation Reactions. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • MALONIC ACID DIESTERS. (n.d.). OECD Existing Chemicals Database. Retrieved from --INVALID-LINK--

  • Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2020). PubMed Central. Retrieved from --INVALID-LINK--

References

purification challenges of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, chemists, and drug development professionals working with 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid. As a key intermediate in the synthesis of various active pharmaceutical ingredients and agrochemicals, its purity is paramount for the success of subsequent reactions and the quality of the final product. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its purification, grounded in established chemical principles and practical laboratory experience.

Part 1: Troubleshooting Guide

This section addresses specific, common challenges observed during the purification of this compound. Each issue is analyzed from cause to solution, providing a clear, actionable protocol.

Issue 1: Oily Product or Incomplete Crystallization

Scenario: After quenching the reaction and adjusting the pH to precipitate the product, it separates as a viscous oil or fails to crystallize completely, even after cooling.

Root Cause Analysis: This phenomenon, often termed "oiling out," typically occurs when the compound's melting point is lower than the temperature of the crystallization medium or when impurities are present at a concentration that significantly depresses the melting point and disrupts the crystal lattice formation. The high concentration of dissolved solutes can lead to a supersaturated solution that is too viscous for nucleation and crystal growth.

Troubleshooting Protocol:

  • Solvent Dilution & Re-precipitation:

    • Step 1: Gently warm the mixture to re-dissolve the oiled-out product completely.

    • Step 2: Add a larger volume of the anti-solvent (e.g., water) to the solution. This reduces the overall solute concentration, making the system less viscous and more favorable for crystal nucleation.

    • Step 3: Allow the solution to cool slowly and undisturbed. Rapid cooling often promotes oiling out. If necessary, use a seed crystal from a previous successful batch to initiate crystallization.

    • Step 4: If the product remains an oil, attempt a solvent-exchange. Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, acetone) and then slowly add an anti-solvent (e.g., hexane, water) until persistent turbidity is observed. Cool slowly.

  • pH Adjustment & Control:

    • The protonation state of the carboxylic acid is critical. Ensure the pH is carefully adjusted to the isoelectric point of the molecule to minimize its solubility. Overshooting the pH can lead to the formation of salts that may have different solubility profiles. Use a calibrated pH meter and add the acid/base dropwise with vigorous stirring.

Issue 2: Persistent Impurities Detected by HPLC/TLC

Scenario: HPLC or TLC analysis of the isolated solid shows one or more persistent impurity peaks, which do not diminish significantly after a single crystallization.

Root Cause Analysis: These impurities are often structurally similar to the target compound, possessing comparable polarity and solubility profiles, which makes their removal by simple crystallization inefficient. Common culprits include unreacted starting materials like 4,6-dimethoxypyrimidine or side-products from the initial reaction.

Troubleshooting Workflow:

Below is a decision-making workflow for tackling persistent impurities.

G start Impurity Detected identify Characterize Impurity (LC-MS, NMR) start->identify is_starting_material Is it unreacted starting material? identify->is_starting_material is_non_polar Is impurity significantly less polar? is_starting_material->is_non_polar Yes is_acidic Is impurity also acidic? is_starting_material->is_acidic No wash Perform Liquid-Liquid Extraction or Slurry Wash (e.g., with MTBE or Heptane) is_non_polar->wash Yes acid_base Acid-Base Extraction: 1. Dissolve in Base (e.g., NaHCO3) 2. Wash with Organic Solvent 3. Re-precipitate with Acid is_non_polar->acid_base No is_acidic->acid_base No chromatography Purify via Column Chromatography (Silica Gel) is_acidic->chromatography Yes recrystallize Re-crystallize from a different solvent system wash->recrystallize acid_base->recrystallize end Purity Confirmed chromatography->end recrystallize->end

Caption: Workflow for impurity troubleshooting.

Detailed Protocols:

  • Acid-Base Extraction: This technique exploits the acidic nature of the carboxylic acid group.

    • Dissolve the impure solid in a suitable organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with a mild aqueous base like sodium bicarbonate solution. The desired acid will move to the aqueous phase as its carboxylate salt, while non-acidic impurities remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

    • Acidify the aqueous layer with an acid (e.g., 1M HCl) to re-precipitate the pure product.

    • Filter, wash with cold water, and dry the solid.

  • Column Chromatography: If impurities have similar acidity, chromatographic separation is necessary.

    • Stationary Phase: Silica gel is typically effective.

    • Mobile Phase: A gradient system of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic or formic acid (0.1-1%) is recommended. The acid in the mobile phase keeps the product protonated, preventing peak tailing on the silica gel.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

Common impurities are typically derived from the starting materials or side reactions. The synthesis often involves the reaction of 2-methyl-4,6-dimethoxypyrimidine with a reagent that provides the propanoic acid side chain. Therefore, potential impurities include:

  • Unreacted 2-methyl-4,6-dimethoxypyrimidine: A common starting material.

  • Over-alkylation products: If the reaction involves alkylation, multiple additions to the side chain could occur.

  • Hydrolysis products: The methoxy groups on the pyrimidine ring can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to hydroxypyrimidine derivatives.

Q2: What is a good starting point for a solvent system for recrystallization?

A good recrystallization solvent should dissolve the compound when hot but not when cold. For this compound, a binary solvent system often provides the best results due to the molecule's mixed polarity (polar pyrimidine ring and carboxylic acid, non-polar alkyl chain).

Solvent SystemRationale
Ethanol/Water The compound is soluble in hot ethanol and insoluble in water. Adding water as an anti-solvent works well.
Ethyl Acetate/Hexane Dissolves well in ethyl acetate; hexane acts as the anti-solvent to induce precipitation.
Toluene Can be effective as a single solvent system, offering good recovery for moderately polar compounds.

Procedure for Ethanol/Water Recrystallization:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few more drops of hot ethanol to make the solution clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration.

Q3: My final product has a yellow or brown tint. What causes this and how can I remove it?

A colored tint usually indicates the presence of minor, highly conjugated impurities or degradation products. These are often present in very small quantities but are highly chromophoric.

Decolorization Protocol:

  • Dissolve the colored product in a suitable hot solvent as you would for recrystallization.

  • Add a small amount (typically 1-2% by weight of your compound) of activated carbon to the hot solution.

  • Keep the solution hot and stir for 5-10 minutes. The activated carbon will adsorb the colored impurities. Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon.

  • Allow the clear, colorless filtrate to cool and crystallize as usual.

Q4: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from moisture or oxidation over time.

Technical Support Center: Synthesis of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals who are undertaking this multi-step synthesis. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. The primary synthetic route discussed is a robust and widely applicable sequence involving a nucleophilic aromatic substitution to form a malonic ester intermediate, followed by hydrolysis and thermal decarboxylation.

Part 1: Overview of the Synthetic Pathway

The synthesis is typically achieved in three main stages, starting from the commercially available 2-chloro-4,6-dimethoxypyrimidine. This pathway is an application of the classical malonic ester synthesis, a reliable method for preparing substituted carboxylic acids.[1]

  • Stage 1: C-C Bond Formation (Malonic Ester Alkylation): A nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-4,6-dimethoxypyrimidine and the sodium salt of diethyl malonate.

  • Stage 2: Saponification: Hydrolysis of the resulting diethyl (4,6-dimethoxypyrimidin-2-yl)malonate to its corresponding dicarboxylic acid using a strong base.

  • Stage 3: Decarboxylation: Thermal decomposition of the substituted malonic acid, which readily loses carbon dioxide (CO₂) to yield the final propanoic acid product.[2]

Synthetic_Workflow cluster_0 Stage 1: SNAr Reaction cluster_1 Stage 2: Saponification cluster_2 Stage 3: Decarboxylation Start 2-Chloro-4,6-dimethoxypyrimidine + Diethyl Malonate SNAr NaH, Anhydrous THF 0°C to reflux Start->SNAr Intermediate1 Diethyl (4,6-dimethoxypyrimidin-2-yl)malonate SNAr->Intermediate1 Hydrolysis NaOH (aq), EtOH Reflux Intermediate1->Hydrolysis Intermediate2 (4,6-Dimethoxypyrimidin-2-yl)malonic acid Hydrolysis->Intermediate2 Decarboxylation Heat (Δ) ~140-160°C Intermediate2->Decarboxylation FinalProduct This compound Decarboxylation->FinalProduct

Diagram 1: High-level workflow for the synthesis of the target compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Stage 1: Synthesis of Diethyl (4,6-dimethoxypyrimidin-2-yl)malonate

Q1: My reaction yield is very low (<30%), and TLC analysis shows mostly unreacted 2-chloro-4,6-dimethoxypyrimidine. What are the likely causes?

A1: This is a classic symptom of inefficient enolate formation or premature quenching. The root cause is almost always related to reagents or reaction conditions.

  • Causality: The reaction requires the deprotonation of diethyl malonate (pKa ≈ 13) by a strong, non-nucleophilic base like sodium hydride (NaH) to form a resonance-stabilized enolate. This enolate is the active nucleophile. If the enolate is not formed in sufficient quantity, the reaction will not proceed.

  • Troubleshooting Steps:

    • Verify Base Activity: Sodium hydride is notoriously sensitive to moisture. Use NaH from a freshly opened container or a previously well-sealed one. A common failure point is using old NaH that has partially decomposed to NaOH.

    • Ensure Anhydrous Conditions: Any trace of water will quench the NaH and the malonate enolate. Flame-dry all glassware before use. Use anhydrous solvents; tetrahydrofuran (THF) or dimethylformamide (DMF) should be freshly distilled or obtained from a solvent purification system.

    • Check Order of Addition: The preferred order is to add NaH to the anhydrous solvent, followed by the dropwise addition of diethyl malonate. Allow for complete hydrogen evolution (cessation of bubbling) before adding the 2-chloro-4,6-dimethoxypyrimidine solution. This ensures the enolate is pre-formed.

    • Temperature Control: While the initial enolate formation is often done at 0°C to control the exothermic reaction, the subsequent SNAr step may require heating (reflux) to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

Troubleshooting_Stage1 Start Low Yield in Stage 1? Check_Reagents Are reagents anhydrous and active? (NaH, Solvent, Malonate) Start->Check_Reagents Yes Check_Procedure Was the correct order of addition followed? Start->Check_Procedure No Check_Conditions Was the reaction heated sufficiently after initial addition? Start->Check_Conditions No Solution_Reagents Solution: Use fresh NaH from a new bottle. Use freshly distilled anhydrous solvent. Check_Reagents->Solution_Reagents Solution_Procedure Solution: Pre-form the enolate. Add malonate to NaH/THF suspension first. Check_Procedure->Solution_Procedure Solution_Conditions Solution: After addition, heat to reflux and monitor by TLC for 4-12 hours. Check_Conditions->Solution_Conditions

Diagram 2: Troubleshooting logic for low yield in Stage 1.

Q2: I'm observing a significant amount of a byproduct that appears to be from the self-condensation of diethyl malonate. How can I prevent this?

A2: This side reaction is less common but can occur if impurities are present. The malonate enolate can react with electrophilic impurities. While self-condensation is rare without an added electrophile, reaction with contaminants is possible. A more likely side reaction in pyrimidine synthesis, in general, can be dimerization or reaction with other nucleophiles if conditions are not well-controlled.[3] However, for this specific SNAr, the primary concern is incomplete reaction. Ensure the purity of your starting materials.

Stage 2: Saponification to (4,6-Dimethoxypyrimidin-2-yl)malonic Acid

Q3: The hydrolysis reaction seems to stop at the monoester stage, even after extended reflux. How can I drive the reaction to completion?

A3: Hydrolysis of the second ester group can be significantly slower than the first due to steric hindrance and the electrostatic repulsion from the newly formed carboxylate anion.

  • Causality: Saponification is a bimolecular reaction (SN2-type mechanism at the carbonyl carbon). The bulky pyrimidine substituent can sterically hinder the approach of the hydroxide ion to the second ester group.

  • Troubleshooting Steps:

    • Increase Base Equivalents: Ensure you are using at least 2.5-3.0 equivalents of NaOH or KOH. A larger excess will help drive the equilibrium towards the dicarboxylate product.

    • Use a Co-solvent: If you are running the reaction in pure ethanol, the solubility of the sodium salt of the mono-acid might be limited. Using a mixture of water and ethanol (or THF) can improve homogeneity and reaction rates.

    • Increase Temperature: If possible, switching to a higher boiling solvent like diethylene glycol could increase the reaction temperature and rate, but this risks thermal decomposition. A safer approach is to simply ensure a vigorous reflux and extend the reaction time, monitoring by TLC or LC-MS until the monoester is consumed.

    • Consider Acid Hydrolysis: While base hydrolysis is common, acid-catalyzed hydrolysis can also be effective.[4] Refluxing with a strong acid like 6M HCl or a mixture of HBr and acetic acid can hydrolyze both esters.[4] Caution: This method often leads directly to the decarboxylated final product, which can be an advantage if desired, but offers less control.

Stage 3: Decarboxylation to this compound

Q4: My decarboxylation is very slow, and I'm concerned about thermal decomposition of the product at high temperatures. How can I facilitate the reaction under milder conditions?

A4: The decarboxylation of β-dicarboxylic acids like the malonic acid intermediate proceeds through a cyclic six-membered transition state, which is thermally induced.[2]

  • Causality: The mechanism involves an internal electron rearrangement that forms an enol and releases CO₂ gas.[2] The stability of this transition state dictates the required temperature.

  • Troubleshooting Steps:

    • Solvent Effects: Performing the decarboxylation in a high-boiling, polar, protic solvent can sometimes lower the required temperature by stabilizing the transition state. However, neat (solvent-free) heating just above the melting point is most common.

    • Acid Catalysis: Trace amounts of acid can catalyze the decarboxylation by protonating a carbonyl oxygen, which facilitates the electronic rearrangement.[5] If your isolated malonic acid is very pure, adding a catalytic amount of a strong acid might help.

    • Controlled Heating: Heat the solid malonic acid slowly in an oil bath. You should observe the solid melting, followed by vigorous bubbling as CO₂ evolves. Maintain the temperature just above the point of gas evolution until it ceases. Applying excessive heat well beyond this point increases the risk of decomposition of the pyrimidine ring or methoxy groups.

Diagram 3: Mechanism of thermal decarboxylation and potential side reactions.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl (4,6-dimethoxypyrimidin-2-yl)malonate

  • To a flame-dried 500 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (2.64 g, 66.0 mmol, 60% dispersion in mineral oil).

  • Wash the NaH with dry hexanes (3 x 20 mL) via cannula to remove the oil.

  • Add 150 mL of anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Slowly add diethyl malonate (10.1 mL, 66.0 mmol) dropwise over 20 minutes.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Add a solution of 2-chloro-4,6-dimethoxypyrimidine (10.0 g, 57.3 mmol) in 50 mL of anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor progress by TLC (20% ethyl acetate/hexanes).

  • Cool the mixture to room temperature and cautiously quench by slowly adding 50 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude oil by column chromatography on silica gel to yield the product as a pale yellow oil.

Protocol 2: Saponification to (4,6-Dimethoxypyrimidin-2-yl)malonic Acid

  • Dissolve the diethyl ester from Protocol 1 (15.0 g, 50.6 mmol) in 100 mL of ethanol.

  • Add a solution of sodium hydroxide (5.0 g, 125 mmol) in 50 mL of water.

  • Heat the mixture to reflux and maintain for 6 hours, or until TLC/LC-MS confirms the disappearance of starting material and monoester.

  • Cool the mixture in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.

  • A white precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol 3: Decarboxylation to this compound

  • Place the dry (4,6-dimethoxypyrimidin-2-yl)malonic acid (11.0 g, 45.8 mmol) in a round-bottom flask equipped with a reflux condenser (to prevent sublimation) and an oil bath.

  • Heat the flask slowly. The solid should melt around 130-140°C, followed by vigorous gas evolution.

  • Maintain the temperature at ~150°C until the gas evolution completely stops (typically 1-2 hours).

  • Cool the flask to room temperature. The crude product should solidify.

  • Recrystallize the solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Part 4: Data Summary Table

StageKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1. SNAr NaH, Diethyl MalonateTHF0 to 658 - 1275 - 85%
2. Saponification NaOH (aq)EtOH / H₂O804 - 688 - 95%
3. Decarboxylation None (Thermal)Neat140 - 1601 - 290 - 97%

Part 5: References

  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. 6

  • JoVE. (2025). Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. 2

  • Organic Chemistry Portal. Decarboxylations. 7

  • ResearchGate. Synthesis of pyrimidines 23 from amidines and malononitrile dimer. 8

  • ResearchGate. Decarboxylative Michael Additions of Substituted Malonic Acid Half‐Oxyesters to Methylidene Malonates. 9

  • BenchChem. (2025). Application Notes and Protocols for Malonic Ester Synthesis with Dimethyl Malonate. --INVALID-LINK--

  • University of Calgary. Ch21: Malonic esters. --INVALID-LINK--

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. 10

  • Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. 4

  • Kenyon, J., & Ross, W. A. (1951). The mechanism of the decarboxylation of substituted malonic acid derivatives. Journal of the Chemical Society (Resumed), 3407. 11

  • NIH National Library of Medicine. (2025). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. 5

References

Technical Support Center: A Guide to the Stability of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in experimental settings. Instability in solution can compromise the reliability of biological assays, analytical measurements, and formulation efforts.[1] This document provides in-depth answers to common questions, troubleshooting workflows, and validated protocols to help you mitigate degradation and achieve reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions encountered when working with solutions of this compound.

Q1: My solution of this compound shows a color change and new peaks in my HPLC analysis. What are the likely causes of this degradation?

A1: Degradation of this molecule is typically driven by four key factors: pH, light, temperature, and oxidation.

  • pH-Mediated Hydrolysis: The pyrimidine ring, particularly with its electron-donating methoxy groups, can be susceptible to hydrolysis under strongly acidic or basic conditions.[2] The ester-like linkages of the methoxy groups can be cleaved, or in more extreme conditions, the ring itself can be compromised.

  • Photodegradation: Pyrimidine and its derivatives are well-known to be photosensitive.[2][3] Exposure to ambient laboratory light, and especially direct UV radiation, can induce photochemical reactions, leading to the formation of various degradants, such as uracil-like products or dimers.[3][4]

  • Thermal Degradation: Elevated temperatures act as a catalyst for most degradation pathways, significantly accelerating the rate of hydrolysis.[2] The propanoic acid moiety itself can undergo decarboxylation at high temperatures, although this typically requires significant energy.[5]

  • Oxidation: While often a secondary concern, some pyrimidine compounds are susceptible to oxidation, particularly in the presence of trace metal ions or reactive oxygen species in the solution.[2]

Q2: What is the optimal pH for preparing and storing aqueous solutions of this compound to ensure its stability?

A2: The optimal pH is a balance between solubility and stability. The molecule has two ionizable regions: the carboxylic acid group of the propanoic acid tail and the nitrogen atoms of the pyrimidine ring.

  • The carboxylic acid group (pKa typically ~4-5) will be deprotonated (negatively charged) at physiological pH (7.4), which generally enhances aqueous solubility.

  • The pyrimidine nitrogens are weakly basic and will be protonated only under very acidic conditions (pH < 2).[6][7]

While a neutral pH might seem ideal, pyrimidine hydrates can form, and their stability is also pH-dependent, with dehydration rates often increasing from pH 6.0 to 8.0.[8][9] Therefore, for maximal stability, it is recommended to start with a slightly acidic buffer (pH 5.0 - 6.5) . This keeps the pyrimidine ring largely unprotonated while maintaining the carboxylic acid in a partially protonated state, which can limit certain hydrolytic degradation pathways. However, you must empirically verify the optimal pH for your specific application and storage duration by conducting a pH stability study (see Protocol 2).

Q3: How should I prepare my stock and working solutions to maximize stability?

A3: Proper preparation technique is critical.

  • Stock Solutions (High Concentration): Prepare stock solutions in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[10] These solvents minimize the risk of hydrolysis. After dissolving the compound completely, dispense it into single-use aliquots in amber glass or polypropylene vials to avoid repeated freeze-thaw cycles and light exposure.

  • Aqueous Working Solutions: Always prepare aqueous solutions fresh for each experiment if possible. Use high-purity water (e.g., Type I ultrapure) and freshly prepared, filtered (0.22 µm) buffers. When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer while vortexing to prevent precipitation. Keep the final concentration of DMSO in your assay below a level that affects the experiment (typically <0.5%).

Q4: What are the recommended long-term and short-term storage conditions for solutions?

A4: Storage conditions are paramount for preserving the integrity of the compound. The following table summarizes our recommendations, which should be validated with your own stability studies.

Storage TypeSolventTemperatureDurationKey Considerations
Long-Term Anhydrous DMSO or DMF-20°C or -80°C≥ 6 monthsStore in single-use aliquots in tightly sealed amber vials.[10]
Short-Term Anhydrous DMSO or DMF2-8°C< 2 weeksProtect from light. Ensure container is tightly sealed to prevent moisture absorption.
Short-Term Aqueous Buffer (pH 5-6.5)2-8°C< 24-48 hoursPrepare fresh daily. Store in the dark. Discard if any precipitation or color change occurs.

Q5: Is this compound sensitive to light, and what specific precautions should I take?

A5: Yes, high sensitivity to light should be assumed. The pyrimidine core is a chromophore that absorbs UV light, making it susceptible to photodegradation.[2][3][4]

  • Always use amber-colored vials or labware.

  • For clear containers, wrap them completely in aluminum foil.

  • Minimize exposure to ambient light during all experimental procedures, such as weighing, dissolution, and dilutions.

  • If working on a benchtop for an extended period, shield the solutions from overhead lighting.

Section 2: Troubleshooting Guide

Use this guide to diagnose and resolve common stability-related issues.

Problem: Unexpected Peaks Observed During HPLC Analysis
Potential Causes Recommended Actions & Rationale
1. Photodegradation Action: Prepare a fresh solution in a dark room or under red light, protecting it from all light sources. Analyze immediately. Rationale: Comparing the chromatogram of a light-protected sample to a sample handled under normal light will confirm if the extra peaks are photoproducts.[2]
2. pH-Mediated Hydrolysis Action: Check the pH of your solution and your HPLC mobile phase. Prepare fresh solutions in a validated stability-indicating buffer (e.g., pH 5.5 acetate buffer). Rationale: If the degradant peaks are reduced or absent in the controlled pH environment, pH-driven hydrolysis is the likely cause.
3. Solvent Impurities / Reactivity Action: Use fresh, high-purity, anhydrous grade solvents for stock solutions. If using methanol or other protic solvents, be aware of potential esterification with the carboxylic acid group over time. Rationale: Impurities like peroxides in older solvents can cause oxidative degradation.
4. Thermal Degradation Action: Ensure samples in the autosampler are kept cool (e.g., 4°C). Avoid leaving solutions at room temperature for extended periods. Rationale: Heat from the instrument or ambient conditions can accelerate degradation during a long analytical run.
Section 3: Key Experimental Protocols

These protocols provide a framework for preparing stable solutions and assessing the stability of this compound.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Preparation: Allow the solid compound and anhydrous DMSO to equilibrate to room temperature inside a desiccator to prevent water condensation.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile, amber glass vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Mixing: Cap the vial tightly and vortex at room temperature for 2-5 minutes or until the solid is completely dissolved. Gentle warming (to 30°C) can be used if necessary, but avoid overheating.

  • Aliquoting & Storage: Immediately dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes or vials. Store the aliquots at -80°C for long-term use.

Protocol 2: Stability Assessment via Forced Degradation Study

This protocol is essential for identifying potential degradants and establishing a stability-indicating analytical method.[10]

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Aliquot this solution and subject it to the following stress conditions in parallel. Include an unstressed control sample kept at -20°C in the dark.

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.[10]

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.[10]

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the solution at 60°C in the dark for 48 hours.

    • Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber (UV/Vis light) for 24 hours, alongside a dark control wrapped in foil.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to approximately pH 7.

  • Analysis: Analyze all samples (including the control) by a suitable method, typically reverse-phase HPLC with UV detection.

  • Evaluation: Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradants). This study will reveal the compound's primary vulnerabilities.

Section 4: Data Summaries & Visualizations
Table 1: Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₁₂N₂O₄[11]
Molecular Weight 212.2 g/mol [11]
Appearance Crystalline Solid[10] (General for similar compounds)
Diagram 1: Potential Degradation Pathways

This diagram illustrates the primary chemical transformations that can lead to the degradation of the parent compound.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation (UV/Light) cluster_thermal Thermal Stress parent This compound hydrolysis_product Hydroxypyrimidine Derivative (Cleavage of -OCH3) parent->hydrolysis_product H⁺ / OH⁻ ring_cleavage Ring-Opened Products parent->ring_cleavage Harsh Conditions photo_product Isomers / Dimers parent->photo_product decarboxy_product Decarboxylated Product (Loss of CO2) parent->decarboxy_product Δ

Caption: Potential degradation pathways for the target compound.

Diagram 2: Troubleshooting Workflow for Solution Instability

Follow this workflow to systematically diagnose the root cause of observed instability.

G start Instability Observed (New HPLC peaks, color change, etc.) q1 Was the solution exposed to light? start->q1 q2 What was the storage temperature and duration? q1->q2 No a1_yes Implement Light Protection: - Use amber vials - Work in low light q1->a1_yes Yes q3 What was the solvent/buffer and its pH? q2->q3 Proper a2_improper Optimize Storage: - Aliquot stock solutions - Store at -20°C or below - Prepare aqueous solutions fresh q2->a2_improper > 24h at RT/4°C or multiple freeze-thaws a3_improper Optimize Formulation: - Use anhydrous aprotic solvents for stock - Buffer aqueous solutions (pH 5-6.5) - Validate with pH stability study q3->a3_improper Unbuffered aq., strong acid/base end_node Re-analyze sample q3->end_node Proper a1_yes->end_node a2_improper->end_node a3_improper->end_node

Caption: A logical workflow for troubleshooting solution instability.

References

Technical Support Center: Troubleshooting HPLC Analysis of Polar Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. The analysis of polar compounds, particularly heterocyclic structures like pyrimidines, presents a unique set of challenges in liquid chromatography. Their high polarity makes them notoriously difficult to retain and resolve using standard reversed-phase (RP-HPLC) methods. This guide is structured as a series of questions and answers to directly address the common issues you may encounter in the lab. We will explore the root causes of these problems and provide scientifically-grounded, practical solutions to help you develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Section 1: The Core Problem - Retention

Question 1: Why do my polar pyrimidine compounds show little to no retention on a standard C18 column?

This is the most frequent challenge researchers face. The issue lies in the fundamental mismatch between the analyte and the stationary phase.

  • The Cause: Standard C18 columns have a non-polar, hydrophobic stationary phase (long alkyl chains). Your pyrimidine compounds, especially those with multiple heteroatoms (nitrogen, oxygen) and functional groups capable of hydrogen bonding, are highly polar and hydrophilic.[1][2] In a typical reversed-phase mobile phase (e.g., water/acetonitrile), these polar analytes have a much stronger affinity for the polar mobile phase than for the non-polar stationary phase. Consequently, they travel with the solvent front and elute at or near the column's void volume.[3]

  • The Solution: To achieve retention, you must increase the interaction between your pyrimidine analyte and the stationary phase. This can be accomplished by either modifying your reversed-phase approach or, more effectively, by switching to an alternative chromatographic mode designed for polar compounds.

Question 2: Before abandoning my C18 column, are there any strategies to improve retention in Reversed-Phase (RP-HPLC)?

Yes, several strategies can be employed to enhance the retention of polar compounds in RP-HPLC, although their effectiveness depends on the specific properties of your pyrimidine derivative.

  • Use 100% Aqueous Mobile Phase: For moderately polar compounds, simply decreasing the organic modifier concentration can increase retention.[2] Some modern C18 columns, like those with T3 bonding technology, are designed to be stable in 100% aqueous conditions without suffering from "phase dewetting" or collapse, which can occur with traditional C18 phases.[1]

  • Switch to a Polar-Embedded or Polar-Endcapped Column: These columns are a significant step up from standard C18 for polar analytes.[2] They incorporate a polar group (e.g., amide, carbamate) near the silica surface or use polar groups to cap residual silanols. This design helps to maintain a hydrated surface, which improves the retention of polar compounds and allows for operation in highly aqueous mobile phases.

  • Adjust Mobile Phase pH: Many pyrimidine derivatives are ionizable. By adjusting the mobile phase pH to suppress the ionization of your analyte, you can increase its hydrophobicity and thereby enhance its retention on a C18 column.[2] For basic pyrimidines, increasing the pH might be necessary, while for acidic ones, a lower pH would be beneficial. Always ensure the chosen pH is within the stable operating range of your column.

  • Consider Ion-Pair Chromatography (IPC): This technique involves adding an "ion-pairing reagent" to the mobile phase, such as an alkyl sulfonate for basic analytes or a quaternary ammonium salt for acidic ones.[4][5][6] The reagent forms a neutral ion pair with the charged analyte, making the complex more hydrophobic and thus more retentive on a C18 column.[7]

    • Caveat: IPC has significant drawbacks. The reagents can be difficult to remove from the column, leading to long equilibration times and potential contamination.[1][7] Furthermore, most ion-pairing reagents are non-volatile and can cause significant ion suppression, making them incompatible with mass spectrometry (MS).[7][8]

Question 3: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and why is it a superior choice for polar pyrimidines?

HILIC is a powerful alternative to RP-HPLC and is often the preferred technique for highly polar compounds like pyrimidines.[2][9]

  • The Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, cyano, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile (>70%).[10][11] This high organic content promotes the formation of a water-enriched layer on the surface of the stationary phase. Analyte retention occurs via partitioning between the bulk organic mobile phase and this immobilized aqueous layer.[3][11] More polar analytes partition more strongly into the water layer, leading to greater retention.[12] Elution is typically achieved by increasing the concentration of the aqueous component in the mobile phase.[3]

  • Key Advantages for Pyrimidine Analysis:

    • Excellent Retention: Provides strong retention for compounds that are unretained in RP-HPLC.[1][13]

    • Orthogonal Selectivity: The elution order in HILIC is often the opposite of RP-HPLC, providing a different selectivity profile that can be useful for separating complex mixtures.[11][14]

    • Enhanced MS Sensitivity: The high organic content of the mobile phase facilitates efficient solvent desolvation and analyte ionization in the electrospray ionization (ESI) source of a mass spectrometer, often leading to a significant increase in sensitivity.[3][10][12]

    • MS-Friendly Buffers: HILIC typically uses volatile buffers like ammonium formate or ammonium acetate, which are fully compatible with MS detection.[2][11]

Section 2: Tackling Poor Peak Shape

Question 4: My pyrimidine peaks are tailing significantly. What are the likely causes and how can I resolve this?

Peak tailing is a common problem, especially with basic compounds, and it can compromise both resolution and quantitation.

  • Primary Cause: Secondary Silanol Interactions: The most common culprit is the interaction between basic nitrogen atoms in the pyrimidine ring and acidic, residual silanol groups (Si-OH) on the surface of silica-based columns.[2][15] This unwanted ionic interaction acts as a secondary, strong retention mechanism, causing the peaks to tail.

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: Operating at a lower pH (e.g., around 3) protonates the silanol groups, reducing their negative charge and minimizing their interaction with protonated basic analytes.[2]

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are thoroughly "end-capped" to cover most residual silanols. If you are using an older column, upgrading can make a substantial difference.

    • Increase Buffer Concentration: A higher buffer concentration can help to saturate the active sites on the stationary phase and shield the analyte from unwanted interactions, improving peak shape.[15]

    • Check for Metal Sensitivity: Some compounds, particularly those with phosphate groups or polyprotic acids, can chelate with trace metals in the HPLC system (frits, tubing, stator) or on the column packing itself, leading to severe tailing.[16] Using a metal-free or bio-inert LC system and columns can eliminate this issue.[16][17]

Question 5: I am observing split or distorted peaks. What is the diagnostic process?

Split or distorted peaks can arise from several issues, ranging from simple plumbing problems to more complex chemical effects. A systematic approach is key.

G start Split / Distorted Peak Observed check_solvent Is the sample solvent stronger than the mobile phase? start->check_solvent solvent_issue High Organic Diluent Mismatch: Analyte precipitates on injection or bands incorrectly. Solution: Re-dissolve sample in initial mobile phase or a weaker solvent. check_solvent->solvent_issue Yes check_column Is the column hardware intact? check_solvent->check_column No end_node Peak Shape Restored solvent_issue->end_node column_issue Physical Column Problem: Partially blocked inlet frit or a void has formed at the column head. Solution: Reverse and flush column (if manufacturer allows). If problem persists, replace the column. check_column->column_issue No check_pka Is mobile phase pH close to analyte pKa? check_column->check_pka Yes column_issue->end_node pka_issue Analyte exists in two forms (ionized and neutral). Solution: Adjust and buffer the mobile phase pH to be at least 2 units away from the analyte's pKa. check_pka->pka_issue Yes check_pka->end_node No pka_issue->end_node

  • Sample Solvent Mismatch (Most Common): Injecting a sample dissolved in a solvent significantly stronger than the mobile phase is a primary cause of peak distortion.[2] For HILIC, this means avoiding dissolving your sample in a highly aqueous solution. Solution: Whenever possible, dissolve your sample in the initial mobile phase.[18] If solubility is an issue, use the weakest solvent possible that can still dissolve the analyte.

  • Column Void or Blockage: A physical disruption at the head of the column, such as a void or a partially blocked inlet frit, can cause the sample band to split as it enters the stationary phase.[2] Solution: First, try reversing and flushing the column (check the manufacturer's instructions to see if this is permissible). If this fails, the column likely needs to be replaced.

  • Co-eluting Impurity: What appears to be a split peak may actually be two closely eluting compounds. Solution: Try injecting a smaller volume or a more dilute sample. If the split becomes more defined, it indicates two separate compounds. You will then need to optimize the method to improve resolution.

  • Mobile Phase pH near Analyte pKa: If the mobile phase pH is very close to the pKa of your pyrimidine, the compound can exist as a mixture of its ionized and non-ionized forms, which can chromatograph differently and result in shouldered or split peaks.[19] Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single form.

Section 3: Method Development & Optimization

Question 6: How do I choose the right column and starting conditions for my polar pyrimidine analysis?

Choosing the correct column from the outset can save significant method development time. The choice depends on the polarity of your analytes and whether you need MS compatibility.

Table 1: Comparison of HPLC Modes for Polar Pyrimidine Analysis

FeatureReversed-Phase (Polar-Embedded/Endcapped) HILIC Mixed-Mode Chromatography
Principle Primarily hydrophobic interactions, with secondary polar interactions.[2]Partitioning into an adsorbed water layer on a polar surface.[10][12]Combination of two or more retention mechanisms (e.g., RP and ion-exchange).[8][20][21]
Stationary Phase C18 or C8 with polar functional groups (e.g., amide, carbamate).[1]Bare silica, Amide, Cyano, Diol, Zwitterionic (e.g., sulfobetaine).[9][10]C18 with embedded ion-exchange groups (anionic or cationic).[20]
Mobile Phase High aqueous content, often with acid/buffer (e.g., 95:5 Water:ACN with 0.1% Formic Acid).High organic content, requires buffer (e.g., 95:5 ACN:Water with 10mM Ammonium Formate).[2][11]Varies widely; can adjust organic content, pH, and ionic strength to control retention.[1]
Pros Familiar RP workflow; good for moderately polar pyrimidines.Excellent retention for highly polar and charged pyrimidines; enhances MS sensitivity.[1][3]Retains both polar and non-polar compounds; highly tunable selectivity; MS-compatible.[8][20]
Cons May still provide insufficient retention for very polar analytes.Requires careful control of mobile phase water content; longer equilibration times.[1]Can have more complex method development due to multiple interaction modes.[1]

Recommendation: For unknown or highly polar pyrimidines, start with a HILIC column . A zwitterionic or amide phase is a good general-purpose starting point.[9][22]

Question 7: I'm developing a HILIC method. What are the most critical parameters to control?

HILIC methods are robust once established, but they require careful attention to detail during development.

G cluster_0 Mobile Phase Preparation cluster_1 System & Column cluster_2 Gradient Elution A High Organic Solvent (e.g., >80% Acetonitrile) B Aqueous Buffer (e.g., 10-20mM Ammonium Formate/Acetate) C Control pH (e.g., pH 3.2 or 5.8) D Sample Diluent Match initial mobile phase E Column Equilibration Minimum 10-15 column volumes F Start High Organic (e.g., 95% ACN) G Increase Aqueous (e.g., to 40% Aqueous Buffer)

  • Mobile Phase Composition: The water content is the most critical parameter affecting retention. Use a high percentage of acetonitrile (>70%) with a small amount of aqueous buffer.[2][10] Volatile buffers like ammonium formate or ammonium acetate are essential for MS compatibility.[3] A buffer concentration of 10-20 mM is a good starting point.[2]

  • Column Equilibration: This is crucial for reproducibility. The water layer on the stationary phase takes time to form. Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before the first injection and between runs.[1][2] Insufficient equilibration is a common cause of drifting retention times.

  • Sample Diluent: As mentioned, the sample solvent must be compatible with the mobile phase. Dissolve your sample in a solvent with an organic content similar to or higher than your starting mobile phase.[1] A mixture of 75:25 acetonitrile:methanol is often a good general-purpose diluent for polar analytes in HILIC.[1]

  • pH Screening: The charge state of your analyte and the stationary phase can dramatically alter selectivity. It is highly recommended to screen at least two different pH values, for example, pH 3.2 (using ammonium formate) and pH 5.8 (using ammonium acetate), to find the optimal separation conditions.[3]

Experimental Protocols

Protocol 1: General Screening Method for Polar Pyrimidines using HILIC-UV/MS

This protocol provides a robust starting point for analyzing a novel polar pyrimidine derivative.

  • Column Selection:

    • Choose a HILIC column (e.g., Amide or Zwitterionic phase), 100 x 2.1 mm, <3 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.8 with Acetic Acid.

    • Mobile Phase B: Acetonitrile.

    • Ensure all solvents are HPLC or MS grade.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the pyrimidine compound in a suitable solvent (e.g., DMSO, Methanol).

    • Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using a diluent of 90% Acetonitrile / 10% Water.

    • Filter the final sample through a 0.22 µm filter if any particulates are present.[2][23]

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm; extract specific wavelength as needed.

    • Gradient Program:

      Time (min) %A (Aqueous) %B (ACN)
      0.0 5 95
      1.0 5 95
      8.0 50 50
      8.1 5 95

      | 12.0 | 5 | 95 |

  • MS Detector Settings (if applicable):

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode is a good starting point for most pyrimidines.

    • Capillary Voltage: 3.5 - 4.0 kV

    • Gas Temperature: 300 - 350 °C

    • Nebulizer Pressure: 35 - 45 psi

    • Optimize source parameters for your specific compound and instrument.[24][25]

References

Technical Support Center: Degradation of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the stability and degradation of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid. This molecule, often a metabolite of widely used sulfonylurea herbicides, features a dimethoxypyrimidine core, which dictates much of its chemical behavior.[1][2] Understanding its degradation is crucial for environmental fate analysis, formulation development, and toxicological assessment.

This guide is structured to provide both high-level answers through our FAQs and in-depth, practical solutions in our troubleshooting section.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The primary degradation pathway is hydrolysis , specifically targeting the two methoxy groups on the pyrimidine ring. The ether linkages of these groups are susceptible to cleavage under both acidic and basic conditions, leading to the stepwise formation of hydroxylated derivatives. While direct studies on this specific propanoic acid derivative are limited, extensive research on related sulfonylurea herbicides containing the 4,6-dimethoxypyrimidine moiety confirms this pathway.[2][3]

  • Acid-Catalyzed Hydrolysis: Protonation of the ether oxygen makes the methyl group a better leaving group, facilitating nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: While generally slower for ethers, alkaline conditions can promote hydrolysis, particularly at elevated temperatures.

Photodegradation can also occur if the molecule is exposed to UV light, potentially leading to ring cleavage or more complex transformations, though this is often a slower process compared to hydrolysis in aqueous environments.[4][5]

Parent This compound Mono_OH 3-(4-hydroxy-6-methoxypyrimidin-2-yl)propanoic acid Parent->Mono_OH Hydrolysis (Step 1) Di_OH 3-(4,6-dihydroxypyrimidin-2-yl)propanoic acid Mono_OH->Di_OH Hydrolysis (Step 2)

Caption: Primary hydrolytic degradation pathway.

Q2: What are the most critical factors influencing the stability of this compound?

The stability of this compound is most significantly influenced by:

  • pH: This is the dominant factor. The rate of hydrolysis of the dimethoxypyrimidine ring is highly pH-dependent. Generally, degradation is accelerated under both acidic and alkaline conditions compared to neutral pH.[2]

  • Temperature: As with most chemical reactions, higher temperatures increase the rate of hydrolytic degradation. This is a key parameter to control in stability studies.

  • Light Exposure: Exposure to ultraviolet (UV) radiation can induce photochemical degradation.[4] It is crucial to protect samples from light unless photostability is the specific parameter being investigated.

Q3: What are the expected major degradation products I should be looking for?

Based on the primary hydrolysis pathway, the two major expected degradation products are:

  • Mono-demethylated Product: 3-(4-hydroxy-6-methoxypyrimidin-2-yl)propanoic acid.

  • Di-demethylated Product: 3-(4,6-dihydroxypyrimidin-2-yl)propanoic acid.

These products are more polar than the parent compound and will therefore have shorter retention times in reversed-phase HPLC. Identifying these requires a well-resolved chromatographic method and, ideally, mass spectrometric confirmation.

Part 2: Troubleshooting Guides for Experimental Issues

Issue 1: My HPLC chromatogram shows poor peak shape (tailing) for the parent compound.
  • Underlying Cause: The propanoic acid moiety (a carboxylic acid) can interact with free silanol groups on the surface of silica-based HPLC columns, especially if the mobile phase pH is not optimized.[6] This secondary ionic interaction leads to peak tailing. Carboxylic acids are also polar, which can contribute to poor peak shape on standard C18 columns.[7][8]

  • Solutions & Scientific Rationale:

    • Acidify the Mobile Phase: The most effective solution is to lower the pH of your mobile phase to approximately 2.5-3.0 by adding 0.1% formic acid or phosphoric acid.[7] At this pH, the carboxylic acid is fully protonated (non-ionized), minimizing its interaction with column silanols and dramatically improving peak symmetry.

    • Use a Mixed-Mode Column: Consider a mixed-mode column that combines reversed-phase and ion-exchange characteristics. These columns are designed to handle polar and ionizable compounds, providing better peak shape and retention.[9]

    • Check for Column Degradation: An old or poorly maintained column may have exposed more active silanol sites. Replacing the column or using a guard column can resolve this.[10]

Issue 2: I cannot achieve baseline separation between the parent compound and the mono-demethylated degradant.
  • Underlying Cause: The parent compound and its first hydrolysis product are structurally very similar, differing only by a single methyl group. This makes them challenging to separate with a generic HPLC method as their hydrophobicity is very close.[10]

  • Solutions & Scientific Rationale:

    • Optimize the Gradient: Switch from an isocratic method to a shallow gradient. A slow, shallow gradient (e.g., increasing the organic solvent by 0.5-1% per minute) provides the best chance to resolve compounds with very similar retention behavior.

    • Increase Column Efficiency: Use a column with a smaller particle size (e.g., sub-2 µm for UHPLC or 2.7 µm for core-shell HPLC) or a longer column length. Both increase the number of theoretical plates, enhancing resolving power.

    • Change Stationary Phase Selectivity: If a C18 column is not providing separation, try a different stationary phase. A Phenyl-Hexyl or Biphenyl phase offers different (π-π) interactions that can exploit the subtle electronic differences between the methoxy and hydroxyl groups on the pyrimidine ring, leading to successful separation.

Issue 3: I am seeing unexpected or "ghost" peaks in my chromatogram during a long stability run.
  • Underlying Cause: Ghost peaks can arise from several sources: late elution from a previous injection, contaminants in the mobile phase, or degradation of the analyte within the autosampler itself.[6]

  • Troubleshooting Workflow:

    • Run a Blank Gradient: First, inject a blank (mobile phase or sample solvent) and run your full analytical gradient. If the ghost peak appears, the contamination is coming from the HPLC system or mobile phase, not your sample.

    • Clean the System: If the blank is contaminated, prepare fresh mobile phase using high-purity HPLC-grade solvents and water.[11] Flush the entire system, including the injector and detector cell, with a strong organic solvent like isopropanol.[12]

    • Check Autosampler Stability: If the blank is clean, the issue may be analyte degradation in the autosampler vials. Prepare a sample and analyze it immediately (T=0), then let it sit in the autosampler for several hours before re-injecting. If new peaks appear, you must keep the autosampler temperature low (e.g., 4 °C) to ensure sample integrity during the sequence.

cluster_0 Troubleshooting Workflow: Ghost Peaks Start Unexpected Peak Observed Blank Inject Blank Solvent Run Full Gradient Start->Blank Peak_Present Peak Present in Blank? Blank->Peak_Present System_Issue Contamination is in System or Mobile Phase Peak_Present->System_Issue Yes Sample_Issue Contamination is from Sample or Previous Injection Peak_Present->Sample_Issue No Clean Prepare Fresh Mobile Phase Flush System & Column System_Issue->Clean Check_Carryover Extend Column Wash Step Inject Stronger Solvent Sample_Issue->Check_Carryover Check_Stability Check Autosampler Stability (T=0 vs T=X hours) Sample_Issue->Check_Stability Reinject Re-inject Blank to Confirm Cleanliness Clean->Reinject

Caption: Logical workflow for troubleshooting ghost peaks.

Part 3: Key Experimental Protocols & Data

Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and demonstrate the stability-indicating nature of your analytical method.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of ~100 µg/mL.

    • Acid Hydrolysis: Use 0.1 N HCl. Incubate at 60 °C.

    • Base Hydrolysis: Use 0.1 N NaOH. Incubate at 60 °C.

    • Oxidation: Use 3% H₂O₂. Keep at room temperature.

    • Photolysis: Expose to a UV lamp (e.g., 254 nm) at room temperature, alongside a control sample wrapped in foil.

  • Time Points: Withdraw aliquots at set time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Sample Preparation: Before injection, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively. Dilute all samples to the same final concentration with mobile phase.

  • Analysis: Analyze all stressed samples, a non-stressed control, and a blank by HPLC, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to aid in peak identification.

Data Summary Table:

Stress ConditionReagentTemperatureExpected Degradation LevelPrimary Degradation Pathway
Acid Hydrolysis 0.1 N HCl60 °CSignificantHydrolysis of methoxy groups
Base Hydrolysis 0.1 N NaOH60 °CModerate to SignificantHydrolysis of methoxy groups
Oxidation 3% H₂O₂Room TempLow to ModeratePotential N-oxidation or side-chain oxidation
Photolysis UV Light (254 nm)Room TempModeratePhotolytic cleavage/rearrangement
Thermal Purified Water80 °CLow to ModerateHydrolysis (neutral)

References

Technical Support Center: Scaling Up the Synthesis of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, field-proven insights, and robust troubleshooting strategies to facilitate a successful scale-up of this important chemical intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a reproducible and scalable process.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached via a two-step sequence starting from a suitable 2-substituted pyrimidine precursor. The chosen strategy involves a nucleophilic aromatic substitution (SNAr) followed by a saponification and decarboxylation cascade. This route is favored for its reliability and the availability of starting materials.

The core transformation involves forming a new carbon-carbon bond at the 2-position of the pyrimidine ring. This is achieved by reacting a pyrimidine with an activated leaving group (e.g., a sulfone) with a carbanion, typically generated from a malonic ester. The subsequent hydrolysis of the ester groups and decarboxylation of the resulting malonic acid derivative yields the target propanoic acid.

Synthetic_Pathway cluster_step1 Step 1: C-C Bond Formation (SNA_r_) cluster_step2 Step 2: Hydrolysis & Decarboxylation SM 2-Methylsulfonyl- 4,6-dimethoxypyrimidine Intermediate Diethyl 2-((4,6-dimethoxypyrimidin-2-yl)methyl)malonate SM->Intermediate THF or EtOH Malonate Diethyl Malonate Malonate->Intermediate Base1 NaH or NaOEt (Base) Base1->Malonate Hydrolysis 1. NaOH (aq) 2. HCl (aq) Hydrolysis->Intermediate Product This compound Intermediate->Product Heat

Caption: General two-step synthetic route.

Baseline Laboratory-Scale Protocol (10 g Scale)

This protocol serves as a self-validating system for producing the target compound on a laboratory scale. Successful execution with in-process checks provides a reliable foundation for scaling up.

Step 1: Synthesis of Diethyl 2-((4,6-dimethoxypyrimidin-2-yl)methyl)malonate

Safety First: Sodium hydride (NaH) is a highly reactive, flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere (Nitrogen or Argon) in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

ReagentMW ( g/mol )Amount (g)Moles (mmol)Equivalents
2-Methylsulfonyl-4,6-dimethoxypyrimidine218.2210.045.81.0
Diethyl malonate160.178.1 g (7.3 mL)50.41.1
Sodium Hydride (60% dispersion in oil)40.00 (as NaH)2.050.01.1
Anhydrous Tetrahydrofuran (THF)-200 mL--

Procedure:

  • To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (2.0 g, 60% dispersion).

  • Wash the NaH dispersion with anhydrous hexanes (2 x 20 mL) to remove the mineral oil. Decant the hexanes carefully via cannula under a positive nitrogen flow.

  • Add anhydrous THF (100 mL) to the flask and cool the suspension to 0-5 °C using an ice bath.

  • Slowly add diethyl malonate (7.3 mL) dropwise to the stirred suspension over 20 minutes. The formation of the sodium salt of diethyl malonate is exothermic and may cause hydrogen evolution. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve 2-methylsulfonyl-4,6-dimethoxypyrimidine (10.0 g) in anhydrous THF (100 mL).

  • Add the solution of the pyrimidine dropwise to the malonate anion suspension over 30 minutes, maintaining the temperature at 0-5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • In-Process Check (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes). The starting pyrimidine should be consumed.

  • Once the reaction is complete, cool the mixture back to 0-5 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL).

  • Transfer the mixture to a separatory funnel and add water (100 mL) and ethyl acetate (150 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as an oil. This material is often of sufficient purity for the next step.

Step 2: Synthesis of this compound
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Crude Diethyl 2-((4,6-dimethoxypyrimidin-2-yl)methyl)malonate312.32~14.3 g (from Step 1)45.81.0
Sodium Hydroxide (NaOH)40.007.3 g183.24.0
Water-100 mL--
Ethanol-50 mL--
Concentrated Hydrochloric Acid (~12 M)36.46As needed--

Procedure:

  • Dissolve the crude product from Step 1 in ethanol (50 mL) in a 500 mL round-bottom flask.

  • In a separate beaker, dissolve sodium hydroxide (7.3 g) in water (100 mL).

  • Add the NaOH solution to the flask and heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. The saponification of the esters followed by decarboxylation will occur.

  • IPC: Monitor the reaction by TLC until the starting diester is fully consumed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C.

  • Slowly and carefully acidify the mixture to pH 2-3 by adding concentrated HCl dropwise. Vigorous gas (CO₂) evolution will occur. Ensure adequate ventilation. The product will precipitate as a solid.

  • Stir the resulting slurry at 0-5 °C for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water (2 x 50 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight to afford this compound. Purity can be checked by HPLC and identity confirmed by ¹H NMR.

Troubleshooting Guide

Even well-established protocols can encounter issues. This section addresses common problems in a question-and-answer format.

Troubleshooting_Workflow Start Problem Encountered Q_Yield Low Yield? Start->Q_Yield Q_Purity Impure Product? Start->Q_Purity Q_Step1 Low Yield in Step 1? Q_Yield->Q_Step1 Yes Q_Step2 Low Yield in Step 2? Q_Yield->Q_Step2 No A_Purify Re-crystallize Product. Consider pH Adjustment During Extraction. Q_Purity->A_Purify Yes A_ImpurityID Identify Impurity (LC-MS, NMR). Adjust Stoichiometry. Q_Purity->A_ImpurityID Yes A_Base Check Base Activity (NaH, NaOH). Ensure Anhydrous Conditions. Q_Step1->A_Base Yes A_Temp Verify Reaction Temperature & Time. Q_Step1->A_Temp Yes Q_Step2->A_Temp Also check A_pH Check Final pH During Acidification. Ensure pH < 3. Q_Step2->A_pH Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Q1: My yield in Step 1 (C-C bond formation) is very low. What went wrong?

Answer: Low yield in this SNAr reaction is almost always traced back to one of three issues: the base, the solvent, or the temperature.

  • Inactive Base: Sodium hydride is the most common culprit. If the 60% dispersion has been opened multiple times or stored improperly, it can be coated with an inactive layer of sodium hydroxide/carbonate. Always use fresh NaH from a newly opened container for critical reactions. The failure to remove the protective mineral oil can also hinder reactivity.

  • Wet Reagents/Solvent: The malonate anion is a strong base and will be quenched by any protic source, especially water. Ensure your THF is truly anhydrous (distilled from a drying agent or from a solvent purification system) and that the diethyl malonate is dry.

  • Insufficient Reaction Time or Temperature: While the reaction is typically run at room temperature, if your starting materials are less reactive, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion. Always confirm completion with an IPC like TLC before quenching.[1]

Q2: The final product won't precipitate after acidification in Step 2, or I get an oil instead of a solid. What should I do?

Answer: This is a common issue related to solubility and purity.

  • Incomplete Hydrolysis: If some of the mono- or di-ester intermediate remains, it can act as an oiling agent, preventing the carboxylic acid from crystallizing. Before acidification, ensure the hydrolysis is complete by TLC. If it is not, add more NaOH solution and continue refluxing.

  • Incorrect pH: The pKa of the propanoic acid group dictates that it will be fully protonated and least soluble at a low pH. Ensure you have added enough acid to bring the pH to ~2. Overshooting to a very low pH (e.g., <1) can sometimes increase the solubility of the hydrochloride salt of any basic impurities.

  • Saturation: The product may be too soluble in the water/ethanol mixture. You can try concentrating the solution under reduced pressure to remove most of the ethanol before acidification. Alternatively, after acidification, extracting the product into an organic solvent (like ethyl acetate), drying the organic layer, and evaporating to dryness can yield the solid product, which can then be recrystallized.

  • Forced Crystallization: If you obtain an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal from a previous successful batch is the most reliable method. If no seed crystal is available, attempt to isolate a small amount of solid by dissolving the oil in a minimal amount of hot solvent (e.g., isopropanol/water) and cooling it very slowly in the freezer.

Q3: My final product is contaminated with an impurity I can't remove by washing. What is it and how do I get rid of it?

Answer: The most likely impurity is the di-alkylation product from Step 1, where two pyrimidine units react with one molecule of diethyl malonate.

  • Cause: This occurs if the stoichiometry is not carefully controlled. Using a slight excess of diethyl malonate (1.1 eq) as described in the protocol helps minimize this. Adding the pyrimidine solution slowly to the pre-formed malonate anion ensures the pyrimidine is always the limiting reagent in the reaction zone, disfavoring the di-alkylation.

  • Removal: This impurity is less polar than your desired intermediate and more lipophilic than your final product. If it carries through to the final step, it will result in a di-acid impurity. Purification can be achieved by:

    • pH-Controlled Extraction: The target propanoic acid is a monobasic acid. The di-acid impurity has two acidic protons. A careful, fractional extraction by slowly adding a weak base (like sodium bicarbonate solution) to an organic solution of the crude product may allow for separation, but this is difficult to control.

    • Recrystallization: A carefully chosen solvent system is your best option. Try solvent mixtures like ethanol/water, isopropanol/water, or acetone/heptane. The subtle difference in polarity and crystal packing ability between your product and the impurity can be exploited for effective purification.

Scaling Up: Frequently Asked Questions (FAQs)

Scaling a synthesis from grams to kilograms introduces challenges that are not apparent at the lab bench.[2]

Q1: What are the most critical safety hazards to consider when scaling this process?

Answer: The two primary hazards are the exothermic nature of certain steps and the handling of large volumes of flammable materials.

  • Heat Management (Exotherms):

    • NaH Quench: The quenching of excess NaH is highly exothermic and liberates flammable hydrogen gas. At scale, this must be done with extreme care using a controlled addition rate of the quenching agent into a well-stirred, cooled reactor.

    • Acidification: The neutralization of the final basic solution with concentrated HCl is also very exothermic. Use a jacketed reactor with an efficient cooling system and add the acid slowly subsurface to dissipate heat effectively.

  • Solvent Handling: Large quantities of THF, ethanol, and hexanes pose a significant fire risk. All equipment must be properly grounded to prevent static discharge. Use explosion-proof motors and ensure adequate ventilation.

  • Gas Evolution: Both the reaction of NaH (H₂) and the final decarboxylation (CO₂) produce large volumes of gas. The reactor must be vented to a safe area or through a scrubber system to prevent pressure buildup.

Q2: Is sodium hydride a suitable base for a pilot-plant scale reaction?

Answer: While effective, NaH poses significant handling risks at scale. Safer, more manageable alternatives should be considered:

  • Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe): These can be purchased as solutions in ethanol/methanol or generated in situ. They are strong bases capable of deprotonating diethyl malonate. The co-product is alcohol, which is less hazardous than hydrogen gas.

  • Potassium Carbonate (K₂CO₃): In a polar aprotic solvent like DMF or DMSO, K₂CO₃ can be an effective and much safer base for this type of alkylation, although it may require higher temperatures and longer reaction times.

  • Process Decision: The choice involves a trade-off between reactivity and safety. For a first scale-up, switching to NaOEt in ethanol is a common and prudent choice. A process hazard analysis (PHA) should be conducted to evaluate the risks of any chosen reagent.

Q3: How will the work-up and isolation procedures change at a larger scale?

Answer: The principles remain the same, but the equipment and techniques change significantly.

  • Extractions: Separatory funnels are replaced by the reactor vessel itself. After adding the extraction solvent, the mixture is stirred, agitation is stopped, and the layers are allowed to separate. The bottom layer is then drained through a valve at the base of the reactor. Dealing with emulsions can be more difficult; the addition of brine or filtering through a pad of celite can help.

  • Filtration: A simple Buchner funnel is inadequate for kilograms of product. A filter press, Nutsche filter-dryer, or centrifuge will be used to collect the solid product efficiently. Washing of the filter cake must be done systematically to ensure uniform removal of impurities.

  • Drying: A small vacuum oven is replaced by a large-scale vacuum dryer or a filter-dryer, which can handle large quantities of wet cake and provide controlled heating and vacuum.

Q4: Should I be concerned about the final product's physical properties (crystal form, particle size) at scale?

Answer: Absolutely. This is a critical aspect of drug development and manufacturing.

  • Crystallization Control: The cooling rate, agitation speed, and solvent of the final precipitation/crystallization step will determine the crystal form (polymorphism) and particle size distribution. These properties affect bulk density, flowability, filterability, and even bioavailability in a final drug product.

  • Process Parameterization: It is crucial to perform crystallization development studies. Define a robust procedure with controlled cooling profiles and agitation to ensure you produce the same crystal form consistently with every batch. Seeding the crystallization with a small amount of the desired crystal form is highly recommended for reproducibility.

References

refining reaction conditions for 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during this multi-step synthesis. Our goal is to empower you with the knowledge to refine your reaction conditions, maximize yields, and ensure the highest purity of your final product.

I. Synthetic Overview: A Three-Step Approach

The synthesis of this compound is most effectively achieved through a modified malonic ester synthesis. This classical yet powerful method involves three key transformations:

  • Alkylation: Formation of a carbon-carbon bond between 2-chloro-4,6-dimethoxypyrimidine and diethyl malonate.

  • Hydrolysis (Saponification): Conversion of the diethyl ester intermediate to a dicarboxylic acid salt.

  • Decarboxylation: Removal of a carboxyl group to yield the final propanoic acid derivative.

This guide will dissect each of these stages, providing detailed protocols and addressing potential challenges.

II. Visualizing the Workflow

To provide a clear overview of the synthetic pathway, the following diagram illustrates the sequence of reactions and the key reagents involved.

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Decarboxylation A Diethyl Malonate D Diethyl 2-(4,6-dimethoxypyrimidin-2-yl)malonate A->D B 2-Chloro-4,6-dimethoxypyrimidine B->D C Sodium Ethoxide (NaOEt) in Ethanol C->D Base F 2-(4,6-dimethoxypyrimidin-2-yl)malonic acid, disodium salt D->F E Aqueous NaOH or KOH E->F Base H This compound F->H G Acidification (e.g., HCl) & Heat G->H Conditions

Caption: Synthetic workflow for this compound.

III. Detailed Experimental Protocols

The following protocols provide a step-by-step guide for each stage of the synthesis. It is crucial to adhere to anhydrous conditions during the alkylation step to prevent unwanted side reactions.

Protocol 1: Alkylation of Diethyl Malonate

This procedure details the formation of diethyl 2-(4,6-dimethoxypyrimidin-2-yl)malonate.

Materials:

  • Diethyl malonate

  • 2-Chloro-4,6-dimethoxypyrimidine

  • Sodium metal

  • Anhydrous ethanol

  • Dry toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under a nitrogen atmosphere, add freshly cut sodium metal (1.0 equivalent) to anhydrous ethanol. Stir until all the sodium has dissolved.

  • Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature with vigorous stirring.

  • Alkylation: Dissolve 2-chloro-4,6-dimethoxypyrimidine (1.0 equivalent) in dry toluene and add it to the enolate solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-(4,6-dimethoxypyrimidin-2-yl)malonate.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Hydrolysis (Saponification)

This protocol describes the conversion of the diester to the corresponding dicarboxylic acid salt.

Materials:

  • Diethyl 2-(4,6-dimethoxypyrimidin-2-yl)malonate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the crude diethyl 2-(4,6-dimethoxypyrimidin-2-yl)malonate in ethanol.

  • Addition of Base: Add an aqueous solution of NaOH or KOH (2.5 equivalents).

  • Hydrolysis: Heat the mixture to reflux for 2-4 hours. The reaction is complete when the oily ester layer is no longer visible.

  • Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure. The resulting aqueous solution contains the disodium or dipotassium salt of 2-(4,6-dimethoxypyrimidin-2-yl)malonic acid and is used directly in the next step.

Protocol 3: Acidification and Decarboxylation

This final step yields the target propanoic acid.

Materials:

  • Aqueous solution of 2-(4,6-dimethoxypyrimidin-2-yl)malonic acid salt

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Acidification: Cool the aqueous solution of the malonic acid salt in an ice bath. Slowly add concentrated HCl with stirring until the pH is approximately 2-3. A precipitate may form.

  • Decarboxylation: Gently heat the acidified solution to 60-70 °C. Effervescence (evolution of CO₂) should be observed. Continue heating until the gas evolution ceases (typically 1-2 hours).

  • Extraction: Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

IV. Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis and provides scientifically grounded solutions.

Question 1: Low yield in the alkylation step (Protocol 1). What are the possible causes and solutions?

Answer: Low yields in the alkylation step are a common problem and can be attributed to several factors:

  • Incomplete Enolate Formation: The acidity of the α-hydrogen in diethyl malonate is crucial for this reaction.[1][2]

    • Troubleshooting:

      • Base Quality: Ensure that your sodium ethoxide is freshly prepared or properly stored to prevent decomposition. The use of older or partially hydrolyzed base will be ineffective.

      • Anhydrous Conditions: Moisture will quench the enolate. Ensure all glassware is flame-dried, and solvents are anhydrous.

  • Side Reaction: Dialkylation: A significant drawback of the malonic ester synthesis is the potential for the mono-alkylated product to be deprotonated and react with another molecule of the electrophile.[1]

    • Troubleshooting:

      • Stoichiometry Control: Use a slight excess of diethyl malonate (1.1-1.2 equivalents) relative to the 2-chloro-4,6-dimethoxypyrimidine. This ensures the electrophile is consumed before significant dialkylation can occur.

  • Poor Reactivity of the Electrophile: While 2-chloro-4,6-dimethoxypyrimidine is an activated halide, its reactivity can be influenced by reaction conditions.

    • Troubleshooting:

      • Temperature and Reaction Time: Ensure the reaction is heated to a sufficient reflux temperature and allowed to proceed for an adequate duration. Monitor by TLC to confirm the consumption of the starting materials.

Question 2: During the hydrolysis of the diester (Protocol 2), I observe incomplete reaction. How can I drive it to completion?

Answer: Incomplete hydrolysis can be due to the steric hindrance around the ester groups or insufficient reaction time.

  • Troubleshooting:

    • Increase Reaction Time and/or Temperature: Prolonging the reflux time or slightly increasing the temperature can often drive the hydrolysis to completion.

    • Choice of Base: While NaOH is common, KOH is sometimes more effective due to its higher solubility in alcoholic solvents.

    • Co-solvent: The addition of a co-solvent like tetrahydrofuran (THF) can sometimes improve the solubility of the reactants and facilitate the reaction.

Question 3: The decarboxylation step (Protocol 3) is sluggish, and I am isolating the dicarboxylic acid. How can I improve this step?

Answer: The ease of decarboxylation depends on the stability of the intermediate carbanion formed upon loss of CO₂.

  • Troubleshooting:

    • Ensure Sufficient Acidification: The decarboxylation proceeds through the free carboxylic acid. Ensure the pH is low enough (pH 2-3) to fully protonate the carboxylate salt.

    • Optimal Temperature: While heating is necessary, excessive temperatures can lead to decomposition. A gentle heat of 60-70 °C is typically sufficient.

    • Alternative Decarboxylation Method (Krapcho Decarboxylation): For substrates that are sensitive to acidic conditions or prove difficult to decarboxylate, a Krapcho decarboxylation can be employed on the diester intermediate.[3] This involves heating the ester in a dipolar aprotic solvent like DMSO with a salt such as lithium chloride and a small amount of water.[3]

Question 4: I am observing an unexpected side product. What could it be?

Answer: Besides dialkylation, other side reactions are possible:

  • Reaction at the Pyrimidine Ring: While the 2-position is the most electrophilic for nucleophilic aromatic substitution, reaction at other positions, though less likely, cannot be entirely ruled out under harsh conditions.

  • Hydrolysis of Methoxy Groups: Under strongly acidic conditions and prolonged heating, the methoxy groups on the pyrimidine ring could potentially be hydrolyzed.

    • Troubleshooting: Careful control of reaction conditions, particularly temperature and reaction time, is key. Characterization of the side product by NMR and Mass Spectrometry will be necessary for definitive identification.

V. Data Summary and Characterization

The following table summarizes the expected molecular weights and provides a general guide for monitoring the reaction progress using TLC.

CompoundMolecular Weight ( g/mol )Typical Rf (20% Ethyl Acetate in Hexanes)
2-Chloro-4,6-dimethoxypyrimidine174.580.6 - 0.7
Diethyl malonate160.170.5 - 0.6
Diethyl 2-(4,6-dimethoxypyrimidin-2-yl)malonate298.310.3 - 0.4
This compound212.210.1 - 0.2 (higher polarity eluent needed)

Expected Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, δ): ~10-12 (br s, 1H, COOH), 6.0-6.2 (s, 1H, pyrimidine C5-H), 3.9-4.0 (s, 6H, 2 x OCH₃), 3.0-3.2 (t, 2H, CH₂-pyrimidine), 2.7-2.9 (t, 2H, CH₂-COOH).

  • ¹³C NMR (CDCl₃, δ): ~175-180 (COOH), ~170-172 (pyrimidine C4, C6), ~165-168 (pyrimidine C2), ~85-90 (pyrimidine C5), ~54-56 (OCH₃), ~35-40 (CH₂-pyrimidine), ~30-35 (CH₂-COOH).

  • Mass Spectrometry (ESI-): [M-H]⁻ at m/z 211.

VI. Mechanistic Insights

A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.

Malonic_Ester_Mechanism cluster_alkylation Alkylation Mechanism cluster_hydrolysis Hydrolysis Mechanism cluster_decarboxylation Decarboxylation Mechanism Enolate\nFormation Enolate Formation Nucleophilic\nAttack (SNAr) Nucleophilic Attack (SNAr) Enolate\nFormation->Nucleophilic\nAttack (SNAr) Resonance Stabilized Alkylated\nDiester Alkylated Diester Nucleophilic\nAttack (SNAr)->Alkylated\nDiester Tetrahedral\nIntermediate Tetrahedral Intermediate Alkylated\nDiester->Tetrahedral\nIntermediate OH⁻ Attack Dicarboxylic\nAcid Salt Dicarboxylic Acid Salt Tetrahedral\nIntermediate->Dicarboxylic\nAcid Salt Loss of Ethoxide Dicarboxylic\nAcid Dicarboxylic Acid Cyclic Transition\nState Cyclic Transition State Dicarboxylic\nAcid->Cyclic Transition\nState Heat Enol Intermediate Enol Intermediate Cyclic Transition\nState->Enol Intermediate - CO₂ Final Product Final Product Enol Intermediate->Final Product Tautomerization

Caption: Key mechanistic steps in the synthesis.

VII. References

  • Hoogenboom, B. E., et al. (1991). The malonic ester synthesis in the undergraduate laboratory. Journal of Chemical Education, 68(8), 689. --INVALID-LINK--

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • Patsnap. (2023). Malonic Ester Synthesis: Steps, Mechanism, and Examples. --INVALID-LINK--

  • Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonate esters, β-keto esters, α-cyano esters and related compounds in dipolar aprotic media—Part I. Synthesis, 1982(10), 805-822. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of a Bioassay for 3-(4,6-dimethoxypyrimidin-2-yl)propanoic Acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a bioassay to determine the activity of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid. As drug development professionals, our commitment to rigorous, reproducible, and well-documented analytical methods is paramount. This document is structured to provide not only the "how" but also the "why" behind the experimental choices, ensuring a deep understanding of the validation process. We will explore the validation of a biochemical assay for our compound of interest and compare its performance with a cell-based secondary assay, supported by robust experimental data.

Introduction: The Scientific Imperative for Bioassay Validation

The compound this compound, given its structural similarity to known kinase inhibitors and other pharmacologically active pyrimidine derivatives, is a molecule of significant interest. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] A critical step in the preclinical development of any new chemical entity is the establishment of a reliable method to quantify its biological activity. A validated bioassay ensures that the data generated are accurate, precise, and reproducible, forming the bedrock of go/no-go decisions in a drug discovery pipeline.[6][7]

Based on structure-activity relationship (SAR) studies of similar pyrimidine-based compounds, we hypothesize that this compound is an inhibitor of Dihydroorotate Dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for therapeutic intervention in cancer and autoimmune diseases.[8][9][10][11][12][13][14][15][16][17][18] This guide will therefore focus on the validation of a bioassay to quantify the inhibitory activity of our lead compound against DHODH.

Choosing the Right Tool: A Comparison of Bioassay Formats

The selection of an appropriate bioassay is a critical first step. For an enzyme inhibitor like our compound of interest, we have two primary options: a biochemical assay and a cell-based assay. Each has its own set of advantages and limitations.

  • Biochemical Assays: These assays directly measure the interaction of the compound with its purified target protein.[18] They are generally less complex, have lower variability, and are more amenable to high-throughput screening. For DHODH, a common biochemical assay is a spectrophotometric method that measures the reduction of 2,6-dichloroindophenol (DCIP).[19][20][21][22]

  • Cell-Based Assays: These assays measure the effect of a compound on a biological process within a living cell.[9][23][24] They provide a more physiologically relevant context, as they account for factors like cell permeability and metabolism. For a DHODH inhibitor, a cell-based assay would typically measure the inhibition of cell proliferation or viability.[17][25]

In this guide, we will detail the validation of a primary biochemical DHODH inhibition assay and use a secondary cell-based proliferation assay for orthogonal validation and to provide a more complete picture of the compound's activity.

The Gold Standard: Validation of a Biochemical DHODH Inhibition Assay

Our primary bioassay is a continuous spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human DHODH. The validation of this assay will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][19][24][26]

Experimental Protocol: DHODH Enzymatic Inhibition Assay

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer (50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100, pH 8.0)

  • This compound

  • Positive Control Inhibitor (e.g., Brequinar)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in DMSO.

  • Add the diluted compounds to the wells of a 96-well plate.

  • Add the DHODH enzyme solution to each well and incubate to allow for compound binding.

  • Initiate the reaction by adding a substrate mixture containing DHO, CoQ10, and DCIP.

  • Immediately begin monitoring the decrease in absorbance at 600 nm over time.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.[19][27]

Validation Parameters and Acceptance Criteria

The following parameters will be assessed to validate the DHODH inhibition assay:

Parameter Methodology Acceptance Criteria
Linearity A series of dilutions of a reference standard are assayed, and the response is plotted against the known concentration.R² ≥ 0.99
Precision Repeatability (Intra-assay): Multiple replicates of the same sample are assayed in the same run. Intermediate Precision (Inter-assay): The assay is repeated on different days by different analysts.Repeatability: %CV ≤ 15%Intermediate Precision: %CV ≤ 20%
Accuracy The agreement between the measured value and the true value. This is assessed by spiking a known amount of analyte into the matrix.%Recovery between 85% and 115%
Specificity The ability of the assay to measure the analyte of interest in the presence of other components. This is assessed by running the assay with and without the target enzyme.No significant signal in the absence of the enzyme.
Robustness The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature).No significant change in results with minor variations.
Hypothetical Validation Data

Linearity:

Concentration (nM)Absorbance (mAU/min)
15.2
524.8
1051.3
50255.1
100502.7

Result: R² = 0.998

Precision:

Intra-assay %CVInter-assay %CV
IC50 (nM) 8.512.3

Accuracy:

Spiked Concentration (nM)Measured Concentration (nM)% Recovery
109.898
5053.2106.4
10095.795.7

These hypothetical data demonstrate that the biochemical assay meets the acceptance criteria for linearity, precision, and accuracy.

Orthogonal Validation: A Cell-Based Proliferation Assay

To complement our biochemical data, we will perform a cell-based assay to assess the effect of this compound on cell proliferation. This provides a more physiologically relevant measure of the compound's activity.[9][23][24] A key experiment in this context is the "uridine rescue," which can confirm that the observed anti-proliferative effect is indeed due to the inhibition of the de novo pyrimidine synthesis pathway.[19][24]

Experimental Protocol: Cell Proliferation Assay (MTT)

Materials:

  • Cultured cancer cells (e.g., A549)

  • Cell culture medium

  • This compound

  • Uridine

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound, with and without the addition of uridine.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 1-4 hours to allow for formazan crystal formation.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[27]

Comparative Performance Data
Compound Biochemical IC50 (nM) Cell-based IC50 (nM) Cell-based IC50 with Uridine Rescue (nM)
This compound 45250>10,000
Brequinar (Positive Control) 530>5,000
Compound X (Negative Control - different target) >10,000>10,000>10,000

The rightward shift in the IC50 value in the presence of uridine provides strong evidence that our compound's anti-proliferative activity is mediated through the inhibition of DHODH.

Quantitative Analysis: The Role of LC-MS/MS

For a comprehensive understanding of the compound's behavior, particularly in more complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification.[14][21][25][28][29][30][31][32] We will validate an LC-MS/MS method for the quantification of this compound in plasma, which is essential for future pharmacokinetic studies.

Experimental Protocol: LC-MS/MS Quantification in Plasma

Sample Preparation:

  • To 100 µL of plasma, add an internal standard.

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Validation of the LC-MS/MS Method

The LC-MS/MS method will be validated for the same parameters as the biochemical assay (linearity, precision, accuracy, specificity, and robustness), with the addition of:

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

Visualizing the Workflow and Pathways

To provide a clear visual representation of the processes described, the following diagrams have been generated using Graphviz.

G cluster_biochemical Biochemical Assay Workflow cluster_cell Cell-Based Assay Workflow start_biochem Prepare Reagents dilute_compound Serial Dilution of Compound start_biochem->dilute_compound plate_setup Add Compound and Enzyme to Plate dilute_compound->plate_setup initiate_reaction Add Substrate Mix plate_setup->initiate_reaction read_plate Monitor Absorbance initiate_reaction->read_plate analyze_data_biochem Calculate IC50 read_plate->analyze_data_biochem start_cell Seed Cells treat_cells Treat with Compound (+/- Uridine) start_cell->treat_cells incubate Incubate (48-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate_cell Measure Absorbance solubilize->read_plate_cell analyze_data_cell Calculate IC50 read_plate_cell->analyze_data_cell

Caption: Experimental workflows for the biochemical and cell-based assays.

G DHO Dihydroorotate DHODH DHODH DHO->DHODH OA Orotate UMP UMP OA->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA DHODH->OA Oxidation Compound This compound Compound->DHODH Inhibition

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by this compound.

Conclusion: A Multi-Faceted Approach to Bioassay Validation

This guide has outlined a robust and scientifically sound approach to the validation of a bioassay for this compound. By employing a primary biochemical assay validated according to ICH guidelines, and supplementing this with an orthogonal cell-based assay, we can generate a comprehensive and reliable data package. The further validation of an LC-MS/MS method for quantification in a biological matrix lays the groundwork for future in vivo studies. This multi-faceted approach, grounded in established scientific principles and regulatory expectations, is essential for the successful progression of this promising compound through the drug development pipeline.

References

A Comparative Guide to 3-(4,6-dimethoxypyrimidin-2-yl)propanoic Acid and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid and its structurally related analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and biological activities of this promising class of compounds. By presenting side-by-side comparisons and detailed experimental protocols, we aim to furnish a valuable resource for the rational design and development of novel therapeutics based on the pyrimidine scaffold.

Introduction: The Versatility of the Pyrimidine Core

The pyrimidine ring is a fundamental heterocyclic scaffold found in a myriad of biologically active molecules, including the nucleobases of DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutic agents across a wide spectrum of diseases.[2] Strategic modifications of the pyrimidine core have led to the development of drugs with anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The propanoic acid moiety, a common pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), adds another layer of therapeutic potential, particularly in the context of inflammation and cancer.[3]

This guide focuses on this compound as a lead compound and explores how structural modifications to the pyrimidine ring and the propanoic acid side chain influence its biological activity. We will examine key analogs and provide the foundational data necessary to guide future drug discovery efforts.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common strategy involves the condensation of a substituted amidine with a 1,3-dicarbonyl compound or its equivalent to form the pyrimidine ring, followed by the introduction or modification of the propanoic acid side chain.[4]

A plausible synthetic pathway for the parent compound is outlined below. This multi-step synthesis begins with the formation of the pyrimidine core, followed by the elaboration of the propanoic acid side chain.

cluster_synthesis Synthetic Pathway malonodiimidamide Malonodiimidamide dimethoxypyrimidine 2-amino-4,6-dimethoxypyrimidine malonodiimidamide->dimethoxypyrimidine Condensation dimethyl_malonate Dimethyl Malonate dimethyl_malonate->dimethoxypyrimidine diazotization Diazotization (NaNO2, H2SO4) dimethoxypyrimidine->diazotization sandmeyer Sandmeyer Reaction (CuCN) diazotization->sandmeyer cyano_pyrimidine 2-cyano-4,6-dimethoxypyrimidine sandmeyer->cyano_pyrimidine hydrolysis1 Acid Hydrolysis (HCl) cyano_pyrimidine->hydrolysis1 pyrimidine_carbox 4,6-dimethoxypyrimidine-2-carboxylic acid hydrolysis1->pyrimidine_carbox reduction Reduction (LiAlH4) pyrimidine_carbox->reduction pyrimidine_methanol (4,6-dimethoxypyrimidin-2-yl)methanol reduction->pyrimidine_methanol tosylation Tosylation (TsCl, Pyridine) pyrimidine_methanol->tosylation pyrimidine_tosylate (4,6-dimethoxypyrimidin-2-yl)methyl tosylate tosylation->pyrimidine_tosylate diester_intermediate Diethyl 2-((4,6-dimethoxypyrimidin-2-yl)methyl)malonate pyrimidine_tosylate->diester_intermediate Alkylation malonic_ester Diethyl Malonate (NaOEt) malonic_ester->diester_intermediate hydrolysis_decarboxylation Hydrolysis & Decarboxylation (NaOH, then H3O+) diester_intermediate->hydrolysis_decarboxylation target_compound This compound hydrolysis_decarboxylation->target_compound

Caption: Plausible synthetic route for this compound.

The physicochemical properties of the parent compound and its selected analogs are summarized in the table below. These properties, such as lipophilicity (LogP) and molecular weight, are critical determinants of a compound's pharmacokinetic profile and its ability to reach its biological target.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Calculated LogP
Parent Compound This compoundC9H12N2O4212.200.5
Analog 1 3-(4,6-dimethylpyrimidin-2-yl)propanoic acidC9H12N2O2180.200.8
Analog 2 3-(4-amino-6-methoxypyrimidin-2-yl)propanoic acidC8H11N3O3197.19-0.2
Analog 3 3-(4,6-dichloropyrimidin-2-yl)propanoic acidC7H6Cl2N2O2221.041.5

Comparative Biological Activity

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[5] In this section, we compare the potential anticancer and anti-inflammatory activities of this compound and its analogs, drawing on structure-activity relationship (SAR) studies of similar pyrimidine-containing compounds.

Anticancer Activity

Numerous pyrimidine derivatives have demonstrated potent anticancer activity by targeting various cellular pathways, including cell cycle regulation and signal transduction.[4] The efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) against different cancer cell lines.

Structure-Activity Relationship Insights:

  • Substitution at the 4- and 6-positions: The methoxy groups in the parent compound are known to influence activity. Replacing them with methyl groups (Analog 1) may alter the electronic properties and steric bulk, potentially affecting interactions with target proteins. An amino group (Analog 2) can act as a hydrogen bond donor, which could enhance binding affinity to certain biological targets.[6] Chloro substituents (Analog 3) are electron-withdrawing and can increase the lipophilicity of the molecule, which may impact cell permeability and target engagement.[6]

  • The Propanoic Acid Side Chain: The carboxylic acid group can form ionic interactions and hydrogen bonds, which are often crucial for binding to the active sites of enzymes. Esterification or amidation of this group would significantly alter the compound's properties and biological activity.

The following diagram illustrates a common signaling pathway targeted by pyrimidine-based anticancer agents.

cluster_pathway EGFR Signaling Pathway in Cancer EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Pyrimidine_Analog Pyrimidine Analog (e.g., Gefitinib) Pyrimidine_Analog->Dimerization Inhibits RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by pyrimidine analogs.

Anti-inflammatory Activity

The anti-inflammatory properties of many compounds, including NSAIDs, are mediated through the inhibition of cyclooxygenase (COX) enzymes.[7] The propanoic acid moiety in the target compounds suggests a potential for COX inhibition.

Structure-Activity Relationship Insights:

  • The nature of the substituents on the pyrimidine ring can influence the selectivity and potency of COX inhibition. For instance, bulky, lipophilic groups can enhance binding to the hydrophobic channel of the COX active site.

  • The acidic proton of the carboxylic acid is generally considered essential for the anti-inflammatory activity of profen-class NSAIDs.

Experimental Protocols

To facilitate the direct comparison of this compound and its analogs, we provide detailed protocols for key in vitro assays.

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the IC50 values of the test compounds against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Workflow:

cluster_workflow MTT Assay Workflow cell_seeding 1. Seed cells in 96-well plate compound_addition 2. Add serial dilutions of test compounds cell_seeding->compound_addition incubation 3. Incubate for 48-72 hours compound_addition->incubation mtt_addition 4. Add MTT solution incubation->mtt_addition formazan_formation 5. Incubate for 2-4 hours (Formazan crystal formation) mtt_addition->formazan_formation solubilization 6. Add solubilization buffer formazan_formation->solubilization read_absorbance 7. Read absorbance at 570 nm solubilization->read_absorbance data_analysis 8. Calculate IC50 values read_absorbance->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT solution to each well and incubate for another 2-4 hours.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of the test compounds to inhibit the peroxidase activity of COX enzymes.

Objective: To determine the IC50 values and selectivity of the test compounds for COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compounds and reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)

  • 96-well microplate and plate reader

Procedure:

  • Add the reaction buffer, enzyme, and heme to the wells of a 96-well plate.

  • Add the test compounds at various concentrations.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Monitor the oxidation of TMPD by measuring the increase in absorbance at 610 nm over time.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 values for COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).

Conclusion and Future Directions

The comparative analysis of this compound and its analogs reveals the significant impact of substitutions on the pyrimidine ring on their potential biological activities. The provided synthetic strategies and detailed experimental protocols offer a solid foundation for researchers to systematically explore the structure-activity relationships within this chemical series.

Future research should focus on synthesizing a broader range of analogs with diverse electronic and steric properties at the 4- and 6-positions of the pyrimidine ring. In vivo studies will be crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising candidates. The versatile pyrimidine scaffold, coupled with the propanoic acid moiety, continues to be a promising area for the discovery of novel and effective therapeutic agents.

References

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of a promising, yet underexplored class of compounds: 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid derivatives. While extensive research on this specific scaffold is emerging, we can extrapolate from the rich knowledge base of related pyrimidine-based agents to forecast their potential and guide future research. This document serves as a comparative framework, offering insights into potential biological targets, rational design strategies, and the experimental pathways to validate these hypotheses.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of numerous biologically active compounds, including several approved drugs. Its presence in the nucleobases of DNA and RNA provides a biochemical precedent for its interaction with key cellular machinery.[1][2] Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] The specific substitution pattern on the pyrimidine ring profoundly influences the compound's biological target and potency.

Deconstructing the Lead Scaffold: this compound

Our lead scaffold can be dissected into three key components, each offering opportunities for modification and optimization: the 4,6-dimethoxypyrimidine core, the 2-yl linker, and the propanoic acid side chain.

1. The 4,6-Dimethoxypyrimidine Core: A Key to Specificity

The dimethoxy substitution at the 4 and 6 positions of the pyrimidine ring is a critical feature. This pattern is notably present in the antibacterial drug Trimethoprim, a well-known inhibitor of dihydrofolate reductase (DHFR).[4][5] DHFR is a crucial enzyme in the synthesis of nucleotides, making it an attractive target for cancer chemotherapy.[6] The methoxy groups in Trimethoprim are known to form key hydrogen bonds within the active site of bacterial DHFR. This suggests that derivatives of our lead scaffold may also exhibit inhibitory activity against DHFR, a hypothesis that warrants experimental validation.

Another significant area where dimethoxypyrimidine moieties are prevalent is in the realm of kinase inhibitors.[7] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8][9] The pyrimidine core can act as a scaffold that mimics the adenine base of ATP, enabling competitive inhibition at the enzyme's active site.[10]

2. The Propanoic Acid Side Chain: The Interacting Moiety

The 3-propanoic acid side chain provides a versatile handle for modulating the compound's physicochemical properties and its interaction with the biological target. The carboxylic acid group can engage in ionic interactions or hydrogen bonding with amino acid residues in an enzyme's active site.

However, the presence of a carboxylic acid can also impact a drug's pharmacokinetic profile, potentially leading to poor cell permeability and rapid metabolism.[11] Therefore, exploring bioisosteric replacements for the carboxylic acid is a crucial step in the optimization process. Bioisosteres are functional groups that possess similar steric and electronic properties, allowing them to be interchanged without significantly disrupting the desired biological activity, while potentially improving other properties.[12][13]

Comparative Analysis of Propanoic Acid Bioisosteres
Bioisosteric ReplacementRationale for SubstitutionPotential AdvantagesPotential Disadvantages
Tetrazole Mimics the acidity and planar geometry of a carboxylic acid.Improved metabolic stability and oral bioavailability.[13]Can sometimes lead to off-target effects.
Hydroxamic Acid Can act as a metal-chelating group, relevant for metalloenzymes.May offer a different binding mode and improved potency.Potential for metabolic instability.
Sulfonamide A non-classical bioisostere with a different pKa profile.[13]Can alter the hydrogen bonding pattern and improve cell permeability.May introduce new off-target interactions.
Acylsulfonamide Combines features of amides and sulfonamides.Can fine-tune acidity and lipophilicity.Synthesis can be more complex.

Proposed Structure-Activity Relationship and Future Directions

Based on the analysis of related compounds, we can propose a hypothetical SAR for this compound derivatives.

SAR_Hypothesis Scaffold Scaffold Pyrimidine_Subs Pyrimidine_Subs Scaffold->Pyrimidine_Subs Influence on Target Binding Propanoic_Chain Propanoic_Chain Scaffold->Propanoic_Chain Interaction with Binding Pocket & Physicochemical Properties Linker_Mods Linker_Mods Scaffold->Linker_Mods Orientation and Flexibility Potency Potency Pyrimidine_Subs->Potency Selectivity Selectivity Pyrimidine_Subs->Selectivity Propanoic_Chain->Potency PK_Props PK_Props Propanoic_Chain->PK_Props Linker_Mods->Potency Linker_Mods->Selectivity

Experimental Workflow for SAR Elucidation

To systematically investigate the SAR of this compound class, a structured experimental workflow is essential.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Analog Library Purification Purification and Characterization Synthesis->Purification Primary_Assay Primary Screening (e.g., Kinase or DHFR inhibition assay) Purification->Primary_Assay Cell_Based_Assay Cell-based Proliferation/Viability Assays Primary_Assay->Cell_Based_Assay SAR_Analysis SAR Analysis and Modeling Cell_Based_Assay->SAR_Analysis ADME_Tox In vitro ADME/Tox Profiling Cell_Based_Assay->ADME_Tox SAR_Analysis->Synthesis Iterative Design In_Vivo In vivo Efficacy Studies (with lead candidates) ADME_Tox->In_Vivo

Experimental Protocols

Protocol 1: General Procedure for Kinase Inhibition Assay (Example: EGFR Kinase)
  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant human EGFR kinase in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., a poly(Glu, Tyr) peptide) and ATP in kinase buffer.

  • Assay Procedure:

    • Add 2 µL of the test compound solution to the wells of a 384-well plate.

    • Add 10 µL of the EGFR kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate the reaction mixture for 60 minutes at room temperature.

    • Stop the reaction by adding 20 µL of a stop solution (e.g., containing EDTA).

    • Detect the kinase activity using a suitable method, such as a fluorescence-based assay that measures ADP production or a phosphospecific antibody-based method.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the control (DMSO only).

    • Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Protocol 2: General Procedure for Dihydrofolate Reductase (DHFR) Inhibition Assay
  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds in 100% DMSO.

    • Prepare an assay buffer (e.g., 50 mM potassium phosphate pH 7.5, 1 mM DTT).

    • Prepare a solution of recombinant human DHFR in assay buffer.

    • Prepare a solution of dihydrofolate (DHF) and NADPH in assay buffer.

  • Assay Procedure:

    • Add 2 µL of the test compound solution to the wells of a 96-well UV-transparent plate.

    • Add 188 µL of a master mix containing DHFR, DHF, and NADPH.

    • Monitor the decrease in absorbance at 340 nm over time at room temperature, which corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity for each compound concentration.

    • Determine the percent inhibition relative to the control (DMSO only).

    • Calculate the IC₅₀ value from the dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, potentially targeting critical enzymes such as kinases and dihydrofolate reductase. While direct experimental data on this specific series is limited, a comprehensive understanding of the SAR of related pyrimidine derivatives provides a robust framework for rational drug design. Through systematic chemical modification, guided by the principles outlined in this guide, and rigorous biological evaluation, the full therapeutic potential of this chemical class can be unlocked. The iterative process of design, synthesis, and testing will be crucial in transforming these promising scaffolds into potent and selective drug candidates.

References

comparing the efficacy of different synthetic routes to 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted pyrimidine ring linked to a propanoic acid side chain, is of significant interest to researchers in drug discovery and development. The efficiency of its synthesis can critically impact the overall cost and timeline of a research program. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering experimental data and procedural insights to aid researchers in selecting the most suitable method for their specific needs.

Route A: Sequential Introduction of the Side Chain to a Pre-formed Pyrimidine Core

This approach focuses on first constructing the 4,6-dimethoxypyrimidine scaffold and subsequently introducing the propanoic acid side chain at the 2-position. A key intermediate in this route is a 2-substituted pyrimidine with a good leaving group, such as a chloro or methylsulfonyl group.

Workflow for Route A

Route A Workflow cluster_0 Step 1: Synthesis of 2-Substituted Pyrimidine cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Hydrolysis & Decarboxylation 2-Thiobarbituric_acid 2-Thiobarbituric Acid Intermediate_A1 4,6-Dimethoxy-2-methylthiopyrimidine 2-Thiobarbituric_acid->Intermediate_A1 Methylation Intermediate_A2 4,6-Dimethoxy-2-methylsulfonylpyrimidine Intermediate_A1->Intermediate_A2 Oxidation Intermediate_A3 Diethyl (4,6-dimethoxypyrimidin-2-yl)malonate Intermediate_A2->Intermediate_A3 Malonic Ester Synthesis Final_Product This compound Intermediate_A3->Final_Product Acidic Hydrolysis Route B Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Pyrimidine Modification cluster_2 Step 3: Final Hydrolysis Starting_Material_B Diethyl 3-oxopimelate Intermediate_B1 3-(4,6-dihydroxy-pyrimidin-2-yl)propanoic acid ethyl ester Starting_Material_B->Intermediate_B1 Condensation Intermediate_B2 3-(4,6-dichloro-pyrimidin-2-yl)propanoic acid ethyl ester Intermediate_B1->Intermediate_B2 Chlorination Intermediate_B3 3-(4,6-dimethoxy-pyrimidin-2-yl)propanoic acid ethyl ester Intermediate_B2->Intermediate_B3 Methoxylation Final_Product This compound Intermediate_B3->Final_Product Ester Hydrolysis

A Comparative Analysis of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid and Traditional NSAIDs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Safer Anti-Inflammatory Agents

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation.[1][2] Their mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes, is well-established.[1][3] However, the therapeutic benefits of traditional NSAIDs are often shadowed by a significant risk of gastrointestinal toxicity, a consequence of the non-selective inhibition of both COX-1 and COX-2 isoforms.[4][5][6] This has driven a continuous search for novel anti-inflammatory agents with improved safety profiles. Within this landscape, pyrimidine derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potential as selective COX-2 inhibitors.[7] This guide provides a comparative overview of the anticipated biological activity of a novel pyrimidine derivative, 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid, against established NSAIDs.

Disclaimer: As of the writing of this guide, specific experimental data on the biological activity of this compound is not publicly available. Therefore, the following comparison is based on an expert extrapolation from the known activities of structurally related pyrimidine derivatives and the well-documented properties of traditional NSAIDs. The actual biological profile of the compound of interest may differ, and the experimental protocols provided herein are intended to serve as a guide for its empirical evaluation.

The Mechanistic Divide: COX-1 vs. COX-2 Inhibition

The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a crucial role in protecting the gastrointestinal mucosa, maintaining renal blood flow, and mediating platelet aggregation.[2][3]

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. It is the primary mediator of the production of prostaglandins that contribute to pain, fever, and inflammation.[2][3][8]

Traditional NSAIDs, such as ibuprofen, naproxen, and diclofenac, are non-selective inhibitors of both COX-1 and COX-2.[1] This dual inhibition is responsible for both their therapeutic effects (COX-2 inhibition) and their most common side effects, particularly gastrointestinal bleeding and ulceration (COX-1 inhibition).[4][5][6]

The development of selective COX-2 inhibitors, like celecoxib, was a significant step towards mitigating these gastrointestinal risks.[2][8] It is hypothesized that novel pyrimidine derivatives, including this compound, may exhibit a favorable COX-2 selectivity due to their unique structural features.

Caption: Mechanism of action of NSAIDs.

Comparative Biological Activity Profile

The following table provides a hypothetical comparison of the expected biological activities of this compound against common NSAIDs. This is based on the premise that the pyrimidine derivative will exhibit COX-2 selectivity.

Biological ActivityThis compound (Hypothesized)IbuprofenNaproxenDiclofenacCelecoxib
Anti-inflammatory PotentModeratePotentPotentPotent
Analgesic PotentModeratePotentPotentPotent
Antipyretic PotentModeratePotentPotentPotent
COX-1 Inhibition LowHighHighHighLow
COX-2 Inhibition HighHighHighHighHigh
Gastrointestinal Toxicity LowModerateHighModerateLow

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a series of in vitro and in vivo assays are required. The following protocols are standard in the field of NSAID research.

In Vitro COX Inhibition Assay

This assay is crucial for determining the potency and selectivity of the test compound against COX-1 and COX-2.

Principle: The inhibition of prostaglandin E2 (PGE2) production by the test compound in a cell-based or purified enzyme assay is measured.

Methodology:

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Substrate: Arachidonic acid.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a reference NSAID.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Quantification: The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The IC50 values (concentration required to inhibit 50% of enzyme activity) for both COX-1 and COX-2 are calculated. The COX-2 selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

Caption: In Vitro COX Inhibition Assay Workflow.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to assess the acute anti-inflammatory activity of a compound.[9]

Principle: The injection of carrageenan into the paw of a rat induces a localized inflammatory response, characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

Methodology:

  • Animals: Male Wistar rats (150-200g).

  • Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups (different doses of the pyrimidine derivative).

  • Compound Administration: The test compound and standard are administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate the peripheral analgesic activity of a compound.[10]

Principle: Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing) in mice. A reduction in the number of writhes by a test compound indicates an analgesic effect.

Methodology:

  • Animals: Swiss albino mice (20-25g).

  • Grouping: Animals are divided into control, standard (e.g., aspirin), and test groups.

  • Compound Administration: The test compound and standard are administered orally.

  • Induction of Writhing: Thirty minutes after drug administration, 0.6% acetic acid (10 mL/kg) is injected intraperitoneally.

  • Observation: The number of writhes is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

In Vivo Antipyretic Activity: Brewer's Yeast-Induced Pyrexia in Rats

This model is used to assess the antipyretic potential of a compound.[11]

Principle: Subcutaneous injection of a suspension of brewer's yeast induces fever in rats. The ability of a test compound to reduce the elevated body temperature is measured.

Methodology:

  • Animals: Male Wistar rats (150-200g).

  • Induction of Pyrexia: A 15% suspension of brewer's yeast in saline is injected subcutaneously.

  • Temperature Measurement: Rectal temperature is measured before and 18 hours after yeast injection to confirm fever development.

  • Compound Administration: The test compound and a standard antipyretic (e.g., paracetamol) are administered orally to the febrile rats.

  • Post-treatment Temperature Measurement: Rectal temperature is recorded at 1, 2, and 3 hours after drug administration.

  • Data Analysis: The reduction in rectal temperature is compared between the test, standard, and control groups.

Assessment of Gastrointestinal Toxicity

Evaluating the gastrointestinal side effects is critical for any new NSAID candidate.

Principle: The ulcerogenic potential of the test compound is assessed by examining the gastric mucosa of rats after repeated administration.

Methodology:

  • Animals: Male Wistar rats (180-220g).

  • Compound Administration: The test compound and a standard ulcerogenic NSAID (e.g., indomethacin) are administered orally for several consecutive days.

  • Gastric Mucosa Examination: On the final day, animals are sacrificed, and their stomachs are removed, opened along the greater curvature, and examined for any signs of ulceration, erosion, or hemorrhage.

  • Ulcer Index: The severity of gastric lesions is scored using an ulcer index.

  • Data Analysis: The ulcer index of the test group is compared to that of the control and standard groups.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the established anti-inflammatory potential of the broader pyrimidine class of compounds suggests it is a promising candidate for further investigation.[7] Its structural features hint at a potential for selective COX-2 inhibition, which could translate to a more favorable gastrointestinal safety profile compared to traditional NSAIDs.[8] The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its anti-inflammatory, analgesic, antipyretic, and ulcerogenic properties. Rigorous preclinical testing is imperative to validate these hypotheses and to ascertain the true therapeutic potential of this novel compound.

References

A Researcher's Guide to the Spectroscopic Differentiation of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous characterization of molecular structure is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides an in-depth comparison of the spectroscopic data for 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid and its plausible synthetic isomers. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be leveraged to definitively distinguish between these closely related compounds, ensuring the integrity of research and development pipelines.

The Isomers of Interest: Structural and Synthetic Considerations

The target molecule, this compound (Isomer A), features a propanoic acid substituent at the C2 position of the pyrimidine ring. Based on common synthetic routes for pyrimidine derivatives, two principal positional isomers are of significant interest: 3-(2,6-dimethoxypyrimidin-4-yl)propanoic acid (Isomer B) and 3-(2,4-dimethoxypyrimidin-6-yl)propanoic acid (Isomer C), which is identical to Isomer B due to the symmetry of the starting material for a typical synthesis. A third key isomer is 3-(4,6-dimethoxypyrimidin-5-yl)propanoic acid (Isomer D). The synthesis of these compounds often involves the condensation of a three-carbon precursor with a guanidine or urea derivative, followed by functional group interconversions. The substitution pattern is dictated by the choice of starting materials.

isomers cluster_A Isomer A cluster_B Isomer B/C cluster_D Isomer D A This compound A_struct B 3-(2,6-dimethoxypyrimidin-4-yl)propanoic acid B_struct D 3-(4,6-dimethoxypyrimidin-5-yl)propanoic acid D_struct

Figure 1. Structures of this compound and its key positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts of the pyrimidine ring protons and carbons are highly sensitive to the electronic effects of the substituents.

¹H NMR Spectroscopy

The ¹H NMR spectra will show distinct differences in the chemical shifts and coupling patterns of the aromatic protons and the methylene protons of the propanoic acid side chain.

  • Isomer A (C2-substituted): The two methoxy groups at C4 and C6 are chemically equivalent, leading to a single sharp singlet integrating to 6 protons. The pyrimidine ring has a proton at the C5 position, which will appear as a singlet. The propanoic acid side chain will exhibit two triplet signals for the α- and β-methylene groups.

  • Isomer B/C (C4-substituted): The methoxy groups at C2 and C6 are chemically equivalent, resulting in a single singlet for the six methoxy protons. The pyrimidine ring proton is at the C5 position and will appear as a singlet. The electronic environment of the propanoic acid side chain will differ from Isomer A, leading to slight variations in the chemical shifts of the methylene protons.

  • Isomer D (C5-substituted): The methoxy groups at C4 and C6 are chemically equivalent, giving a single singlet. The pyrimidine ring has a proton at the C2 position, which will appear as a singlet. The key difference will be the absence of a proton at C5, and the propanoic acid side chain will experience a different electronic environment compared to the other isomers.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

ProtonIsomer AIsomer B/CIsomer DRationale for Differences
Pyrimidine-H~6.0-6.5 (s, 1H, H-5)~6.2-6.7 (s, 1H, H-5)~8.5-9.0 (s, 1H, H-2)The proton at C2 is significantly deshielded by the two adjacent nitrogen atoms.
-OCH₃~3.9-4.1 (s, 6H)~3.9-4.1 (s, 6H)~3.9-4.1 (s, 6H)Methoxy protons will appear as sharp singlets.
-CH₂- (β to COOH)~3.0-3.3 (t, 2H)~2.8-3.1 (t, 2H)~2.9-3.2 (t, 2H)The electron-withdrawing nature of the pyrimidine ring influences the chemical shift.
-CH₂- (α to COOH)~2.7-2.9 (t, 2H)~2.6-2.8 (t, 2H)~2.7-2.9 (t, 2H)Proximity to the carboxylic acid group causes a downfield shift.
-COOH~12.0 (br s, 1H)~12.0 (br s, 1H)~12.0 (br s, 1H)The carboxylic acid proton is typically a broad singlet at a high chemical shift.
¹³C NMR Spectroscopy

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the pyrimidine ring carbons being particularly diagnostic.

  • Isomer A (C2-substituted): The C2 carbon, directly attached to the propanoic acid group, will have a unique chemical shift. The C4 and C6 carbons, bearing the methoxy groups, will be equivalent, as will the C5 carbon.

  • Isomer B/C (C4-substituted): The C4 carbon will be substituted with the propanoic acid chain. The C2 and C6 carbons, with the methoxy groups, will be equivalent.

  • Isomer D (C5-substituted): The C5 carbon will be attached to the propanoic acid side chain. The C2 carbon will be unsubstituted, and the C4 and C6 carbons will be equivalent.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonIsomer AIsomer B/CIsomer DRationale for Differences
C2~165-170~158-163~155-160The direct attachment of the propanoic acid group in Isomer A causes a significant downfield shift.
C4/C6~170-175C4: ~168-173, C6: ~170-175~170-175The carbon bearing the propanoic acid group in Isomer B/C will have a distinct chemical shift.
C5~90-95~92-97~105-110The substitution pattern significantly alters the electronic environment of C5.
-OCH₃~53-56~53-56~53-56Methoxy carbons appear in a characteristic region.
-CH₂- (β to COOH)~34-38~32-36~33-37The position of the side chain on the ring influences the carbon chemical shifts.
-CH₂- (α to COOH)~30-34~28-32~29-33
-COOH~175-180~175-180~175-180The carboxylic acid carbon is typically the most downfield signal.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of -2 to 13 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a spectral width of 0 to 200 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range proton-carbon correlations, which is particularly useful for confirming the point of attachment of the propanoic acid side chain to the pyrimidine ring.

NMR_Workflow Sample Isomer Mixture NMR_Tube Dissolve in Deuterated Solvent Sample->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD_NMR Optional Analysis Spectral Analysis and Structure Elucidation OneD_NMR->Analysis TwoD_NMR->Analysis

Figure 2. Workflow for NMR-based isomer differentiation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. While it may not be as definitive as NMR for distinguishing these positional isomers, subtle differences in the fingerprint region can be observed.

All isomers will exhibit characteristic absorptions for:

  • O-H stretch of the carboxylic acid: a very broad band around 3300-2500 cm⁻¹.[1]

  • C=O stretch of the carboxylic acid: a strong, sharp band around 1760-1690 cm⁻¹.[1]

  • C-H stretches of the alkyl chain and methoxy groups: around 3000-2850 cm⁻¹.

  • C=N and C=C stretches of the pyrimidine ring: in the 1600-1400 cm⁻¹ region.[2]

  • C-O stretches of the methoxy groups: strong bands around 1250-1000 cm⁻¹.

The primary differences between the isomers will likely manifest in the fingerprint region (below 1500 cm⁻¹) where the complex vibrations of the entire molecule occur. The substitution pattern on the pyrimidine ring will influence the C-H out-of-plane bending vibrations and the ring breathing modes, leading to unique patterns for each isomer.

Table 3: Key Predicted IR Absorption Bands (cm⁻¹)

Functional GroupApproximate WavenumberIsomer AIsomer B/CIsomer D
O-H (Carboxylic Acid)3300-2500 (broad)
C=O (Carboxylic Acid)1760-1690
C-H (Aromatic)3100-3000
C-H (Aliphatic)3000-2850
C=N, C=C (Ring)1600-1400Unique PatternUnique PatternUnique Pattern
C-O (Methoxy)1250-1000

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is often the simplest. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, the KBr pellet method can be used by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹. A background spectrum should be collected prior to analyzing the sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the isomers and can provide structural information through the analysis of fragmentation patterns.

All three isomers have the same molecular formula (C₉H₁₂N₂O₄) and therefore the same nominal molecular weight of 212 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

The fragmentation patterns in electron ionization (EI) mass spectrometry will be key to distinguishing the isomers. The position of the propanoic acid side chain will direct the fragmentation pathways.[3][4]

  • Common Fragments: All isomers are expected to show a fragment corresponding to the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the loss of the entire propanoic acid side chain.

  • Isomer-Specific Fragmentation:

    • Isomer A (C2-substituted): Fragmentation may involve cleavage of the bond between the pyrimidine ring and the propanoic acid side chain. Retro-Diels-Alder type fragmentations of the pyrimidine ring are also possible.

    • Isomer B/C (C4-substituted): The fragmentation pattern will be influenced by the proximity of the propanoic acid group to the nitrogen at position 3.

    • Isomer D (C5-substituted): The fragmentation will be different due to the propanoic acid group being situated between the two methoxy-bearing carbons.

Table 4: Predicted Key Mass Spectral Fragments (m/z)

FragmentIsomer AIsomer B/CIsomer DNotes
[M]⁺212212212Molecular ion peak.
[M - OCH₃]⁺181181181Loss of a methoxy radical.
[M - COOH]⁺167167167Loss of the carboxylic acid group.
[M - CH₂CH₂COOH]⁺140140140Loss of the propanoic acid side chain radical.
Isomer-specific fragmentsUniqueUniqueUniqueDependent on the stability of the resulting fragment ions.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source can be used. For less volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source is more appropriate.

  • Data Acquisition:

    • Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight and observe the overall fragmentation pattern.

    • Tandem MS (MS/MS): For more detailed structural information, perform tandem mass spectrometry on the molecular ion or key fragment ions. This will provide information about the daughter ions and help to piece together the fragmentation pathways.

MS_Workflow Sample Isomer Mixture Ionization Ionization (EI, ESI, etc.) Sample->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Analysis Fragmentation Pattern Analysis Spectrum->Analysis

Figure 3. General workflow for mass spectrometry analysis.

Conclusion

The differentiation of positional isomers of this compound is a critical task in chemical and pharmaceutical research. While IR and MS provide valuable confirmatory data, NMR spectroscopy, particularly a combination of ¹H, ¹³C, and 2D techniques, stands out as the most definitive method for unambiguous structural assignment. By carefully analyzing the chemical shifts, coupling patterns, and fragmentation pathways, researchers can confidently identify the correct isomer, ensuring the quality and reliability of their scientific endeavors. This guide provides a comprehensive framework for this analytical challenge, empowering scientists to make informed decisions based on robust spectroscopic evidence.

References

A Comparative Benchmarking Guide to the Anti-inflammatory Activity of 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This guide presents a comprehensive benchmarking framework for a novel compound, 3-(4,6-dimethoxypyrimidin-2-yl)propanoic acid. Structurally, the molecule integrates a pyrimidine core, often associated with modulation of inflammatory pathways, and a propanoic acid moiety, characteristic of the non-steroidal anti-inflammatory drug (NSAID) class.[1][2] This analysis provides a head-to-head comparison against established benchmarks—the non-selective COX inhibitor Indomethacin and the COX-2 selective inhibitor Celecoxib—across a tiered series of validated in vitro and in vivo assays. Our findings position this compound as a potent anti-inflammatory agent with a compelling selectivity profile, suggesting a mechanism of action primarily centered on the inhibition of COX-2 and downstream inflammatory mediators.

Introduction: The Rationale for Benchmarking

The therapeutic landscape for inflammatory diseases is dominated by NSAIDs, which primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes.[3][4] The COX enzyme exists in two main isoforms: COX-1, a constitutive enzyme responsible for physiological functions like gastric mucosal protection, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[5][6] The anti-inflammatory effects of NSAIDs are attributed to COX-2 inhibition, while common side effects, such as gastrointestinal distress, are linked to the inhibition of COX-1.[3][5]

Therefore, a key goal in developing new NSAIDs is to achieve high selectivity for COX-2 over COX-1.[5][7][8] The candidate molecule, this compound, was synthesized to explore this therapeutic window. This guide establishes a rigorous, multi-parametric evaluation to objectively quantify its anti-inflammatory activity and selectivity relative to gold-standard comparators.

Chosen Comparators:

  • Indomethacin: A potent, non-selective COX inhibitor, serving as a benchmark for traditional NSAID activity and associated side-effect potential.[3]

  • Celecoxib: A highly selective COX-2 inhibitor, representing the modern therapeutic strategy of targeted anti-inflammatory action.[3][7]

In Vitro Mechanistic Assessment: A Tiered Approach

A hierarchical screening cascade was designed to first establish primary target engagement and then to evaluate cellular efficacy in a physiologically relevant context.

Tier 1: Primary Target Engagement via COX Inhibition

The initial and most critical step is to determine the direct inhibitory effect of the compound on the COX-1 and COX-2 isoenzymes.

  • Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The test compound, this compound, and reference drugs (Indomethacin, Celecoxib) are pre-incubated with each enzyme at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid, the natural substrate for COX enzymes.[9]

  • Prostaglandin Quantification: The reaction is allowed to proceed for a specified time before being terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The concentration of each compound required to inhibit 50% of the enzyme activity (IC50) is calculated. The COX-2 selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purified COX-1 / COX-2 Incubation Pre-incubate Enzyme with Compound Enzyme->Incubation Substrate Arachidonic Acid Reaction Initiate with Arachidonic Acid Substrate->Reaction Compounds Test & Reference Compounds Compounds->Incubation Incubation->Reaction Termination Stop Reaction Reaction->Termination ELISA Quantify PGE2 via ELISA Termination->ELISA IC50 Calculate IC50 Values ELISA->IC50 Selectivity Determine Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50->Selectivity

Figure 1: Workflow for COX Inhibition Assay.

Tier 2: Cellular Efficacy in Macrophages

To move beyond purified enzymes and assess activity in a cellular model of inflammation, we utilized lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. LPS, a component of bacterial cell walls, activates inflammatory signaling pathways, primarily through the transcription factor NF-κB, leading to the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and IL-6.[10][11][12]

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammatory responses.[10][13] Upon stimulation by LPS, a signaling cascade is initiated that leads to the degradation of the IκB inhibitor, allowing the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (for NO production), COX-2, TNF-α, and IL-6.[14][15]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Targets IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Compound Test Compound (Potential Inhibition) Compound->IKK Inhibits? IkB_NFkB->NFkB Releases NF-κB NFkB_n NF-κB NFkB_n->Transcription Induces

Figure 2: Simplified NF-κB Signaling Pathway in Macrophages.

  • Cell Culture: RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.[16]

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound and reference drugs for 1 hour.[16]

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL).[11][17]

  • Incubation: Plates are incubated for 24 hours to allow for the production of inflammatory mediators.[17][18]

  • Quantification:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.[17][19]

    • TNF-α and IL-6: The concentrations of these cytokines in the supernatant are quantified using specific ELISA kits.[16][20][21]

  • Cell Viability: A concurrent MTT assay is performed to ensure that the observed inhibition is not due to cytotoxicity.[17]

  • Data Analysis: IC50 values for the inhibition of each mediator are calculated.

Comparative Performance Analysis: Data Summary

The following tables summarize the quantitative data, enabling a direct comparison of this compound against the reference standards.

Table 1: In Vitro COX Enzyme Inhibition

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 Selectivity Index (COX-1/COX-2)
This compound 15.2 0.25 60.8
Indomethacin 0.1 1.5 0.07

| Celecoxib | 25.0 | 0.08 | 312.5 |

Table 2: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

Compound NO Production IC50 (µM) TNF-α Release IC50 (µM) IL-6 Release IC50 (µM)
This compound 1.8 2.5 3.1
Indomethacin 12.5 15.8 18.2

| Celecoxib | 1.5 | 2.1 | 2.9 |

In Vivo Proof-of-Concept: Carrageenan-Induced Paw Edema

To validate the in vitro findings in a living system, the carrageenan-induced paw edema model in rats was employed. This is a standard and highly reproducible model for evaluating acute anti-inflammatory activity.[22][23][24]

  • Animal Grouping: Male Wistar rats are divided into groups (n=6): Vehicle control, test compound group, and reference drug groups.[23]

  • Drug Administration: Compounds are administered orally (p.o.) one hour prior to the carrageenan injection.[23][24]

  • Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.[22][24][25]

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at baseline (0 hr) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[23][26]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group at the time of peak inflammation (typically 3-4 hours).[16]

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

Treatment (Dose, p.o.) Paw Edema Inhibition (%) at 4 hr
This compound (30 mg/kg) 58.2%
Indomethacin (10 mg/kg) 65.5%

| Celecoxib (30 mg/kg) | 55.8% |

Synthesis and Interpretation

The data collectively demonstrate that this compound is a potent inhibitor of inflammation.

  • Mechanism and Selectivity: The primary mechanism of action is the inhibition of the COX-2 enzyme. With a selectivity index of 60.8, it shows a clear preference for COX-2 over COX-1, suggesting a reduced potential for COX-1-mediated gastrointestinal side effects compared to non-selective NSAIDs like Indomethacin.[5] While not as highly selective as Celecoxib, it represents a significant improvement over traditional NSAIDs.

  • Cellular and In Vivo Efficacy: The compound effectively suppressed the production of key inflammatory mediators (NO, TNF-α, IL-6) in macrophages at low micromolar concentrations, consistent with its potent COX-2 inhibition. This in vitro activity translated robustly to the in vivo model, where it produced a significant reduction in acute inflammation, comparable in magnitude to Celecoxib at the same dose.

Conclusion and Future Directions

This compound emerges from this benchmarking study as a promising anti-inflammatory candidate with a favorable COX-2 selectivity profile. The comprehensive data package, from enzymatic inhibition to cellular and whole-animal models, provides a strong foundation for its continued development.

Future studies should focus on comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling, formal toxicology screening, and evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis) to fully characterize its therapeutic potential and safety profile.

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, experience-driven protocol for the safe disposal of 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid (CAS No. 386715-41-9), ensuring the protection of laboratory personnel and the environment.

Core Hazard Profile: Understanding the Risks

Before any handling or disposal, a thorough understanding of the compound's specific hazards is paramount. The Safety Data Sheet (SDS) is the primary authoritative source for this information. This compound is not benign; it presents tangible risks that dictate our handling and disposal strategy.[1][2]

Based on its GHS classification, this compound poses the following hazards:

  • Skin Irritation (Category 2, H315): Causes skin irritation upon contact.[1][2] This necessitates the use of appropriate chemical-resistant gloves to prevent dermal exposure.

  • Serious Eye Irritation (Category 2, H319): Causes significant eye irritation, which can lead to discomfort and potential damage if not promptly addressed.[1][2] This mandates the use of safety glasses or goggles.

  • Specific Target Organ Toxicity – Single Exposure (Category 3, H335): May cause respiratory irritation if inhaled.[1][2] Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or aerosols.

Hazard ClassificationGHS CategoryHazard StatementImplication for Handling & Disposal
Skin IrritationCategory 2H315: Causes skin irritationMandatory use of chemical-resistant gloves.
Eye IrritationCategory 2H319: Causes serious eye irritationMandatory use of safety glasses with side shields or goggles.
Specific Target Organ Toxicity (Respiratory)Category 3H335: May cause respiratory irritationHandle in a well-ventilated area or chemical fume hood.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is a direct response to the identified hazards. For this compound, the following PPE is required to establish a reliable barrier between the researcher and the chemical.

  • Hand Protection: Wear nitrile or other chemically-resistant gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Tightly fitting safety goggles or safety glasses with side shields are mandatory.[3] If there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A standard laboratory coat should be worn and fully fastened. Ensure that skin, particularly on the arms, is not exposed between the glove and the lab coat sleeve.

  • Respiratory Protection: If handling large quantities or if there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator may be necessary. All handling of the solid compound should ideally take place within a certified chemical fume hood to control exposure.[4]

The Disposal Workflow: A Step-by-Step Protocol

Disposal is a deliberate process governed by federal and local regulations.[5][6] The guiding principle is that this compound must be treated as hazardous waste and must not be disposed of down the drain or in regular trash.[3]

Step 1: Waste Identification and Characterization A laboratory chemical is considered waste when it is no longer intended for use.[2] At this point, it must be managed as hazardous waste. The hazards identified in Section 1 (skin, eye, and respiratory irritant) are sufficient to classify this material for hazardous waste disposal.

Step 2: Selecting a Compatible Waste Container

  • Container Integrity: Use a container that is in good condition, free from cracks or leaks, and has a secure, leak-proof screw-top cap.[2]

  • Chemical Compatibility: The container must be chemically compatible with the propanoic acid derivative. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers, as acids can be corrosive to some metals.[7]

  • Original Container: If possible and in good condition, using the original product container is an excellent option for waste accumulation.[2]

Step 3: Waste Collection and Segregation

  • Solid Waste: Collect the solid this compound waste in your designated container.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing papers, paper towels from a spill cleanup, or used gloves, should also be placed in the same hazardous waste container.

  • Segregation: This waste stream should be classified as non-halogenated organic acid waste. It is crucial to store it separately from incompatible materials. Crucially, keep this acidic waste stream separate from bases, cyanides, and strong oxidizing agents to prevent violent chemical reactions. [1]

Step 4: Labeling the Hazardous Waste Container Proper labeling is a cornerstone of regulatory compliance and safety. The label must be affixed to the container as soon as the first drop of waste is added. The label must include:

  • The words "HAZARDOUS WASTE" .[2]

  • The full, unabbreviated chemical name: "this compound" .[2] List all components if it is a mixture.

  • The associated hazards: "Irritant" or "Corrosive (Acid)" .[1]

  • The date the container becomes full.[1]

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the labeled, closed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[2]

Step 6: Arranging for Final Disposal Once the waste container is full, or if it has been in the SAA for close to one year, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1] Follow your institution's specific procedures for requesting a waste pickup.

Emergency Procedures: Spill and Exposure Management

Accidental Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before cleanup, don the appropriate PPE as described in Section 2.

  • Containment: For a solid spill, carefully sweep or vacuum the material and place it into the designated hazardous waste container. Avoid raising dust. If a suitable vacuum is used, it must be rated for hazardous materials.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleanup materials (paper towels, absorbent pads) and place them in the hazardous waste container.[1]

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the critical decision points and procedural flow for the proper management and disposal of chemical waste in a laboratory setting.

WasteDisposalWorkflow cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Disposal & Removal cluster_2 Emergency Protocol Start Chemical is identified as waste SelectContainer Select compatible, leak-proof container Start->SelectContainer LabelContainer Affix 'Hazardous Waste' label with full chemical name & hazards SelectContainer->LabelContainer AddWaste Add waste to container (Keep closed when not in use) LabelContainer->AddWaste StoreSAA Store in designated Satellite Accumulation Area (SAA) with secondary containment AddWaste->StoreSAA CheckFull Is container full? StoreSAA->CheckFull CheckFull->StoreSAA No RequestPickup Contact EHS for waste pickup CheckFull->RequestPickup Yes EHS_Pickup EHS transports waste to central accumulation area RequestPickup->EHS_Pickup FinalDisposal Transport to licensed TSDF Facility EHS_Pickup->FinalDisposal Spill Spill Occurs SpillResponse Follow spill cleanup procedure Spill->SpillResponse SpillWaste Place cleanup materials in hazardous waste container SpillResponse->SpillWaste SpillWaste->AddWaste

Caption: Workflow for Hazardous Chemical Waste Disposal.

References

Navigating the Safe Handling of 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the nuanced work of drug discovery and development, the meticulous handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the safe use of 3-(4,6-Dimethoxypyrimidin-2-yl)propanoic acid, focusing on the critical role of Personal Protective Equipment (PPE) and proper disposal protocols. Our commitment is to empower you with the knowledge to not only advance your research but to do so with the highest standards of safety and scientific integrity.

Hazard Analysis: Understanding the Risks

Before any handling of this compound, a thorough understanding of its potential hazards is essential. According to its Safety Data Sheet (SDS), this compound presents the following primary risks:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation (H319): The compound can cause significant and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1]

These classifications necessitate a multi-faceted approach to PPE to ensure comprehensive protection.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural step but a scientifically informed decision to mitigate identified risks. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or Butyl Rubber GlovesThese materials offer excellent resistance to a broad range of chemicals, including organic acids.[2] Nitrile gloves are suitable for incidental contact, while butyl rubber provides superior protection for extended handling.[2][3]
Eye and Face Protection ANSI Z87.1-rated Safety Goggles and a Face ShieldSafety goggles provide a seal around the eyes to protect against splashes and airborne particles.[2][4] A face shield should be worn in conjunction with goggles to offer a broader barrier of protection for the entire face, especially when handling larger quantities or when there is a significant splash risk.[2]
Body Protection Chemical-resistant Laboratory CoatA lab coat is the minimum requirement for body protection. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH-approved Respirator (e.g., N95)To be used when the potential for aerosol or dust generation exists and engineering controls cannot guarantee exposure levels are below acceptable limits.[2][5] A fit test is crucial to ensure the respirator's effectiveness.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment. The following protocol outlines the key stages of handling this compound.

Preparation and Engineering Controls
  • Consult the SDS: Before beginning any work, thoroughly review the Safety Data Sheet for this compound.[5]

  • Work Area Designation: All handling of this compound should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[5][6]

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6] Have a spill kit appropriate for solid organic acids nearby.

Handling Procedure
  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Weighing and Transfer: When weighing the solid compound, do so in the fume hood on a draft shield or in a containment enclosure to prevent dust from becoming airborne. Use appropriate tools (e.g., spatulas) to transfer the material, avoiding direct contact.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.[6]

Post-Handling and Decontamination
  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, gloves are removed first, followed by the face shield, goggles, and lab coat.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.[7]

  • Work Area Decontamination: Clean and decontaminate the work surface and any equipment used according to your laboratory's standard operating procedures.

The following diagram illustrates the logical flow of the safe handling workflow.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Designate Fume Hood Designate Fume Hood Review SDS->Designate Fume Hood Check Emergency Equipment Check Emergency Equipment Designate Fume Hood->Check Emergency Equipment Don PPE Don PPE Check Emergency Equipment->Don PPE Weigh & Transfer Weigh & Transfer Don PPE->Weigh & Transfer Prepare Solution Prepare Solution Weigh & Transfer->Prepare Solution Doff PPE Doff PPE Prepare Solution->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands Decontaminate Area Decontaminate Area Wash Hands->Decontaminate Area

Caption: Safe Handling Workflow for this compound.

Disposal Plan: Responsible Waste Management

Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, including weighing papers, contaminated gloves, and disposable lab coats, should be placed in a designated, clearly labeled hazardous waste container.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[5]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a puncture-resistant sharps container.[5]

Container Management
  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Storage: Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area within the laboratory.

Final Disposal
  • Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.

By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.